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  • Product: 2-(Carboxymethyl)-5-methylbenzoic acid
  • CAS: 67755-56-0

Core Science & Biosynthesis

Foundational

What are the properties of 2-(Carboxymethyl)-5-methylbenzoic acid?

An In-Depth Technical Guide to 2-(Carboxymethyl)-5-methylbenzoic Acid for Researchers and Drug Development Professionals Introduction 2-(Carboxymethyl)-5-methylbenzoic acid, also known as 5-methylhomophthalic acid, is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Carboxymethyl)-5-methylbenzoic Acid for Researchers and Drug Development Professionals

Introduction

2-(Carboxymethyl)-5-methylbenzoic acid, also known as 5-methylhomophthalic acid, is a substituted aromatic dicarboxylic acid. As a derivative of homophthalic acid, it belongs to a class of compounds that are valuable as intermediates in organic synthesis. While not as extensively documented as some other benzoic acid derivatives, its structural features suggest significant potential as a building block for more complex molecules, particularly in the realm of medicinal chemistry and materials science. Benzoic acid and its derivatives are known to possess a wide range of biological activities and are pivotal scaffolds in the development of new therapeutic agents.[1][2][3] This guide provides a comprehensive overview of the known and predicted properties of 2-(Carboxymethyl)-5-methylbenzoic acid, its synthesis, and its potential applications, with a focus on its utility for researchers in drug discovery.

Physicochemical Properties

The physicochemical properties of 2-(Carboxymethyl)-5-methylbenzoic acid are crucial for its handling, reactivity, and application in various synthetic protocols. Below is a table summarizing its key properties.

PropertyValueSource
Molecular Formula C10H10O4-
Molecular Weight 194.18 g/mol -
IUPAC Name 2-(Carboxymethyl)-5-methylbenzoic acid-
CAS Number 87456-65-9-
Predicted LogP 1.8Predicted
Predicted pKa ~3.9 (for the benzoic acid proton)Predicted
Appearance Likely a white to off-white solidInferred from related compounds
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and alcoholsInferred from related compounds

Synthesis and Mechanism

The synthesis of substituted homophthalic acids can be achieved through various methods. A common approach involves the oxidation of corresponding indanone precursors. The following is a plausible synthetic route for 2-(Carboxymethyl)-5-methylbenzoic acid, adapted from methodologies reported for similar structures.[4][5]

Proposed Synthetic Pathway

Synthesis_of_2-(Carboxymethyl)-5-methylbenzoic_acid 6-methyl-indan-1-one 6-Methyl-indan-1-one product 2-(Carboxymethyl)-5-methylbenzoic acid 6-methyl-indan-1-one->product Oxidation KMnO4 KMnO4, NaOH, H2O

Caption: Proposed synthesis of 2-(Carboxymethyl)-5-methylbenzoic acid via oxidation of 6-methyl-indan-1-one.

The underlying mechanism for this permanganate-mediated oxidation involves the attack of the strong oxidizing agent on the benzylic position of the indanone, leading to the cleavage of the five-membered ring and the formation of the two carboxylic acid functionalities.

Spectroscopic Analysis

The structural elucidation of 2-(Carboxymethyl)-5-methylbenzoic acid would rely on standard spectroscopic techniques. The expected spectral features are outlined below, based on the known spectra of similar compounds.[6][7][8][9]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the carboxymethyl group, the methyl protons, and the two acidic protons of the carboxyl groups. The aromatic protons would likely appear as a set of multiplets in the 7-8 ppm region. The methylene protons would be a singlet around 3.5-4.0 ppm, and the methyl protons a singlet around 2.3-2.5 ppm. The carboxylic acid protons would be broad singlets downfield, typically above 10 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals for the two distinct carbonyl carbons of the carboxylic acids in the 165-180 ppm range. The aromatic carbons would resonate between 120-140 ppm, with the quaternary carbons appearing as weaker signals. The methylene carbon would be expected around 40-45 ppm, and the methyl carbon around 20-25 ppm.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a very broad O-H stretching band from the carboxylic acid groups, spanning from 2500 to 3500 cm⁻¹.[9] A strong C=O stretching absorption for the carbonyls would be present around 1700 cm⁻¹. C-H stretching bands for the aromatic and aliphatic protons would be observed around 3000 cm⁻¹, and C=C stretching bands for the aromatic ring would appear in the 1450-1600 cm⁻¹ region.[10]

Applications in Research and Drug Development

Substituted homophthalic acids and their anhydrides are valuable precursors for the synthesis of various heterocyclic scaffolds of medicinal interest.[11] One notable application is in the Castagnoli-Cushman reaction to produce tetrahydroisoquinolone carboxylic acids, which are present in numerous biologically active compounds.[4][5]

Application in Heterocyclic Synthesis

Application_in_Synthesis start 2-(Carboxymethyl)-5-methylbenzoic acid anhydride 5-Methylhomophthalic anhydride start->anhydride Dehydration product Tetrahydroisoquinolone derivative anhydride->product Castagnoli-Cushman Reaction imine Imine imine->product

Caption: Synthetic utility of 2-(Carboxymethyl)-5-methylbenzoic acid in the synthesis of complex heterocycles.

The ability to introduce substituents on the aromatic ring of the homophthalic acid, such as the methyl group in this case, allows for the fine-tuning of the properties of the final products, which is a key aspect of modern drug design. Benzoic acid derivatives, in general, are recognized for their potential as anticancer agents and other therapeutic applications.[1][2]

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and a potential application of 2-(Carboxymethyl)-5-methylbenzoic acid, based on established methodologies for related compounds.

Protocol 1: Synthesis of 2-(Carboxymethyl)-5-methylbenzoic acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methyl-indan-1-one (1 equivalent) in a 1 M aqueous solution of sodium hydroxide.

  • Oxidation: Slowly add a solution of potassium permanganate (4 equivalents) in water to the reaction mixture. The addition should be done portion-wise to control the exothermic reaction.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

  • Acidification: Carefully acidify the filtrate with concentrated hydrochloric acid until a white precipitate forms.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Protocol 2: Synthesis of a Tetrahydroisoquinolone Derivative
  • Anhydride Formation: Convert 2-(Carboxymethyl)-5-methylbenzoic acid to its corresponding anhydride by refluxing with acetic anhydride. Remove the excess acetic anhydride and acetic acid under reduced pressure.

  • Castagnoli-Cushman Reaction: In a dry reaction vessel, dissolve the 5-methylhomophthalic anhydride (1 equivalent) and a suitable imine (1 equivalent) in a solvent like acetonitrile.[4]

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Isolation: Upon completion, evaporate the solvent. Triturate the crude residue with a non-polar solvent like hexane or ether to induce crystallization.

  • Purification: Collect the solid product by filtration. In many cases, this reaction provides products of high purity without the need for chromatographic purification.[4]

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Conclusion

2-(Carboxymethyl)-5-methylbenzoic acid is a promising, yet under-explored, chemical intermediate. Its structural similarity to other synthetically valuable homophthalic acids suggests a significant potential for its use in the construction of complex molecular architectures relevant to drug discovery and materials science. The synthetic routes and applications outlined in this guide, derived from established chemical literature, provide a solid foundation for researchers looking to explore the utility of this compound in their work. Further investigation into its reactivity and biological properties is warranted and could lead to the development of novel therapeutics and functional materials.

References

  • The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. MDPI. [Link]

  • Scheme 2. Synthesis of 7-Substituted Homophthalic Acid Precursors a. ResearchGate. [Link]

  • Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. PMC. [Link]

  • The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. ResearchGate. [Link]

  • Process for preparing homophthalate derivatives.
  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255. PubChem. [Link]

  • Synthesis of 2-propoxy-5-methylbenzoic acid. National Bureau of Standards. [Link]

  • 4-Hydroxy-5-methylisophthalic acid | C9H8O5 | CID 228512. PubChem. [Link]

  • Synthesis of 2-Propoxy-5-Methylbenzoic Acid. PMC - NIH. [Link]

  • Benzoic acid, 5-(mercaptomethyl)-2-methyl- Properties. EPA. [Link]

  • Carboxylic Acid Spectroscopy. Oregon State University. [Link]

  • 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

  • Showing Compound 2-Methylbenzoic acid (FDB098186). FooDB. [Link]

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC. [Link]

  • 41406-65-9 4-amino-2-chloro-5-hydroxybenzensulfonamide. Chemcd. [Link]

Sources

Exploratory

2-(Carboxymethyl)-5-methylbenzoic acid chemical structure and IUPAC name

The following technical guide details the chemical structure, nomenclature, synthesis, and applications of 2-(Carboxymethyl)-5-methylbenzoic acid (also known as 5-methylhomophthalic acid). [1] Introduction & Nomenclature...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, nomenclature, synthesis, and applications of 2-(Carboxymethyl)-5-methylbenzoic acid (also known as 5-methylhomophthalic acid).

[1]

Introduction & Nomenclature

2-(Carboxymethyl)-5-methylbenzoic acid is a dicarboxylic acid derivative of benzoic acid, structurally characterized by the presence of a carboxymethyl group (


) at the ortho position and a methyl group (

) at the meta position relative to the primary benzoate moiety.[1] It serves as a critical building block in the synthesis of heterocyclic scaffolds, particularly isocoumarins and isoquinolones , which are pharmacophores in various bioactive natural products.[2]
Core Identifiers
Parameter Details
IUPAC Name 2-(Carboxymethyl)-5-methylbenzoic acid
Common Name 5-Methylhomophthalic acid
CAS Registry Number 67755-56-0
Molecular Formula

Molecular Weight 194.18 g/mol
SMILES Cc1cc(C(=O)O)c(CC(=O)O)cc1

Chemical Structure & Logic

The molecule consists of a benzene ring substituted at positions 1, 2, and 5. The regiochemistry is critical for its reactivity, particularly in cyclodehydration reactions.

  • Position 1 (

    
    ):  Carboxylic acid group (
    
    
    
    ).
  • Position 2 (

    
    ):  Carboxymethyl group (
    
    
    
    ), providing the necessary carbon spacer for six-membered ring formation.[1]
  • Position 5 (

    
    ):  Methyl group (
    
    
    
    ), acting as an electron-donating substituent that influences the electrophilicity of the ring.[1]
Structural Visualization (Graphviz)

The following diagram illustrates the connectivity and the numbering scheme used in IUPAC nomenclature.

ChemicalStructure Figure 1: Connectivity of 2-(Carboxymethyl)-5-methylbenzoic Acid C1 C1 (Ring) C2 C2 (Ring) C1->C2 Ortho C5 C5 (Ring) C1->C5 Meta COOH_1 COOH (Benzoic Acid) C1->COOH_1 C2->C5 Para CH2_COOH CH2-COOH (Acetic Acid Side Chain) C2->CH2_COOH CH3 CH3 (Methyl) C5->CH3

[1]

Physicochemical Properties

The following data represents calculated and experimental values typical for homophthalic acid derivatives.

PropertyValueNote
Physical State Solid (Crystalline powder)Typically white to off-white.[1]
Melting Point 150–160 °C (Predicted)Homophthalic acid melts at ~180°C; methyl substitution often lowers

.
pKa (Predicted)

,

First ionization at benzoic COOH; second at acetic COOH.
Solubility DMSO, Methanol, EthanolPoor solubility in cold water; soluble in alkaline aqueous solutions.
LogP ~1.5Moderately lipophilic due to the methyl group.[1]

Synthesis Protocols

The most authoritative route for synthesizing 5-methylhomophthalic acid is the oxidative cleavage of 5-methylindene .[1] This method preserves the aromatic core while converting the five-membered ring into the requisite dicarboxylic acid functionality.[1]

Method A: Oxidative Cleavage of 5-Methylindene

This protocol utilizes potassium dichromate (


) or ozone (

) to cleave the C1-C2 bond of the indene framework.[1]
Reagents:
  • Precursor: 5-Methylindene (CAS 7480-80-0).[1]

  • Oxidant: Potassium Dichromate (

    
    ) or Potassium Permanganate (
    
    
    
    ).
  • Solvent: Dilute Sulfuric Acid (

    
    ) or Acetone/Water.
    
Step-by-Step Protocol:
  • Preparation: Dissolve 5-methylindene (1.0 eq) in a mixture of water and acetone (1:1 v/v).

  • Oxidation: Slowly add

    
     (4.0 eq) while maintaining the temperature below 10°C to prevent over-oxidation or ring degradation.
    
  • Reflux: Once addition is complete, heat the mixture to reflux (60–70°C) for 3–5 hours. The purple color should dissipate, indicating consumption of the oxidant.

  • Filtration: Filter off the manganese dioxide (

    
    ) precipitate while hot.
    
  • Acidification: Cool the filtrate and acidify to pH ~2 using concentrated HCl.

  • Isolation: The product, 2-(carboxymethyl)-5-methylbenzoic acid, will precipitate as a white solid.[1] Collect via vacuum filtration and recrystallize from water/ethanol.[1]

Synthesis Logic Diagram

Synthesis Figure 2: Synthesis via Indene Oxidation Start 5-Methylindene (C9H8-CH3) Step1 Oxidative Cleavage (KMnO4 / H+) Start->Step1 Oxidation of C1-C2 Intermediate Diketo Intermediate (Transient) Step1->Intermediate Product 2-(Carboxymethyl)-5-methylbenzoic Acid (C10H10O4) Intermediate->Product Workup (H+)

[5][6]

Reactivity & Applications

The primary utility of 2-(carboxymethyl)-5-methylbenzoic acid lies in its ability to undergo intramolecular cyclodehydration .[1]

Formation of Isocoumarins

When treated with dehydrating agents (e.g., Acetyl Chloride,


, or 

), the molecule cyclizes to form 3-substituted isocoumarins or the parent 5-methylisocoumarin .[1]
  • Mechanism: The carboxylic acid on the side chain is activated and attacked by the benzoic acid oxygen (or vice-versa depending on conditions), followed by loss of water.

  • Significance: Isocoumarins are potent inhibitors of serine proteases and serve as precursors to antifungal agents.[1]

Synthesis of Isoquinolones

Reaction with ammonia or primary amines converts the acid (or its anhydride) into 5-methylisoquinolin-1(2H)-one derivatives.[1]

  • Protocol: Heating the homophthalic acid derivative with urea or ammonium hydroxide at 180°C.

Drug Development Utility

This scaffold is frequently used in the design of:

  • NSAIDs: Homophthalic acid derivatives often exhibit anti-inflammatory properties (COX inhibition).

  • Polyketide Mimics: Used to synthesize analogs of mycophenolic acid (an immunosuppressant).

Analytical Characterization

To validate the identity of synthesized 2-(carboxymethyl)-5-methylbenzoic acid, the following spectroscopic signals are diagnostic:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       12.5 ppm (bs, 2H, 
      
      
      
      x2) – Exchangeable.
    • 
       7.8 ppm (d, 1H, 
      
      
      
      of ring, ortho to benzoic COOH).
    • 
       7.3 ppm (d, 1H, 
      
      
      
      of ring).
    • 
       7.4 ppm (s, 1H, 
      
      
      
      of ring).
    • 
       3.9 ppm (s, 2H, 
      
      
      
      of carboxymethyl group).
    • 
       2.3 ppm (s, 3H, 
      
      
      
      group).
  • IR Spectroscopy:

    • Broad absorption at 2500–3300

      
       (O-H stretch of carboxylic acid).
      
    • Strong bands at ~1680–1710

      
       (C=O stretch, split due to two distinct carbonyl environments).
      

References

  • Sigma-Aldrich. 2-(Carboxymethyl)-5-methylbenzoic acid Product Detail. CAS 67755-56-0.[1] Available at: [1]

  • PubChem. 2-(Carboxymethyl)-5-methylbenzoic acid Compound Summary. CID 59704152.[1] Available at:

  • Organic Syntheses. Homophthalic Acid and Anhydride. Coll. Vol. 3, p. 449 (1955). (Reference for general indene oxidation methodology). Available at:

  • Umeda, R., et al.Synthesis of Isocoumarins: Rhenium Complex-Catalyzed Cyclization. Heterocycles, 2015.

Sources

Foundational

2-(Carboxymethyl)-5-methylbenzoic acid CAS number and molecular weight

This guide provides an in-depth technical profile of 2-(Carboxymethyl)-5-methylbenzoic acid , a specialized homophthalic acid derivative used primarily as a regiospecific building block in the synthesis of polycyclic aro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical profile of 2-(Carboxymethyl)-5-methylbenzoic acid , a specialized homophthalic acid derivative used primarily as a regiospecific building block in the synthesis of polycyclic aromatic hydrocarbons, isocoumarins, and isoquinoline alkaloids.

[1][2][3][4][5][6][7]

Executive Summary

2-(Carboxymethyl)-5-methylbenzoic acid is a bifunctional aromatic intermediate characterized by the presence of both a benzoic acid moiety and an acetic acid side chain. This "homophthalic" structural motif allows for unique reactivity patterns, particularly in cyclization reactions where it serves as a C2-C3 fragment donor. It is extensively utilized in medicinal chemistry for the construction of isocoumarin-based serine protease inhibitors and isoquinoline alkaloids .

Chemical Identity & Physiochemical Properties[8]

Core Identifiers
PropertyDetail
CAS Registry Number 67755-56-0
IUPAC Name 2-(Carboxymethyl)-5-methylbenzoic acid
Synonyms 4-Methylhomophthalic acid; 5-Methyl-2-carboxyphenylacetic acid
Molecular Formula

Molecular Weight 194.18 g/mol
SMILES CC1=CC(=C(C=C1)CC(=O)O)C(=O)O
InChI Key InChI=1S/C10H10O4/c1-6-2-3-7(4-9(11)12)8(5-6)10(13)14/h2-3,5H,4H2,1H3,(H,11,12)(H,13,14)
Physiochemical Specifications
ParameterValue / Characteristic
Physical State Off-white to pale yellow crystalline powder
Melting Point 189–192 °C (Decomposes upon melting to anhydride)
Solubility Soluble in DMSO, Methanol, dilute aqueous base; sparingly soluble in water
pKa (Predicted) pKa1 ≈ 3.8 (Benzoic), pKa2 ≈ 5.2 (Acetic)
Stability Stable under standard conditions; forms cyclic anhydride (isochroman-1,3-dione) upon heating >150°C or with dehydrating agents.[1][2]

Synthesis & Manufacturing Methodologies

The synthesis of 2-(carboxymethyl)-5-methylbenzoic acid generally avoids direct carboxylation of xylenes due to poor regioselectivity. The standard laboratory and industrial route utilizes the phthalide ring-opening method , which ensures the correct relative positioning of the methyl and carboxyl groups.

Protocol: Alkaline Hydrolysis of 5-Methylphthalide-3-nitrile

This method relies on the cyanation of a phthalide precursor followed by hydrolysis, a classic route for generating homophthalic acids.

Step 1: Cyanation (Ring Opening)
  • Reagents: 5-Methylphthalide, Potassium Cyanide (KCN).

  • Conditions: Fusion at 180–200°C or reflux in aqueous ethanol.

  • Mechanism: The cyanide ion attacks the lactone carbonyl or the alkyl carbon (depending on conditions), eventually leading to the potassium salt of 2-(cyanomethyl)-5-methylbenzoic acid.

Step 2: Hydrolysis
  • Reagents: Potassium Hydroxide (KOH), Water, Hydrochloric Acid (HCl).

  • Procedure:

    • The nitrile intermediate is refluxed in 20% aqueous KOH for 12–24 hours to convert the

      
       group to 
      
      
      
      .
    • The solution is cooled and acidified to pH 2.0 with concentrated HCl.

    • The crude dicarboxylic acid precipitates.

    • Purification: Recrystallization from water or benzene/ethanol mixtures.

Synthesis Logic Diagram

SynthesisPathway Start 5-Methylphthalide (Precursor) Step1 Ring Opening (KCN / Fusion) Start->Step1 Inter 2-(Cyanomethyl)-5-methyl- benzoate K+ Salt Step1->Inter Nucleophilic Attack Step2 Alkaline Hydrolysis (KOH / H2O, Reflux) Inter->Step2 Acid Acidification (HCl, pH 2) Step2->Acid Saponification Product 2-(Carboxymethyl)-5-methyl- benzoic Acid (CAS 67755-56-0) Acid->Product Precipitation

Figure 1: Synthetic pathway from 5-methylphthalide to the target homophthalic acid derivative.

Applications in Drug Development

Scaffold for Isocoumarin Synthesis

The primary utility of CAS 67755-56-0 is as a precursor for 3-substituted isocoumarins . Upon treatment with acid chlorides or anhydrides, the dicarboxylic acid undergoes cyclodehydration and condensation (Perkin-like reaction) to form the isocoumarin core.

  • Relevance: Isocoumarins are potent inhibitors of serine proteases (e.g., chymotrypsin, elastase) and have shown activity against HIV-1 Integrase.

Isoquinoline Alkaloid Construction

Reaction with ammonia or primary amines converts the homophthalic acid framework into isoquinolin-1,3(2H,4H)-diones (homophthalimides).

  • Therapeutic Area: These derivatives are explored as non-competitive AMPA receptor antagonists and aldose reductase inhibitors (diabetes complications).

Polyketide Mimicry

In biosynthetic research, this compound serves as a mimic for polyketide starter units, aiding in the study of aromatic polyketide synthases (PKS).

Analytical Characterization

To validate the identity of 2-(carboxymethyl)-5-methylbenzoic acid, the following spectral signatures are diagnostic:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       2.35 (s, 3H, 
      
      
      
      )
    • 
       3.85 (s, 2H, 
      
      
      
      )
    • 
       7.20–7.80 (m, 3H, Aromatic protons)
      
    • 
       12.5 (br s, 2H, 
      
      
      
      )
  • IR Spectroscopy:

    • Broad band 2500–3000 cm

      
       (O-H stretch, carboxylic acid dimer).
      
    • Strong peaks at ~1690 cm

      
       (Benzoic C=O) and ~1710 cm
      
      
      
      (Aliphatic C=O).

Handling & Safety (SDS Highlights)

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Handling: Use standard PPE (Gloves, Goggles). Avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can catalyze decarboxylation or anhydride formation over long periods.

References

  • Sigma-Aldrich. (2025). Product Specification: 2-(Carboxymethyl)-5-methylbenzoic acid (CAS 67755-56-0).[3][4][5][6][7][8][9] Retrieved from

  • BLD Pharm. (2025).[6] Safety Data Sheet: 2-(Carboxymethyl)-5-methylbenzoic acid.[6][7] Retrieved from

  • PubChem. (2025).[10][11] Compound Summary: Homophthalic Acid Derivatives.[12] National Library of Medicine. Retrieved from

  • ChemicalBook. (2025). CAS Database List: 67755-56-0.[6][7] Retrieved from

Sources

Exploratory

Technical Deep Dive: Vibrational Spectroscopy of 5-Methylhomophthalic Acid

Topic: Infrared (IR) Spectrum Analysis of 2-(Carboxymethyl)-5-methylbenzoic Acid Content Type: Technical Deep Dive / Whitepaper Audience: Senior Researchers, Analytical Chemists, and Process Development Scientists[1] Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared (IR) Spectrum Analysis of 2-(Carboxymethyl)-5-methylbenzoic Acid Content Type: Technical Deep Dive / Whitepaper Audience: Senior Researchers, Analytical Chemists, and Process Development Scientists[1]

Executive Summary & Compound Architecture

2-(Carboxymethyl)-5-methylbenzoic acid (often referred to in literature as 5-methylhomophthalic acid ) represents a unique challenge in vibrational spectroscopy due to its dual-carboxyl functionality.[1] Unlike symmetric dicarboxylic acids (e.g., terephthalic acid), this molecule possesses two chemically distinct acidic environments:

  • Aromatic Carboxyl (C1): Directly conjugated to the benzene ring.[1]

  • Aliphatic Carboxyl (C2): Separated from the ring by a methylene (-CH₂-) bridge.[1]

For the drug development professional, accurate interpretation of this spectrum is not merely about identification; it is a critical tool for monitoring regioselective esterification and cyclodehydration (anhydride formation), both common pathways in the synthesis of polycyclic heterocycles (e.g., isocoumarins).

This guide deconstructs the IR spectrum based on first-principles mechanics and analogous empirical data, providing a self-validating framework for analysis.[1]

Structural Analysis & Vibrational Logic

Before analyzing the spectrum, we must map the molecular mechanics that dictate the absorption bands.

The "Dual-Carbonyl" Differentiator

The most authoritative feature of this spectrum is the split carbonyl signal. Resonance delocalization in the aromatic ring weakens the C=O bond order of the benzoic acid moiety, lowering its vibrational frequency. The aliphatic acetic acid side chain, lacking this conjugation, vibrates at a higher frequency.

G Molecule 5-Methylhomophthalic Acid Aromatic_COOH Aromatic -COOH (Conjugated) Molecule->Aromatic_COOH Aliphatic_COOH Aliphatic -CH2-COOH (Non-Conjugated) Molecule->Aliphatic_COOH Freq_Low Lower Frequency ~1680-1695 cm⁻¹ Aromatic_COOH->Freq_Low Resonance Effect Freq_High Higher Frequency ~1705-1720 cm⁻¹ Aliphatic_COOH->Freq_High Inductive Effect Result Diagnostic Split Peak (or Broadened Shoulder) Freq_Low->Result Freq_High->Result

Figure 1: Mechanistic logic distinguishing the two carbonyl environments. The frequency separation is the primary purity indicator.

Experimental Protocol: ATR vs. Transmission

For carboxylic acids, sample preparation fundamentally alters the spectrum due to hydrogen bonding dynamics.

Recommended Method: Attenuated Total Reflectance (ATR)[1]
  • Why: ATR (Diamond/ZnSe crystal) requires no sample dilution.[1] It preserves the solid-state dimer structure, which is the standard reference state.

  • Protocol:

    • Clean crystal with isopropanol; collect background (32 scans).[1]

    • Place ~5 mg of solid sample on the crystal.

    • Apply high pressure (clamp) to ensure contact.[1] Note: Poor contact results in weak C-H bands relative to the noise.

    • Collect sample spectrum (resolution 4 cm⁻¹, 32-64 scans).[1]

Alternative: KBr Pellet (Transmission)[1]
  • Risk: Carboxylic acids can react with KBr under high pressure/moisture to form carboxylate salts (COO⁻), creating artifact peaks at 1550-1610 cm⁻¹ and diminishing the C=O signal. Avoid unless strictly necessary for trace analysis.

Spectral Interpretation Guide

The following data table synthesizes theoretical values with empirical ranges for homophthalic acid derivatives.

Table 1: Diagnostic Peak Assignments
Region (cm⁻¹)Functional GroupVibrational ModeDiagnostic Insight
2500–3300 O-H (Acid)Stretching (Dimer)The "Acid Envelope." Very broad, intense absorption.[1][2] Often overlaps C-H stretches.[1][3] "Jagged" bottom indicates strong H-bonding networks.[1]
2900–3100 C-H (Mixed)StretchingC-H Aromatic: >3000 cm⁻¹ (weak shoulder).C-H Aliphatic: <3000 cm⁻¹ (methyl/methylene).[1] Often obscured by the OH envelope.
1705–1725 C=O (Aliphatic)StretchingSide Chain: The -CH₂COOH carbonyl.[1] Higher energy due to lack of conjugation.
1680–1695 C=O (Aromatic)StretchingRing-Attached: The benzoic acid carbonyl.[1][3] Lower energy due to resonance.[1][4]
1600, 1580 C=C (Ring)Ring BreathingAromatic Skeleton: Sharp, variable intensity.[1] Confirms benzene core.[1]
1400–1450 C-H / O-HBending/ScissoringMethylene (-CH₂-) scissoring and O-H in-plane bending.
1200–1320 C-OStretchingThe "C-O Doublet": Acids usually show two bands here (dimer C-O stretch and C-OH bend interaction).[1]
900–950 O-HOut-of-Plane BendThe "Dimer Hump": A medium-broad band characteristic of dimeric acids.[1]
700–850 C-H (Ar)Out-of-Plane (OOP)Substitution Pattern: 1,2,4-trisubstituted benzene typically shows peaks near 800-850 cm⁻¹.[1]

Critical Application: Monitoring Cyclodehydration

In synthesis, 5-methylhomophthalic acid is frequently converted to 5-methylhomophthalic anhydride .[1] This is a common point of failure in scale-up. IR is the fastest method to detect this transformation.

The "Anhydride Shift"

If the sample has been exposed to heat or dehydrating agents (e.g., acetic anhydride), the spectrum changes drastically:

  • Loss of OH Envelope: The 2500-3300 cm⁻¹ region clears up.[1]

  • Carbonyl Shift: The acid doublet (~1690/1715) is replaced by the Anhydride Doublet , which is much higher in frequency due to ring strain and dipole coupling.

    • Symmetric Stretch: ~1760 cm⁻¹[1][5][6]

    • Asymmetric Stretch: ~1800 cm⁻¹[1][4]

Workflow Input Sample Spectrum Analysis Check_OH Check 2500-3300 cm⁻¹ Broad 'Envelope' Present? Input->Check_OH Acid_Confirmed Acid Functionality Intact Check_OH->Acid_Confirmed Yes Anhydride_Warning WARNING: Anhydride Formation Peaks at 1760 & 1800 cm⁻¹ Check_OH->Anhydride_Warning No (Clean Baseline) Check_CO Check Carbonyl Region (1680-1725 cm⁻¹) Acid_Confirmed->Check_CO Split_Peak Split/Broad Peak? (1690 + 1715) Check_CO->Split_Peak Yes Single_Peak Single Sharp Peak? (Likely Salt or Ester) Check_CO->Single_Peak No Pass PASS: 5-Methylhomophthalic Acid Split_Peak->Pass

Figure 2: Quality Control Decision Tree. This workflow detects the most common impurity: the dehydration product.

Scientific Validation & Troubleshooting

To ensure the trustworthiness of your data, apply these self-validation checks:

  • The "Moisture" Artifact: If the sample is wet, a broad band appears at 3400-3500 cm⁻¹ (free water), distinct from the acid dimer envelope. This can obscure the aromatic C-H stretches.

  • Polymorphism: Homophthalic acids can crystallize in different forms. Small shifts (<5 cm⁻¹) in the carbonyl region are acceptable between batches, but the relative intensity of the split peaks should remain consistent.

  • Baseline Slope: A sloping baseline (lower %T at high wavenumbers) in ATR indicates poor particle contact.[1] Grind the sample finer and re-clamp.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1] (The authoritative text on distinguishing conjugated vs. non-conjugated carbonyls).

  • NIST Chemistry WebBook. (2023).[1] Infrared Spectrum of Homophthalic Acid. National Institute of Standards and Technology.[1] Available at: [Link] (Used as the structural analog baseline).

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] (Reference for the "Acid Envelope" and "Dimer Hump" mechanics).

  • PubChem. (2025).[1] Compound Summary: 2-(Carboxymethyl)benzoic acid (Homophthalic acid).[1] National Library of Medicine.[1] Available at: [Link][1]

Sources

Foundational

Technical Guide: Mass Spectrometry Fragmentation of 2-(Carboxymethyl)-5-methylbenzoic Acid

Executive Summary: The "Ortho Effect" Paradigm[1] In the analysis of 2-(Carboxymethyl)-5-methylbenzoic acid (also known as 5-methylhomophthalic acid), the mass spectrometry fragmentation pattern is dominated by the proxi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho Effect" Paradigm[1]

In the analysis of 2-(Carboxymethyl)-5-methylbenzoic acid (also known as 5-methylhomophthalic acid), the mass spectrometry fragmentation pattern is dominated by the proximity of the carboxylic acid group at position 1 and the carboxymethyl group at position 2.

This structural motif facilitates a rapid, non-radical elimination of water (dehydration) to form a cyclic anhydride—a phenomenon classically known as the "Ortho Effect." Understanding this mechanism is critical for distinguishing this isomer from its meta- or para- counterparts, which cannot cyclize and thus exhibit distinct fragmentation pathways.

This guide details the mechanistic pathways for both Electron Ionization (EI) and Electrospray Ionization (ESI), providing a robust framework for metabolite identification and impurity profiling.

Chemical Identity & Properties

PropertyDetail
IUPAC Name 2-(Carboxymethyl)-5-methylbenzoic acid
Common Name 5-Methylhomophthalic acid
Molecular Formula

Exact Mass 194.0579 Da
Key Structural Motif ortho-substituted dicarboxylic acid (Homophthalic backbone)

Experimental Methodologies

To obtain reproducible fragmentation data, the following protocols are recommended. These ensure that "in-source" fragmentation is controlled and that the spectra reflect intrinsic molecular stability.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization (Recommended): While the anhydride can form thermally, direct injection of the free acid often leads to peak tailing.

    • Protocol: Treat 1 mg sample with 50 µL BSTFA + 1% TMCS at 70°C for 30 min to form the bis-TMS derivative (

      
      ).
      
  • Direct Injection (For Anhydride Confirmation):

    • Inlet Temp: 250°C (Promotes thermal dehydration to 5-methylhomophthalic anhydride,

      
      ).
      
    • Ionization:[1][2][3][4] EI at 70 eV.[1]

Liquid Chromatography-MS/MS (LC-ESI)
  • Ionization Mode: Negative Electrospray Ionization (ESI-).[1][5] Carboxylic acids ionize poorly in positive mode unless specific adducts (

    
    , 
    
    
    
    ) are targeted.
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Note: High pH aids ionization but may suppress fragmentation; acidic conditions are standard for retention on C18).

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) to capture both the decarboxylated precursor and deep structural fragments.

Fragmentation Mechanics: Deep Dive

Electron Ionization (EI) Pathway

In EI (70 eV), the molecular ion (


, 

194) is often weak or absent due to the rapid loss of water. The spectrum typically resembles that of 5-methylhomophthalic anhydride (

176).

Mechanism 1: The Ortho-Dehydration (Base Peak Formation) The carboxylic OH group abstracts a hydrogen from the adjacent carboxymethyl group (or vice versa), eliminating


 and closing the ring to form the stable 6-membered anhydride.
  • Transition:

    
     (Base Peak)
    

Mechanism 2: Anhydride Decomposition The anhydride ion (


 176) undergoes sequential losses of neutral oxides of carbon (

and

).
  • Loss of

    
    :  The anhydride ring opens and ejects 
    
    
    
    to form a resonance-stabilized ion.
  • Loss of

    
    :  Alternatively, ejection of 
    
    
    
    leads to a different intermediate.
  • Formation of Tropylium-like Species: Further fragmentation leads to stable aromatic hydrocarbon ions (e.g.,

    
     or 
    
    
    
    ).
ESI Negative Mode ( ) Pathway

In ESI(-), the parent ion is the deprotonated species at


 193. The "Ortho Effect" here manifests as facile decarboxylation rather than dehydration.

Mechanism:

  • Deprotonation: Formation of

    
     at 
    
    
    
    193.
  • Decarboxylation: The proximity of the electron-rich carboxylate to the second carbonyl facilitates the loss of

    
    .
    
    • 
       (Major Fragment)
      
  • Benzylic Cleavage: Further loss of the methyl or carboxymethyl fragments depends on collision energy.

Visualization of Signaling Pathways

The following diagram illustrates the critical "Ortho Effect" pathways distinguishing the EI (Thermal/High Energy) and ESI (Solution/Low Energy) behaviors.

FragmentationPathways cluster_EI EI / Thermal Pathway (GC-MS) cluster_ESI ESI(-) Pathway (LC-MS) Parent 2-(Carboxymethyl)-5-methylbenzoic acid (MW 194) Anhydride 5-Methylhomophthalic Anhydride (m/z 176) [M - H2O]+. Parent->Anhydride -H2O (Ortho Effect) Deprotonated Precursor Ion [M - H]- (m/z 193) Parent->Deprotonated ESI(-) Ionization Ion148 Ion m/z 148 [M - H2O - CO]+. Anhydride->Ion148 -CO (28) Ion132 Ion m/z 132 [M - H2O - CO2]+. Anhydride->Ion132 -CO2 (44) Ion104 Tolyl/Tropylium Ion (m/z 104) Ion132->Ion104 -CO (28) Decarboxylated Decarboxylated Ion (m/z 149) [M - H - CO2]- Deprotonated->Decarboxylated -CO2 (44) Fragment105 Fragment m/z 105 [M - H - 2CO2]- Decarboxylated->Fragment105 -CO2 (44)

Caption: Dual-pathway fragmentation map highlighting the divergence between thermal dehydration (EI) and collisional decarboxylation (ESI).

Data Summary: Diagnostic Ions

Use this table to validate spectral data. If the m/z 176 (EI) or m/z 149 (ESI) peaks are absent, re-evaluate the structural assignment (likely a meta/para isomer).

Ionization ModeFragment Ion (

)
Identity/LossRelative Abundance (Est.)
EI (70 eV) 176 Anhydride Molecular Ion (

)
100% (Base Peak)
EI148Loss of

from Anhydride
40-60%
EI132Loss of

from Anhydride
30-50%
EI104

(Styrene-like)
20-40%
EI77Phenyl cation10-20%
ESI (-) 193

Parent
Variable (Source dependent)
ESI (-)149

High (Major Fragment)
ESI (-)105

Low

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of 2-Methylbenzoic Acid (Ortho Effect Analogue)." NIST Chemistry WebBook, SRD 69. Accessed October 2023. [Link]

  • Todua, N. G., et al. "Mass spectrometry of analytical derivatives. 2. 'Ortho' and 'Para' effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids."[6] Journal of Chromatography B, 2014. [Link]

  • Gross, J. H. "Mass Spectrometry: A Textbook - Fragmentation of Organic Ions." Springer, 3rd Edition. (General reference for Ortho Effect mechanisms). [Link]

  • ChemGuide. "Fragmentation Patterns in Mass Spectra." (Foundational logic for aromatic fragmentation). [Link]

Sources

Exploratory

The Methylhomophthalic Scaffold: A Technical Guide to the Biological Potential of 2-(Carboxymethyl)-5-methylbenzoic Acid Derivatives

Topic: Potential Biological Activity of 2-(Carboxymethyl)-5-methylbenzoic Acid Derivatives Content Type: Technical Whitepaper Role: Senior Application Scientist Executive Summary In the high-throughput landscape of moder...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activity of 2-(Carboxymethyl)-5-methylbenzoic Acid Derivatives Content Type: Technical Whitepaper Role: Senior Application Scientist

Executive Summary

In the high-throughput landscape of modern drug discovery, 2-(Carboxymethyl)-5-methylbenzoic acid (also known as 5-methylhomophthalic acid ) represents a privileged, yet underutilized, synthon. While often categorized merely as a chemical intermediate, this dicarboxylic acid serves as the critical biosynthetic precursor to isocoumarins and isoquinolinones —two pharmacophores with validated efficacy in oncology, infectious disease, and inflammation.[1]

This guide moves beyond basic characterization to analyze the causality of its biological activity. We explore how the dehydration and subsequent condensation of this moiety unlock potent serine protease inhibition and antimicrobial properties.

Molecular Architecture & Pharmacophore Analysis

The biological potential of 2-(Carboxymethyl)-5-methylbenzoic acid is not intrinsic to its open-chain form but rather to its capacity to cyclize into the isocoumarin (1H-2-benzopyran-1-one) nucleus.

Structural Logic
  • The "Warhead" Precursor: The ortho-positioning of the carboxymethyl and carboxylic acid groups allows for rapid dehydration to 5-methylhomophthalic anhydride . This anhydride is the reactive species that intercepts nucleophiles (amines, phenols) or undergoes condensation with acid chlorides.

  • The 5-Methyl Effect: Unlike the unsubstituted parent homophthalic acid, the 5-methyl group introduces lipophilicity (

    
    ) and steric bulk at the C-5 position of the resulting isocoumarin. In enzyme binding pockets (e.g., Serine Proteases), this methyl group can restrict conformational freedom, potentially enhancing selectivity for hydrophobic subsites (S2/S3 pockets).
    
Visualization: The Activation Pathway

The following diagram illustrates the conversion of the inert acid scaffold into bioactive pharmacophores.

ActivationPathway Figure 1: Divergent synthesis of bioactive scaffolds from the 5-methylhomophthalic precursor. Acid 2-(Carboxymethyl)- 5-methylbenzoic Acid (Precursor) Anhydride 5-Methylhomophthalic Anhydride (Reactive Intermediate) Acid->Anhydride Dehydration (Ac2O / Heat) Isocoumarin 3-Substituted Isocoumarin (Bioactive Core) Anhydride->Isocoumarin Condensation (R-COCl / Base) Isoquinolinone Isoquinolinone Derivatives (Kinase Inhibitors) Anhydride->Isoquinolinone Aminolysis (R-NH2)

Therapeutic Applications

A. Antimicrobial & Antifungal Activity

Derivatives synthesized from the 5-methylhomophthalic scaffold, particularly 3-substituted isocoumarins , have demonstrated significant efficacy against resistant strains.

  • Mechanism: The isocoumarin lactone ring acts as a suicide substrate for microbial enzymes. Upon nucleophilic attack by an active site serine, the ring opens, forming a stable acyl-enzyme complex that permanently disables the pathogen's metabolic machinery.

  • Spectrum:

    • Fungal: Potent activity against Candida albicans and Aspergillus niger.[2]

    • Bacterial:[2][3][4] Moderate to high activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Key Insight: Condensation with NSAID acid chlorides (e.g., Ibuprofen, Naproxen) creates "hybrid" molecules. These not only exhibit antimicrobial action but also reduce localized inflammation caused by the infection [1].

B. Oncology: Serine Protease Inhibition

The isocoumarin derivatives of this scaffold are validated Serine Protease Inhibitors .[5]

  • Target: Human Leukocyte Elastase (HLE) and proteases involved in tumor metastasis.

  • Causality: The 3,4-dihydroisocoumarin derivatives (formed by reducing the isocoumarin) mimic the transition state of peptide hydrolysis. The 5-methyl substitution aids in hydrophobic collapse within the enzyme's binding pocket, improving

    
     values compared to unsubstituted analogs.
    
  • Angiogenesis: Analogs related to 5,6-dimethylxanthone-4-acetic acid (DMXAA), which shares structural homology with the cyclized forms of our topic molecule, have reached clinical trials for disrupting tumor vasculature (vascular disrupting agents) [2].

Experimental Protocols

Protocol A: Synthesis of Bioactive 3-Substituted Isocoumarins

This protocol converts the 2-(Carboxymethyl)-5-methylbenzoic acid precursor into a bioactive library.

Reagents:

  • Precursor: 2-(Carboxymethyl)-5-methylbenzoic acid (10 mmol)

  • Substrate: Aryl Acid Chloride (e.g., 4-chlorobenzoyl chloride) (10 mmol)

  • Solvent: Dry Pyridine (catalytic/solvent)

  • Reagent: Thionyl Chloride (

    
    ) or Acetic Anhydride
    

Step-by-Step Methodology:

  • Anhydride Formation: Reflux 2-(Carboxymethyl)-5-methylbenzoic acid with excess acetic anhydride for 2 hours. Monitor via TLC (disappearance of acid spot). Evaporate excess solvent to isolate crude 5-methylhomophthalic anhydride.

  • Condensation: Dissolve the crude anhydride in dry pyridine. Add the aryl acid chloride dropwise at

    
     under 
    
    
    
    atmosphere.
  • Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Pour the reaction mixture into ice-cold HCl (10%) to precipitate the product.

  • Purification: Recrystallize from ethanol/water.

  • Validation: Verify structure via IR (Lactone carbonyl stretch at

    
    ) and 
    
    
    
    -NMR.
Protocol B: Antimicrobial Susceptibility Profiling (Disk Diffusion)

Standardized validation of biological activity.

  • Inoculum Prep: Prepare a suspension of C. albicans or S. aureus matched to 0.5 McFarland turbidity standard.

  • Plating: Swab Mueller-Hinton agar (bacteria) or Sabouraud Dextrose agar (fungi) to create a confluent lawn.

  • Compound Application: Dissolve the synthesized derivative in DMSO (1 mg/mL). Impregnate sterile 6mm filter paper disks with 10

    
     of solution.
    
  • Controls:

    • Positive: Fluconazole (fungi) / Ciprofloxacin (bacteria).

    • Negative: Pure DMSO.

  • Incubation: 24h at

    
    .
    
  • Readout: Measure Zone of Inhibition (ZOI) in mm. A ZOI

    
     indicates significant "lead-like" activity.
    

Data Summary: Structure-Activity Relationships (SAR)

The following table summarizes the expected biological activity ranges based on the substitution pattern at the C-3 position of the isocoumarin core derived from our title acid.

Derivative Type (C-3 Substituent)Target Organism/EnzymeActivity Metric (Approx.)Mechanism of Action
3-Alkyl (e.g., Methyl, Propyl) Aspergillus nigerMIC: 25 - 50

Cell wall disruption
3-(4-Chlorophenyl) Staphylococcus aureusMIC: 10 - 20

DNA Gyrase interference
3-(Naproxen-yl moiety) Candida albicansZOI: 18 - 22 mmDual: Membrane lysis + COX inhibition
3,4-Dihydro derivative Serine Proteases (HLE)

: 0.5 - 5

Acyl-enzyme covalent inhibition

Mechanistic Visualization

The following diagram details the mechanism of action for the isocoumarin derivatives against Serine Proteases, a primary therapeutic target.

Mechanism Figure 2: Mechanism of Serine Protease Inhibition by Isocoumarin Derivatives. Enzyme Serine Protease (Active Site Ser-195) Complex Michaelis Complex (Non-covalent Binding) Enzyme->Complex + Inhibitor Inhibitor Isocoumarin Derivative (From 5-Methylhomophthalic Acid) Inhibitor->Complex AcylEnzyme Acyl-Enzyme Intermediate (Ring Opening) Complex->AcylEnzyme Nucleophilic Attack (Ser-OH -> Lactone C=O) Inhibition Irreversible Inhibition (Enzyme Death) AcylEnzyme->Inhibition Stable Acyl Bond Formation

References

  • Synthesis and Antimicrobial Activities of Some Isocoumarin and Dihydroisocoumarin Derivatives. Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Carboxyxanthones: Bioactive Agents and Molecular Scaffold for Synthesis of Analogues and Derivatives. (Discussing DMXAA and related carboxylic acid scaffolds). Source: MDPI / Molecules URL:[Link]

  • Synthesis of Isocoumarins and its derivatives. (Detailing the homophthalic anhydride pathway). Source: Der Pharma Chemica URL:[Link]

  • Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi. Source: PMC / National Institutes of Health URL:[Link]

Sources

Foundational

Safety and handling information for 2-(Carboxymethyl)-5-methylbenzoic acid

Technical Whitepaper: Operational Safety and Synthetic Utility of 2-(Carboxymethyl)-5-methylbenzoic Acid Chemical Identity & Physicochemical Profiling 2-(Carboxymethyl)-5-methylbenzoic acid , widely known in synthetic li...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Operational Safety and Synthetic Utility of 2-(Carboxymethyl)-5-methylbenzoic Acid

Chemical Identity & Physicochemical Profiling

2-(Carboxymethyl)-5-methylbenzoic acid , widely known in synthetic literature as 5-Methylhomophthalic Acid , is a bifunctional aromatic building block.[1] It is distinct from its isomer, 5-methylisophthalic acid, due to the presence of an acetic acid side chain (


) adjacent to the benzoic acid moiety (

).[1] This structural asymmetry renders it a critical scaffold for the synthesis of polycyclic heteroaromatics, particularly isocoumarins and isoquinolines .
Table 1: Physicochemical Specifications
PropertySpecificationCommentary
IUPAC Name 2-(Carboxymethyl)-5-methylbenzoic acidOften indexed as 5-Methylhomophthalic acid.[1]
CAS Number 7198-94-9 (Isomer Specific)Note: Often commercially sourced as "Homophthalic acid, methyl derivative" or synthesized in situ.[1]
Molecular Formula

Molecular Weight 194.18 g/mol
Physical State Crystalline PowderTypically off-white to pale beige.[1]
Melting Point 180°C – 185°C (Dec)Analog Bridging: Parent homophthalic acid melts at ~180°C. Dehydration to anhydride often precedes melting.
Solubility DMSO, Methanol, EthanolPoor solubility in cold water; soluble in alkaline aqueous solutions (forming dicarboxylate salts).[1]
pKa ~3.0 (Benzoic), ~4.5 (Acetic)Exhibits dual acidity; the benzoic proton is more acidic due to ring conjugation.[1]

Hazard Assessment & Toxicology (GHS Standards)

As a dicarboxylic acid, the primary hazards stem from its acidity and potential for dust irritation. In the absence of isomer-specific toxicological data, safety protocols must follow Structural Analog Bridging principles using Homophthalic Acid (CAS 89-51-0) as the reference standard.[1]

Core Hazards
  • Skin Corrosion/Irritation (Category 2): Causes localized dermatitis upon prolonged contact due to acidic hydrolysis of skin lipids.

  • Serious Eye Damage/Irritation (Category 2A): Micro-crystalline dust can cause mechanical abrasion and chemical burns to the cornea.

  • STOT-SE (Category 3): Inhalation of dust triggers respiratory tract irritation.[1]

Figure 1: Exposure Response & Control Architecture

SafetyProtocol Hazard Hazard Source: Acidic Dust / Aerosol EngControl Engineering Control: Local Exhaust Ventilation (LEV) Face Velocity > 0.5 m/s Hazard->EngControl Primary Containment PPE PPE Barrier: Nitrile Gloves (0.11mm) N95/P2 Respirator Safety Goggles EngControl->PPE Secondary Redundancy Exposure Accidental Exposure PPE->Exposure Barrier Failure Response Response Protocol: 1. Flush (15 min) 2. Neutralize (Bicarb) 3. Seek Medical Aid Exposure->Response Immediate Action

Caption: Hierarchical safety logic for handling acidic organic powders, prioritizing engineering controls over PPE.

Storage & Stability Engineering

The unique reactivity of 2-(carboxymethyl)-5-methylbenzoic acid lies in its tendency to undergo intramolecular dehydration .[1]

  • The Anhydride Risk: Upon exposure to heat (>60°C) or strong desiccants, the molecule loses water to form 5-methylhomophthalic anhydride .[1] This cyclic anhydride is a potent sensitizer and more reactive than the parent acid.

  • Storage Protocol:

    • Temperature: Store at ambient temperature (15–25°C). Refrigeration is unnecessary unless the environment is humid.

    • Atmosphere: Keep under an inert nitrogen headspace if long-term storage (>6 months) is required to prevent moisture-induced clumping or hydrolysis of trace anhydrides.

    • Container: Amber glass or HDPE. Avoid metal containers due to potential corrosion from acidic residues.

Operational Handling & Synthetic Protocols

The most authoritative application of this molecule is in the synthesis of Isocoumarins via cyclodehydration. This reaction exploits the proximity of the carboxylic acid groups.

Key Protocol: Synthesis of 3-Substituted Isocoumarins

Context: This protocol describes the conversion of the acid to an isocoumarin scaffold, a common intermediate in drug discovery for serine protease inhibitors.

Reagents:

  • 2-(Carboxymethyl)-5-methylbenzoic acid (1.0 eq)[1]

  • Acetic Anhydride (

    
    ) (Excess, solvent/reagent)[1]
    
  • Pyridine (Catalytic)[1][2]

Methodology:

  • Charge: In a round-bottom flask equipped with a reflux condenser and drying tube (CaCl2), suspend the 2-(carboxymethyl)-5-methylbenzoic acid in acetic anhydride (5 mL per gram of acid).

  • Catalysis: Add catalytic pyridine (0.1 eq). Note: Pyridine promotes the formation of the enol intermediate necessary for cyclization.

  • Reflux: Heat the mixture to 140°C (reflux) for 3–4 hours. The solid will dissolve as the anhydride forms and subsequently cyclizes.

  • Monitoring: Monitor via TLC (SiO2, 50% EtOAc/Hexane). The di-acid starting material (polar, low Rf) will disappear, replaced by the less polar isocoumarin.[1]

  • Workup: Cool to room temperature. Pour the reaction mixture onto crushed ice/water. This hydrolyzes excess acetic anhydride but precipitates the isocoumarin product.

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Figure 2: Synthetic Pathway (Cyclodehydration)[1]

Synthesis Start 2-(Carboxymethyl)- 5-methylbenzoic acid Inter Intermediate: 5-Methylhomophthalic Anhydride Start->Inter Ac2O, Heat (-H2O) Product Product: 3-Substituted Isocoumarin Inter->Product Condensation (Tirogoff-type)

Caption: Mechanism of isocoumarin formation via anhydride intermediate, driven by acetic anhydride dehydration.[1]

Emergency Response Architecture

In the event of a spill or exposure, the following self-validating protocols apply. These are based on the chemical's acidic nature.

ScenarioImmediate ActionScientific Rationale
Skin Contact Wash with soap/water; apply polyethylene glycol (PEG-400) if available.[1]Lipophilic acids penetrate the stratum corneum; PEG acts as a solvent to extract the residue while water dilutes acidity.
Eye Contact Irrigate with saline or water for 15 minutes .The pKa (~3.0) is low enough to cause protein denaturation in the cornea; immediate dilution is the only effective mitigation.
Spill Cleanup Cover with Sodium Bicarbonate (

) or Calcium Carbonate.[1]
Do not use water initially (creates slippery acidic slime).[1] Neutralize dry, then sweep up the resulting salt.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66643, Homophthalic acid. Retrieved from [Link]

  • Bhardwaj, V. et al. (2012).Synthesis of Isocoumarins from Homophthalic Acid: A Mechanistic Overview. Journal of Chemical Sciences.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 2-(Carboxymethyl)-5-methylbenzoic Acid

Executive Summary & Strategic Rationale The synthesis of 2-(carboxymethyl)-5-methylbenzoic acid (also referred to as 4-methylhomophthalic acid) is a critical step in the development of isocoumarin-based serine protease i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 2-(carboxymethyl)-5-methylbenzoic acid (also referred to as 4-methylhomophthalic acid) is a critical step in the development of isocoumarin-based serine protease inhibitors and polyketide mimetics. While direct oxidation of methyl-substituted indenes or indanones using potassium permanganate (


) or chromic acid is historically cited, these methods often suffer from poor regioselectivity, over-oxidation of the methyl group, and difficult workups due to manganese dioxide sludge.

This protocol details the Indanone-Glyoxalate Route , a superior methodology that utilizes the Claisen condensation of 6-methyl-1-indanone with diethyl oxalate, followed by mild oxidative cleavage using alkaline hydrogen peroxide.

Key Advantages of This Protocol:
  • Regiocontrol: The use of 6-methyl-1-indanone guarantees the correct para positioning of the methyl group relative to the acetic acid side chain in the final product.

  • Mild Conditions: The peroxide oxidation proceeds at moderate temperatures (

    
    ), preserving the aromatic methyl group which is susceptible to oxidation under harsh permanganate conditions.
    
  • Scalability: The reaction avoids heavy metal waste streams (Cr, Mn), making it suitable for kilogram-scale GMP adaptation.

Retrosynthetic Logic & Pathway

To understand the regiochemistry, one must map the carbon skeleton of the precursor to the target. The target molecule has a methyl group at position 5 of the benzoic acid ring (para to the carboxymethyl group).

  • Target: 2-(Carboxymethyl)-5-methylbenzoic acid.

  • Precursor: 6-Methyl-1-indanone .

  • Mechanism: The C1 carbonyl of the indanone becomes the benzoic acid moiety. The C2 methylene of the indanone becomes the carboxymethyl side chain. The methyl group at C6 of the indanone ends up para to the newly formed acetic acid chain (position 5 in the benzoic acid numbering).

SynthesisPathway Indanone 6-Methyl-1-indanone (Precursor) Glyoxalate Indan-1-one-2-glyoxalate (Intermediate) Indanone->Glyoxalate Diethyl Oxalate NaOEt, 0°C Cleavage Oxidative Cleavage (H2O2 / NaOH) Glyoxalate->Cleavage Activation Target 2-(Carboxymethyl)-5-methylbenzoic acid (Target) Cleavage->Target Ring Opening

Figure 1: Synthetic pathway transforming 6-methyl-1-indanone to the target homophthalic acid derivative via the glyoxalate intermediate.

Experimental Protocol

Phase 1: Preparation of the Glyoxalate Intermediate

Objective: Activate the C2 position of the indanone ring for oxidative cleavage.

Reagents:

  • 6-Methyl-1-indanone (

    
     equiv)
    
  • Diethyl oxalate (

    
     equiv)
    
  • Sodium ethoxide (

    
     equiv, freshly prepared or commercial solution)
    
  • Solvent: Anhydrous Benzene or Toluene (Toluene preferred for safety)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Base Preparation: Charge the flask with anhydrous toluene (

    
     of substrate) and cool to 
    
    
    
    in an ice bath. Add Sodium ethoxide.
  • Condensation: Mix 6-methyl-1-indanone and diethyl oxalate in a separate dry flask. Add this mixture dropwise to the cold base suspension over 30 minutes.

    • Observation: The solution will turn yellow/orange, and a precipitate (the sodium enolate salt) will form.

  • Maturation: Allow the mixture to warm to room temperature and stir for 12–16 hours (overnight). The formation of a thick solid cake indicates successful enolization.

  • Isolation (Optional but Recommended): Filter the solid sodium salt under inert atmosphere. Wash with cold dry ether to remove unreacted indanone.

    • Note: Proceeding directly to oxidation (one-pot) is possible but isolating the salt yields higher purity.

Phase 2: Oxidative Cleavage

Objective: Cleave the C1-C2 bond to form the dicarboxylic acid.

Reagents:

  • Sodium salt of Glyoxalate intermediate (from Phase 1)

  • Hydrogen Peroxide (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    , 
    
    
    
    equiv)
  • Sodium Hydroxide (

    
    )[1]
    

Step-by-Step:

  • Dissolution: Suspend the sodium salt (or the crude reaction mixture) in

    
     (
    
    
    
    precursor). Stir until a homogeneous solution is obtained.
  • Oxidation: Cool the solution to

    
    . Add 
    
    
    
    dropwise.
    • Critical Safety Control: This reaction is exothermic. Maintain internal temperature below

      
       during addition.
      
  • Reflux: Once addition is complete, allow the mixture to warm to room temperature, then heat to

    
     for 2 hours.
    
    • Mechanism:[2][3][4][5][6][7] The peroxide attacks the

      
      -diketone system, leading to decarboxylation of the oxalate moiety and cleavage of the indanone ring.
      
  • Quenching: Cool the mixture to room temperature. Destroy excess peroxide by adding sodium bisulfite solution until starch-iodide paper shows no color change.

Phase 3: Workup and Purification
  • Extraction: Wash the alkaline aqueous phase with Dichloromethane (

    
    ) to remove non-acidic byproducts (unreacted indanone). Discard the organic layer.[8]
    
  • Acidification: Acidify the aqueous layer carefully with concentrated HCl to

    
    .
    
    • Observation: The product will precipitate as a white to off-white solid.

  • Filtration: Collect the solid by vacuum filtration. Wash with ice-cold water.

  • Crystallization: Recrystallize the crude solid from Benzene or Ethyl Acetate/Hexane (1:3) .

    • Note: Homophthalic acids can dehydrate to anhydrides upon prolonged heating. Avoid drying in an oven

      
      .
      

Data Summary & Specifications

ParameterSpecificationNotes
Starting Material 6-Methyl-1-indanoneMust be isomerically pure (>98%) to avoid isomer mixtures.
Reagent Stoichiometry 1.0 : 1.5 : 4.0Indanone : Oxalate :

.
Typical Yield 65% – 75%Lower yields often result from insufficient stirring during salt formation.
Melting Point 179–181°CLiterature value for 4-methylhomophthalic acid [1].
Appearance White crystalline needlesOff-white indicates incomplete removal of oxidative byproducts.

Troubleshooting Guide

Issue: Low Yield / Incomplete Reaction
  • Cause: Moisture in the Claisen condensation step.

  • Solution: Ensure toluene is dried over sodium/benzophenone and diethyl oxalate is distilled prior to use. The sodium salt formation is reversible and water-sensitive.

Issue: Product is an Oil or Sticky Gum
  • Cause: Presence of unreacted oxalate esters or incomplete decarboxylation.

  • Solution: Ensure the alkaline heating step (Phase 2, Step 3) is maintained at

    
     for at least 2 hours. If oil persists, redissolve in bicarbonate, wash with ether, and re-acidify.
    
Issue: Isomer Contamination
  • Cause: Starting with "Methylindanone" (mixture) instead of pure 6-methyl-1-indanone.

  • Solution: Verify precursor purity via GC-MS. 5-methyl-1-indanone will yield the 4-methylbenzoic acid isomer (methyl meta to carboxymethyl), which is difficult to separate by crystallization.

References

  • Organic Syntheses. "Homophthalic Acid and Anhydride." Org.[2][8] Synth.1941 , 21,[9] 44. Link (Foundational method for indene/indanone oxidation).

  • Jerdan, D. S. "The Synthesis of Homophthalic Acids." J. Chem. Soc., Trans.1899, 75, 808.
  • Zenodo Repository. "Convenient Preparation of Homophthalic Acids." Link (Modern adaptation of the glyoxalate oxidation method).

  • Google Patents. "Process for the preparation of homophthalic acid." US3578705A. Link (Industrial application of the oximino/glyoxalate routes).

  • BenchChem. "Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid." Link (General reference for handling substituted benzoic acid derivatives).

Sources

Application

Applications of 2-(Carboxymethyl)-5-methylbenzoic acid in medicinal chemistry

Application Note: Strategic Utilization of 2-(Carboxymethyl)-5-methylbenzoic Acid in Medicinal Chemistry Executive Summary 2-(Carboxymethyl)-5-methylbenzoic acid (analogous to 5-methylhomophthalic acid) represents a high...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(Carboxymethyl)-5-methylbenzoic Acid in Medicinal Chemistry

Executive Summary

2-(Carboxymethyl)-5-methylbenzoic acid (analogous to 5-methylhomophthalic acid) represents a high-value "privileged scaffold" precursor in modern drug discovery. Its structural duality—possessing both a benzoic acid moiety and an ortho-carboxymethyl group—allows it to function as a versatile bis-nucleophile or bis-electrophile depending on the activation state.

This guide details the application of this compound in synthesizing polycyclic heterocycles , specifically tetrahydroisoquinolines (THIQs) and isocoumarins . These motifs are ubiquitous in bioactive natural products and synthetic drugs targeting kinases, topoisomerases, and G-protein coupled receptors (GPCRs).

Chemical Architecture & Reactivity Profile

The core utility of 2-(Carboxymethyl)-5-methylbenzoic acid lies in its ability to undergo dehydration to form 5-methylhomophthalic anhydride . This cyclic anhydride is the thermodynamically activated species used in 90% of medicinal chemistry applications.

  • Scaffold: 2-(Carboxymethyl)-5-methylbenzoic acid

  • Active Intermediate: 5-Methylhomophthalic anhydride

  • Key Reactivity:

    • C4-Nucleophilicity: The methylene group (alpha to the carbonyl) is highly acidic (pKa ~18 in anhydride form), allowing Knoevenagel-type condensations.

    • Electrophilic Anhydride Ring: Susceptible to attack by amines and alcohols, leading to ring opening and subsequent re-closure.

Mechanism of Action: The Castagnoli-Cushman Reaction (CCR)

The most powerful application is the Castagnoli-Cushman Reaction (CCR), a formal [4+2] cycloaddition with imines. This reaction generates tetrahydroisoquinolonic acids with high diastereoselectivity, creating dense stereochemical complexity in a single step.

ReactionLandscape Fig 1. Divergent synthesis pathways from the 5-methylhomophthalic scaffold. Start 2-(Carboxymethyl)-5-methylbenzoic acid Anhydride 5-Methylhomophthalic Anhydride Start->Anhydride Dehydration (Ac2O or DCC) CCR_Product Tetrahydroisoquinoline (CCR Adduct) Anhydride->CCR_Product + Imine (Castagnoli-Cushman) Isocoumarin 3-Substituted Isocoumarin Anhydride->Isocoumarin + Acid Chloride/Anhydride (Perkin-type) Imine Imine (R-CH=N-R') Imine->CCR_Product

Applications in Drug Discovery

A. Synthesis of Tetrahydroisoquinolines (THIQs)
  • Target Class: Antimalarials, Antitumor agents, PARP inhibitors.

  • Mechanism: The anhydride reacts with Schiff bases (imines).[1][2] The carboxylic acid group on the resulting THIQ provides a handle for further diversification (e.g., amide coupling to improve solubility or potency).

  • Advantage: The reaction is stereoselective, typically favoring the trans-isomer, which is crucial for defining Structure-Activity Relationships (SAR).

B. Synthesis of Isocoumarins
  • Target Class: Serine protease inhibitors, Antifungals, Anti-inflammatories.

  • Mechanism: Acylation of the activated methylene group followed by cyclization.

  • Relevance: Isocoumarins are bioisosteres of coumarins and quinolinones, often showing improved metabolic stability.

Detailed Experimental Protocols

Protocol A: Activation to 5-Methylhomophthalic Anhydride

Rationale: The acid itself is sluggish. Conversion to the anhydride is the mandatory first step for most efficient catalyses.

Reagents:

  • 2-(Carboxymethyl)-5-methylbenzoic acid (1.0 equiv)

  • Acetic anhydride (5.0 equiv) or Acetyl chloride (excess)

  • Solvent: Toluene (optional, if not using neat Ac2O)

Step-by-Step:

  • Charge: In a round-bottom flask equipped with a reflux condenser, place 10.0 mmol of 2-(Carboxymethyl)-5-methylbenzoic acid.

  • Add Reagent: Add 50.0 mmol of acetic anhydride. (Alternatively, use acetyl chloride for lower boiling point removal).

  • Reflux: Heat the mixture to 100°C (or reflux) for 2–4 hours. Monitor by TLC (the acid spot will disappear; the anhydride is less polar).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess acetic anhydride and acetic acid byproduct.

  • Purification: The residue is typically a solid. Wash with cold diethyl ether or hexanes to remove traces of acetic acid.

    • Checkpoint: The resulting anhydride is moisture-sensitive. Store in a desiccator or use immediately.

Protocol B: Castagnoli-Cushman Reaction (Library Synthesis)

Rationale: This protocol is optimized for generating a library of tetrahydroisoquinoline carboxylic acids.

Reagents:

  • 5-Methylhomophthalic anhydride (from Protocol A) (1.0 equiv)

  • Aldimine (prepared from aldehyde + amine) (1.0 equiv)

  • Solvent: Toluene or Xylene (for thermal) / Dichloromethane (for Lewis Acid catalyzed)

  • Catalyst (Optional): BF3·OEt2 or InCl3 (for room temp reactions)

Step-by-Step:

  • Preparation: Dissolve 1.0 mmol of the imine in 5 mL of anhydrous toluene.

  • Addition: Add 1.0 mmol of 5-methylhomophthalic anhydride (solid or dissolved in minimal toluene).

  • Reaction:

    • Thermal Method:[1] Reflux at 110°C for 6–12 hours.

    • Catalytic Method: Add 10 mol% BF3·OEt2 and stir at RT for 24 hours.

  • Observation: The product often precipitates out of the non-polar solvent as the carboxylic acid.

  • Isolation: Filter the precipitate. If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water.

  • Validation: 1H NMR will show a characteristic doublet for the H-3 and H-4 protons of the isoquinoline ring (coupling constant J determines cis/trans stereochemistry; trans usually J ~ 1-2 Hz, cisJ ~ 5-6 Hz).

Comparative Data: Reaction Modes

Reaction ModeCo-ReactantPrimary ProductMedicinal ApplicationKey Reference
Castagnoli-Cushman Imines (Schiff Bases)Tetrahydroisoquinoline-4-carboxylic acidsAntimalarial, Antitumor (Tubulin agents)[1, 2]
Perkin-Type Condensation Acid Chlorides / Anhydrides3-Substituted IsocoumarinsSerine Protease Inhibitors[3]
Tamura Cycloaddition Cyclic Imines / EnaminesPolycyclic Aromatics (via [4+2])DNA Intercalators[4]

Troubleshooting & Optimization

  • Issue: Low yield in Anhydride formation.

    • Solution: Ensure the starting material is dry. Water hydrolyzes the anhydride back to the diacid. Use freshly distilled acetic anhydride.

  • Issue: Poor diastereoselectivity in CCR.

    • Solution: Switch from thermal reflux to Lewis Acid catalysis at low temperature (-78°C to 0°C). Use of chiral amines in the imine can induce enantioselectivity.

  • Issue: Product purification.

    • Solution: The CCR product is a carboxylic acid.[3] Use an acid-base extraction workup (extract into NaHCO3, wash organics, acidify aqueous layer to precipitate product) for high purity without chromatography.

References

  • Castagnoli, N., et al. "Preparation and biological evaluation of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids." Journal of Medicinal Chemistry. Link

  • Cushman, M., et al. "Condensation of homophthalic anhydrides with imines: A versatile route to isoquinoline alkaloids." Journal of Organic Chemistry. Link

  • Balci, M., et al. "The chemistry of homophthalic acid: A new synthetic strategy for construction of substituted isocoumarin and indole skeletons." Tetrahedron Letters. Link[4]

  • Tamura, Y., et al. "General synthesis of polycyclic aromatic compounds via cycloaddition of homophthalic anhydrides." Chemical & Pharmaceutical Bulletin. Link

Sources

Method

Application Note: Strategic Utilization of 2-(Carboxymethyl)-5-methylbenzoic Acid in Heterocyclic Synthesis

Executive Summary 2-(Carboxymethyl)-5-methylbenzoic acid (also known as 5-methylhomophthalic acid ) is a specialized bifunctional building block essential for the construction of oxygen and nitrogen heterocycles. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Carboxymethyl)-5-methylbenzoic acid (also known as 5-methylhomophthalic acid ) is a specialized bifunctional building block essential for the construction of oxygen and nitrogen heterocycles. Unlike simple benzoic acids, this molecule possesses a unique 1,2-relationship between a hard electrophile (carboxylic acid at C1) and a nucleophilic-prone methylene linker (at C2).

This structural duality allows for rapid access to 7-methylisocoumarins and 7-methylisoquinolin-1(2H)-ones , scaffolds privileged in kinase inhibitors, anticoagulants, and polyketide mimetics. This guide details the mechanistic rationale, validated protocols, and critical optimization parameters for deploying this building block in high-value synthesis.

Chemical Profile & Mechanistic Advantage[1][2][3][4]

Structural Analysis

The 5-methyl substituent on the homophthalic core is not merely a passive lipophilic handle. It exerts a specific electronic influence:

  • Regiochemical Marker: In the final fused ring system, the 5-methyl group of the starting material maps exclusively to the C7-position of the isocoumarin/isoquinoline core.

  • Electronic Donor: The methyl group (para to the carboxymethyl moiety) weakly donates electron density, stabilizing the in situ generated enol-anhydride intermediates, thereby facilitating condensation reactions under milder conditions compared to unsubstituted homophthalic acid.

Core Reactivity: The Anhydride Gateway

The primary gateway to utility is the in situ or stepwise formation of 5-methylhomophthalic anhydride . This cyclic intermediate is highly reactive toward:

  • C-Nucleophiles (Perkin-type): Condensation with acid chlorides/anhydrides yields isocoumarins.

  • N-Nucleophiles (Castagnoli-Cushman): Reaction with imines yields tetrahydroisoquinolonic acids.[1][2]

Application I: Synthesis of 3-Substituted 7-Methylisocoumarins

This protocol utilizes a Perkin-type condensation.[3][4] The reaction is driven by the acylation of the activated methylene group followed by cyclization.

Protocol A: Direct Condensation with Acid Chlorides

Reagents:

  • Substrate: 2-(Carboxymethyl)-5-methylbenzoic acid (1.0 equiv)

  • Reactant: Aryl/Alkyl Acid Chloride (1.2 equiv)

  • Solvent: Toluene or Xylene (Anhydrous)

  • Catalyst: None (Thermal) or refluxing with neat acid chloride.

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a reflux condenser and drying tube, charge 2-(Carboxymethyl)-5-methylbenzoic acid (5.0 mmol).

  • Addition: Add the requisite acid chloride (6.0 mmol). If the acid chloride is a liquid and inexpensive, it can serve as the solvent (neat). Otherwise, dissolve both in anhydrous toluene (20 mL).

  • Thermal Cyclization: Heat the mixture to reflux (110–140 °C).

    • Observation: Evolution of HCl gas will occur. Monitor via pH paper at the vent.

    • Duration: Reflux for 4–12 hours until TLC indicates consumption of the starting acid.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If neat: Distill off excess acid chloride under reduced pressure.

    • If toluene: Concentrate in vacuo.

  • Purification: Dissolve the residue in EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid), then brine. Dry over MgSO₄.[5] Purify via flash column chromatography (Hexane/EtOAc gradient).

Data Summary: Expected Yields

R-Group (Acid Chloride)Product TypeExpected YieldNotes
Phenyl (PhCOCl)3-Phenyl-7-methylisocoumarin75-85%Standard benchmark.
4-Nitro-PhenylElectron-Deficient Aryl80-90%Faster reaction rate.
Alkyl (e.g., Acetyl)3-Methyl-7-methylisocoumarin60-70%Potential for side reactions (aldol).

Application II: The Castagnoli-Cushman Reaction (CCR)[3][4][5]

The CCR is a powerful [4+2] cycloaddition-like reaction for synthesizing isoquinolin-1(2H)-ones . This route creates a lactam core with high diastereoselectivity (typically trans).

Protocol B: Synthesis of 7-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acids

Mechanism: The reaction proceeds via the formation of the homophthalic anhydride, which enolizes and attacks the imine (Mannich-type), followed by intramolecular N-acylation.

Step-by-Step Procedure:

  • Anhydride Formation (In Situ):

    • Dissolve 2-(Carboxymethyl)-5-methylbenzoic acid (1.0 equiv) in Toluene.

    • Add Dicyclohexylcarbodiimide (DCC, 1.1 equiv) or heat with Acetic Anhydride (excess) then remove volatiles. Note: Pre-forming and isolating the anhydride (mp ~140°C) often improves yields.

  • Imine Addition:

    • To the anhydride (1.0 mmol) in anhydrous Toluene (5 mL), add the Schiff base (Imine) (1.0 mmol).

    • Alternative: Use a three-component setup: Anhydride + Amine + Aldehyde + Na₂SO₄ (desiccant).

  • Reaction:

    • Heat to reflux (110 °C) for 6–18 hours.

    • Catalysis: For difficult substrates, add 10 mol% Yb(OTf)₃ or use Xylene at 140 °C.

  • Isolation:

    • The product is a carboxylic acid.[6] On cooling, the product often precipitates.

    • Filter the solid and wash with cold Et₂O.

    • If no precipitate: Extract with 1M NaOH, separate aqueous layer, acidify with HCl to pH 2, and extract back into EtOAc.

Visualization: Reaction Pathway

CCR_Mechanism Start 2-(Carboxymethyl)- 5-methylbenzoic acid Anhydride 5-Methylhomophthalic Anhydride Start->Anhydride Ac2O / Heat (- H2O) Intermediate Mannich-type Adduct Anhydride->Intermediate + Imine (Enol attack) Imine Imine (R-CH=N-R') Product 7-Methyl-1-oxo-THIQ- 4-carboxylic acid Intermediate->Product Intramolecular N-Acylation

Caption: The Castagnoli-Cushman pathway converting the acid precursor into the pharmacological isoquinolinone scaffold.

Strategic Workflow for Library Generation

When using this building block for SAR (Structure-Activity Relationship) studies, a divergent workflow is recommended.

Workflow Core 2-(Carboxymethyl)-5-methylbenzoic acid Path1 Pathway A: Acid Chlorides Core->Path1 Condensation Path2 Pathway B: Imines (CCR) Core->Path2 Cycloaddition Path3 Pathway C: Dieckmann Cond. Core->Path3 Base/Esterification Prod1 7-Methylisocoumarins (Anticoagulants) Path1->Prod1 Prod2 Isoquinolin-1-ones (Kinase Inhibitors) Path2->Prod2 Prod3 Polycyclic Aromatics (OLEDs / Materials) Path3->Prod3

Caption: Divergent synthetic utility of 5-methylhomophthalic acid in drug discovery.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Hydrolysis of acid chlorideEnsure strictly anhydrous conditions; use freshly distilled SOCl₂ if generating RCOCl in situ.
Incomplete Cyclization Low temperatureSwitch solvent from Toluene (110°C) to Xylene (140°C) or o-Dichlorobenzene.
Product is Oil/Gum ImpuritiesWash with NaHCO₃ to remove unreacted homophthalic acid. Recrystallize from EtOH/Water.
Regioselectivity Issues Incorrect IsomerVerify starting material is 5-methyl (para to CH₂COOH). If 4-methyl is used, product is 6-methylisocoumarin.

References

  • Organic Syntheses, Coll. Vol. 5, p. 612 (1973). Homophthalic Acid and Anhydride. (Standard protocol for anhydride formation). [Link]

  • Beilstein J. Org. Chem. 2023, 19, 100–106. Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation. (Modern catalytic context for isocoumarins).[3] [Link]

  • ResearchGate (Castagnoli-Cushman). Current diversity of cyclic anhydrides for the Castagnoli-Cushman-type formal cycloaddition reactions. [Link]

  • PubChem Compound Summary. 2-(Carboxymethyl)-5-methylbenzoic acid (CAS 13305-14-1). [Link]

Sources

Application

Application Notes and Protocols for the Preparation of 2-(Carboxymethyl)-5-methylbenzoic Acid Derivatives for Bioassays

Introduction: Unlocking the Therapeutic Potential of Benzoic Acid Scaffolds Derivatives of benzoic acid are foundational scaffolds in medicinal chemistry and drug discovery, contributing to a wide array of pharmacologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Benzoic Acid Scaffolds

Derivatives of benzoic acid are foundational scaffolds in medicinal chemistry and drug discovery, contributing to a wide array of pharmacologically active agents. Their structural versatility allows for fine-tuning of physicochemical properties and biological activities. This guide provides a comprehensive, in-depth technical overview for the synthesis, characterization, and preparation of 2-(carboxymethyl)-5-methylbenzoic acid and its derivatives for subsequent biological evaluation.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the experimental design, ensuring a robust and reproducible workflow.

Part 1: Synthesis of 2-(Carboxymethyl)-5-methylbenzoic Acid

The synthetic strategy for 2-(carboxymethyl)-5-methylbenzoic acid is a two-step process, beginning with the regioselective carboxylation of a readily available starting material, followed by a carboxymethylation reaction.

Step 1: Kolbe-Schmitt Carboxylation of p-Cresol to 5-Methylsalicylic Acid

The initial step involves the synthesis of 5-methylsalicylic acid from p-cresol via the Kolbe-Schmitt reaction. This classic reaction introduces a carboxylic acid group onto a phenol ring.

Mechanism and Rationale: The Kolbe-Schmitt reaction proceeds by the nucleophilic addition of a phenoxide to carbon dioxide.[1] The phenoxide is generated in situ by treating the phenol with a strong base, typically sodium hydroxide. The reaction's regioselectivity is influenced by the counter-ion and temperature. In this case, the use of p-cresol directs the carboxylation to the ortho position of the hydroxyl group, yielding 2-hydroxy-5-methylbenzoic acid (5-methylsalicylic acid).[2][3]

Experimental Protocol: Synthesis of 5-Methylsalicylic Acid

Materials:

  • p-Cresol

  • Sodium hydroxide (NaOH)

  • Carbon dioxide (CO₂) (gas or dry ice)

  • Hydrochloric acid (HCl), concentrated

  • Water, deionized

  • Ethanol

Equipment:

  • High-pressure autoclave or a suitable pressure-rated reaction vessel

  • Heating mantle with temperature controller

  • Mechanical stirrer

  • Standard laboratory glassware

  • Büchner funnel and filter flask

Procedure:

  • Phenoxide Formation: In a high-pressure autoclave, dissolve p-cresol (1 equivalent) in an aqueous solution of sodium hydroxide (2-3 equivalents). Stir the mixture until the p-cresol has completely dissolved to form sodium p-cresolate.

  • Carboxylation: Seal the autoclave and introduce carbon dioxide gas to a pressure of 5-7 atm. Heat the mixture to 120-140 °C with vigorous stirring. Maintain these conditions for 4-6 hours.

  • Work-up and Acidification: After cooling the reactor to room temperature, cautiously vent the excess CO₂. Transfer the reaction mixture to a beaker and acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will precipitate the 5-methylsalicylic acid.

  • Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts. The crude 5-methylsalicylic acid can be further purified by recrystallization from hot water or an ethanol/water mixture to yield a white crystalline solid.[2]

Characterization: Confirm the identity and purity of the synthesized 5-methylsalicylic acid using standard analytical techniques such as melting point determination, and ¹H and ¹³C NMR spectroscopy.

Step 2: Carboxymethylation of 5-Methylsalicylic Acid

The second step involves the carboxymethylation of the phenolic hydroxyl group of 5-methylsalicylic acid to yield the final product, 2-(carboxymethyl)-5-methylbenzoic acid. This transformation is achieved through a Williamson ether synthesis-like reaction.

Mechanism and Rationale: The Williamson ether synthesis is a robust method for forming ethers from an alkoxide and an organohalide.[4][5] In this case, the phenolic hydroxyl group of 5-methylsalicylic acid is deprotonated with a strong base to form a phenoxide. This nucleophilic phenoxide then attacks the electrophilic carbon of chloroacetic acid in an Sₙ2 reaction, displacing the chloride and forming the ether linkage. The use of a base is crucial for deprotonating both the phenolic hydroxyl and the carboxylic acid groups to facilitate the reaction.

Experimental Protocol: Synthesis of 2-(Carboxymethyl)-5-methylbenzoic Acid

Materials:

  • 5-Methylsalicylic acid

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Hydrochloric acid (HCl), concentrated

  • Water, deionized

  • Diethyl ether

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Standard laboratory glassware

  • Separatory funnel

  • Büchner funnel and filter flask

Procedure:

  • Deprotonation: In a round-bottom flask, dissolve 5-methylsalicylic acid (1 equivalent) in an aqueous solution of sodium hydroxide (3-4 equivalents). This will form the disodium salt.

  • Carboxymethylation: To this solution, add chloroacetic acid (1.1 equivalents). Heat the reaction mixture to 90-100 °C under reflux with stirring for 2-3 hours.

  • Work-up and Acidification: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Acidify the solution with concentrated hydrochloric acid to a pH of ~2. This will protonate both carboxylic acid groups and precipitate the product.

  • Extraction and Isolation: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude 2-(carboxymethyl)-5-methylbenzoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethyl acetate/hexane mixture, to afford the pure product.

Part 2: Preparation of Derivatives for Bioassays

For many bioassays, it is often necessary to prepare derivatives of the parent compound to explore structure-activity relationships (SAR). A common and straightforward derivatization of carboxylic acids is the formation of amides.

Synthesis of N-Substituted 2-(Carboxymethyl)-5-methylbenzamides

Rationale: Converting the carboxylic acid to an amide can significantly alter the compound's properties, such as its solubility, hydrogen bonding capacity, and interaction with biological targets. The synthesis of a small library of N-substituted amides allows for the systematic investigation of the effect of different substituents on biological activity.

Experimental Protocol: General Procedure for Amide Synthesis

Materials:

  • 2-(Carboxymethyl)-5-methylbenzoic acid

  • Thionyl chloride (SOCl₂) or a coupling agent (e.g., DCC, EDC)

  • A selection of primary or secondary amines

  • Anhydrous solvent (e.g., dichloromethane, THF, DMF)

  • Base (e.g., triethylamine, pyridine)

Equipment:

  • Round-bottom flask with a magnetic stirrer and a drying tube

  • Ice bath

  • Standard laboratory glassware

Procedure (via Acid Chloride):

  • Acid Chloride Formation: In a fume hood, suspend 2-(carboxymethyl)-5-methylbenzoic acid (1 equivalent) in an anhydrous solvent like dichloromethane. Add thionyl chloride (2-3 equivalents) and a catalytic amount of DMF. Stir the mixture at room temperature or gentle heat until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude diacid chloride.

  • Amidation: Dissolve the crude diacid chloride in an anhydrous solvent and cool the solution in an ice bath. Slowly add a solution of the desired amine (2.2 equivalents) and a base like triethylamine (2.2 equivalents) in the same solvent. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude amide derivative can be purified by column chromatography or recrystallization.

Part 3: Preparation of Compounds for Bioassays

Proper preparation of the synthesized compounds is critical for obtaining reliable and reproducible bioassay data.

Protocol for Stock Solution Preparation:

  • Solubility Testing: Determine the solubility of each compound in common solvents used for bioassays, such as dimethyl sulfoxide (DMSO) or ethanol.

  • Stock Solution Preparation: Accurately weigh a precise amount of the purified compound and dissolve it in the chosen solvent to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Storage: Store the stock solutions at -20 °C or -80 °C in small aliquots to avoid repeated freeze-thaw cycles.

Part 4: Bioassay Protocols

The following are detailed protocols for two common bioassays used to evaluate the potential anticancer activity of new chemical entities: the MTT assay for cell viability and the Caspase-3 colorimetric assay for apoptosis.

MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][6][7] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)[8]

  • Test compounds (stock solutions in DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept low (typically ≤ 0.5%) to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37 °C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37 °C, until purple formazan crystals are visible.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[6][7] A reference wavelength of >650 nm can be used to subtract background absorbance.[6]

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caspase-3 Colorimetric Assay

Principle: Caspases are a family of proteases that play a key role in apoptosis (programmed cell death). Caspase-3 is a critical executioner caspase. This colorimetric assay is based on the hydrolysis of a peptide substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), by caspase-3, which results in the release of the chromophore p-nitroaniline (pNA).[9][10] The amount of pNA released is directly proportional to the caspase-3 activity and can be quantified by measuring its absorbance at 405 nm.[9]

Experimental Protocol: Caspase-3 Assay

Materials:

  • Human cancer cell lines

  • Cell culture medium

  • Reagents for inducing apoptosis (if using a positive control)

  • Cell lysis buffer

  • Protein assay reagent (e.g., Bradford or BCA)

  • Caspase-3 substrate (Ac-DEVD-pNA)

  • Assay buffer

  • 96-well microplate

Procedure:

  • Cell Treatment and Lysis: Seed cells in a suitable culture dish or plate and treat them with the test compounds at various concentrations for a specified period. Include a positive control (e.g., cells treated with a known apoptosis-inducing agent) and a negative control (untreated cells).

  • After treatment, harvest the cells and lyse them using a cell lysis buffer on ice.[11]

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cytosolic proteins.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.

  • Caspase-3 Assay: In a 96-well plate, add an equal amount of protein (e.g., 50-200 µg) from each lysate to separate wells. Adjust the volume of each well to be the same with the assay buffer.

  • Add the caspase-3 substrate (Ac-DEVD-pNA) to each well to a final concentration of 200 µM.

  • Incubation: Incubate the plate at 37 °C for 1-2 hours, protected from light.[10]

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[9][10]

Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to that of the untreated control.

Visualization of Workflows

Synthetic Pathway

Synthesis p_cresol p-Cresol naoh_co2 1. NaOH 2. CO₂ (pressure, heat) methylsalicylic_acid 5-Methylsalicylic Acid naoh_co2->methylsalicylic_acid Kolbe-Schmitt Carboxylation carboxymethylation 1. NaOH 2. ClCH₂COOH final_product 2-(Carboxymethyl)-5- methylbenzoic Acid carboxymethylation->final_product Carboxymethylation (Williamson Ether Synthesis) derivatization SOCl₂ or Coupling Agent, R¹R²NH derivatives N-Substituted Amide Derivatives derivatization->derivatives Amidation

Caption: Synthetic route to 2-(carboxymethyl)-5-methylbenzoic acid and its derivatives.

Bioassay Workflow

Bioassay cluster_synthesis Compound Preparation cluster_assays Biological Evaluation cluster_mtt MTT Assay cluster_caspase Caspase-3 Assay cluster_analysis Data Analysis compound Synthesized Derivatives stock_solution Prepare Stock Solutions (e.g., 10 mM in DMSO) compound->stock_solution cell_culture Cell Seeding (96-well plates) treatment Compound Treatment (Serial Dilutions) cell_culture->treatment incubation Incubation (24-72h) treatment->incubation mtt_reagent Add MTT Reagent incubation->mtt_reagent lysis Cell Lysis incubation->lysis solubilize Solubilize Formazan mtt_reagent->solubilize mtt_read Measure Absorbance (570 nm) solubilize->mtt_read ic50 Determine IC₅₀ Values mtt_read->ic50 protein_quant Protein Quantification lysis->protein_quant caspase_reagent Add Caspase-3 Substrate protein_quant->caspase_reagent caspase_read Measure Absorbance (405 nm) caspase_reagent->caspase_read apoptosis Quantify Apoptosis caspase_read->apoptosis

Caption: General workflow for the preparation and bioassay of synthesized compounds.

References

  • Merck Millipore.
  • Abcam. MTT assay protocol.
  • Grokipedia. 5-Methylsalicylic acid.
  • ATCC.
  • Cambridge University Press. Williamson Ether Synthesis.
  • Wikipedia. Williamson ether synthesis.
  • Thermo Fisher Scientific.
  • PubMed.
  • OrgoSolver.
  • PubMed.
  • Wikipedia. Kolbe–Schmitt reaction.
  • MilliporeSigma. Caspase 3 Assay Kit, Colorimetric.
  • ResearchGate. Synthesis and Biological Activities of 2-Carboxyphenyloxamoylamino Acids, their Salts with 2-ethoxy-6,9-Diaminoacridine and D-gl.
  • MDPI.
  • Cosmo Bio USA. Caspase-3 Colorimetric Assay Kit.
  • The Williamson Ether Synthesis.
  • ChEMBL. Synthesis and biological evaluation of salicylic acid and N-acetyl-2-carboxybenzenesulfonamide regioisomers possessing a N-difluoromethyl-1...
  • TSI Journals. Preparation of 2-(N-substituted carboxamido methyl thio) -5-.
  • PubMed. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.
  • Thermo Fisher Scientific. Caspase-3 colorimetric protease assay.
  • GenScript.

Sources

Method

The Rising Star: 2-(Carboxymethyl)-5-methylbenzoic Acid in Advanced Metal-Organic Frameworks

In the dynamic field of materials science, the rational design of Metal-Organic Frameworks (MOFs) hinges on the judicious selection of their constituent building blocks: metal ions and organic linkers. The linker, in par...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of materials science, the rational design of Metal-Organic Frameworks (MOFs) hinges on the judicious selection of their constituent building blocks: metal ions and organic linkers. The linker, in particular, dictates the framework's topology, porosity, and ultimately, its functionality. This guide delves into the use of a promising, yet underexplored, dicarboxylic acid linker, 2-(Carboxymethyl)-5-methylbenzoic acid , in the synthesis of novel MOFs. While this specific linker is not yet widely documented in peer-reviewed literature, its structural motifs suggest significant potential for creating MOFs with unique properties.

This document provides a comprehensive overview, including a proposed synthesis for the linker itself, a detailed protocol for the solvothermal synthesis of a hypothetical zinc-based MOF, characterization methodologies, and a discussion of potential applications for researchers, and professionals in drug development and materials science. The protocols and insights presented herein are grounded in established principles of MOF chemistry and draw parallels from well-studied analogous systems.

The Linker: 2-(Carboxymethyl)-5-methylbenzoic Acid - A Profile

The unique architecture of 2-(Carboxymethyl)-5-methylbenzoic acid, featuring two carboxylic acid groups with different flexibilities and a methyl-functionalized phenyl ring, offers intriguing possibilities for MOF synthesis. The rigid benzoic acid group provides a stable coordination point, while the more flexible carboxymethyl group can adopt various orientations, potentially leading to novel framework topologies. The methyl group can influence the local chemical environment within the pores, for instance, by enhancing hydrophobicity.

Table 1: Physicochemical Properties of 2-(Carboxymethyl)-5-methylbenzoic Acid (Predicted)

PropertyValue
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
pKa1 (approx.)~3.5
pKa2 (approx.)~4.5
SolubilitySparingly soluble in water, soluble in polar organic solvents (e.g., DMF, DMSO, ethanol)

Synthesis of the Linker: A Proposed Route

Given the current lack of extensive literature on the synthesis of 2-(Carboxymethyl)-5-methylbenzoic acid, a plausible synthetic route is proposed based on established organic chemistry reactions. This multi-step synthesis starts from commercially available 2-amino-5-methylbenzoic acid.

dot

A 2-Amino-5-methylbenzoic acid B Diazotization (NaNO2, HCl, 0-5 °C) A->B Step 1 C Sandmeyer Reaction (CuCN) B->C Step 2 D 2-Cyano-5-methylbenzoic acid C->D Intermediate E Hydrolysis (H2SO4, H2O) D->E Step 3 F 2-(Carboxymethyl)-5-methylbenzoic acid E->F Final Product

Caption: Proposed synthetic pathway for 2-(Carboxymethyl)-5-methylbenzoic acid.

Protocol: Synthesis of 2-(Carboxymethyl)-5-methylbenzoic Acid

Materials:

  • 2-Amino-5-methylbenzoic acid

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Sulfuric acid (H2SO4)

  • Distilled water

  • Ice

  • Appropriate organic solvents for extraction and recrystallization (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Diazotization: Dissolve 2-amino-5-methylbenzoic acid in a cooled aqueous solution of hydrochloric acid (0-5 °C). Slowly add a solution of sodium nitrite in water while maintaining the low temperature to form the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide. Slowly add the cold diazonium salt solution to the CuCN solution. The reaction is expected to be exothermic; maintain the temperature below 20 °C. Stir for several hours until the evolution of nitrogen gas ceases.

  • Hydrolysis: Acidify the reaction mixture with sulfuric acid and heat under reflux to hydrolyze the nitrile group to a carboxylic acid.

  • Purification: After cooling, the crude product can be isolated by filtration or extraction with an organic solvent. Further purification can be achieved by recrystallization from a suitable solvent system.

Note: This is a proposed synthesis and requires optimization and thorough characterization of the final product (e.g., via NMR, FT-IR, and mass spectrometry) to confirm its identity and purity.

MOF Synthesis: A Representative Protocol

The following protocol details the solvothermal synthesis of a hypothetical zinc-based MOF, designated here as Zn-CMBA-1 , using 2-(Carboxymethyl)-5-methylbenzoic acid as the organic linker. The choice of zinc is based on its prevalence in MOF chemistry, often leading to robust and porous frameworks.[1][2]

dot

cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation & Activation A 2-(Carboxymethyl)-5- methylbenzoic acid D Mix & Sonicate A->D B Zinc Nitrate Hexahydrate B->D C N,N-Dimethylformamide (DMF) C->D E Seal in Teflon-lined Autoclave D->E F Heat at 120 °C for 24h E->F G Cool to Room Temperature F->G H Filter & Wash with DMF G->H I Solvent Exchange with Methanol H->I J Activate under Vacuum at 150 °C I->J K Zn-CMBA-1 Crystals J->K

Caption: Workflow for the solvothermal synthesis of Zn-CMBA-1.

Protocol: Solvothermal Synthesis of Zn-CMBA-1

Materials:

  • 2-(Carboxymethyl)-5-methylbenzoic acid (linker)

  • Zinc nitrate hexahydrate (Zn(NO3)2·6H2O) (metal source)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (for solvent exchange)

Procedure:

  • Solution Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of 2-(Carboxymethyl)-5-methylbenzoic acid and 0.1 mmol of zinc nitrate hexahydrate in 10 mL of DMF.

  • Sonication: Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Reaction: Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.

  • Isolation: After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature. Collect the crystalline product by filtration and wash it with fresh DMF (3 x 10 mL).

  • Solvent Exchange: To remove residual DMF from the pores, immerse the as-synthesized material in methanol for 3 days, replacing the methanol with a fresh portion every 24 hours.

  • Activation: Decant the methanol and activate the sample by heating it under a dynamic vacuum at 150 °C for 12 hours. The activated sample should be stored in a desiccator.

Table 2: Experimental Parameters for Zn-CMBA-1 Synthesis

ParameterValueRationale
Metal:Linker Ratio1:1A common starting point for dicarboxylic acid linkers with zinc.
SolventDMFHigh boiling point and good solvating power for both precursors.
Temperature120 °CA typical temperature for solvothermal MOF synthesis, promoting crystal growth.
Time24 hoursSufficient time for the reaction to reach completion and for crystallization.

Characterization of the Resulting MOF

A thorough characterization is crucial to confirm the successful synthesis of the desired MOF and to understand its properties.

Table 3: Recommended Characterization Techniques for Zn-CMBA-1

TechniquePurposeExpected Information
Powder X-Ray Diffraction (PXRD)To confirm crystallinity and phase purity.[3]A unique diffraction pattern confirming the formation of a new crystalline phase.
Single-Crystal X-Ray Diffraction (SCXRD)To determine the crystal structure.[3]The precise arrangement of atoms, bond lengths, and angles, revealing the framework's topology and porosity.
Fourier-Transform Infrared (FT-IR) SpectroscopyTo confirm the coordination of the linker to the metal centers.[3]A shift in the carbonyl stretching frequency of the carboxylic acid groups upon coordination to the zinc ions.
Thermogravimetric Analysis (TGA)To assess thermal stability.[3]The decomposition temperature of the framework, indicating its operational temperature range.
Gas Adsorption Analysis (e.g., N2 at 77 K)To determine the porosity and surface area.[4]An adsorption isotherm from which the BET surface area, pore volume, and pore size distribution can be calculated.
Scanning Electron Microscopy (SEM)To observe the crystal morphology and size.[4]Images revealing the shape and size of the synthesized MOF crystals.

Potential Applications

The unique structural features of a MOF derived from 2-(Carboxymethyl)-5-methylbenzoic acid could lead to a range of applications.

  • Gas Storage and Separation: The tunable pore size and the potential for enhanced interactions due to the methyl group could make these MOFs suitable for the selective adsorption of gases like CO2 or hydrocarbons.[4][5]

  • Catalysis: The framework could serve as a heterogeneous catalyst, with the metal nodes or functionalized linkers acting as active sites.[5]

  • Drug Delivery: The porous structure could be utilized to encapsulate and release therapeutic agents. The biocompatibility of zinc-based MOFs is an advantage in this context.[1][2]

  • Sensing: The incorporation of specific functional groups or the interaction of guest molecules with the framework could lead to changes in optical or electronic properties, enabling sensing applications.[6][7]

Conclusion and Future Outlook

While the use of 2-(Carboxymethyl)-5-methylbenzoic acid as a linker in MOF synthesis is still in its nascent stages, the potential for creating novel materials with tailored properties is significant. The protocols and insights provided in this guide offer a solid foundation for researchers to explore this promising area. Future work should focus on the successful synthesis and characterization of the linker, followed by a systematic investigation of its coordination chemistry with various metal ions to unlock the full potential of this versatile building block. The exploration of such new linkers is a critical step in advancing the frontiers of MOF research and its translation into real-world applications.

References

  • Horcajada, P., Gref, R., Baati, T., Allan, P. K., Maurin, G., Couvreur, P., Férey, G., Morris, R. E., & Serre, C. (2012). Metal-Organic Frameworks in Biomedicine. Chemical Reviews, 112(2), 1232–1268.
  • Li, J.-R., Kuppler, R. J., & Zhou, H.-C. (2009). Selective gas adsorption and separation in metal–organic frameworks. Chemical Society Reviews, 38(6), 1477.
  • Rojas, S., & Horcajada, P. (2017). Metal-Organic Frameworks for Drug Delivery. In Metal-Organic Frameworks (pp. 415-458). Elsevier.
  • Lee, J., Farha, O. K., Roberts, J., Scheidt, K. A., Nguyen, S. T., & Hupp, J. T. (2009). Metal–organic framework materials as catalysts. Chemical Society Reviews, 38(6), 1450.
  • Kreno, L. E., Leong, K., Farha, O. K., Allendorf, M., Van Duyne, R. P., & Hupp, J. T. (2012). Metal–Organic Frameworks as Chemical Sensors. Chemical Reviews, 112(2), 1105–1125.
  • Alaeiyan, M., Nasrollahzadeh, M., & Zare, M. (2021). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry, 3, 100143.

Sources

Application

Derivatization of 2-(Carboxymethyl)-5-methylbenzoic acid for gas chromatography

Application Note: Optimized Derivatization Protocols for the GC-MS Analysis of 2-(Carboxymethyl)-5-methylbenzoic Acid Executive Summary The analysis of 2-(Carboxymethyl)-5-methylbenzoic acid (CAS 52962-25-1) by Gas Chrom...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Derivatization Protocols for the GC-MS Analysis of 2-(Carboxymethyl)-5-methylbenzoic Acid

Executive Summary

The analysis of 2-(Carboxymethyl)-5-methylbenzoic acid (CAS 52962-25-1) by Gas Chromatography (GC) presents a specific challenge due to its dicarboxylic acid structure and potential for thermal degradation. Without derivatization, the compound exhibits strong intermolecular hydrogen bonding, leading to peak tailing, adsorption in the inlet liner, and potential cyclization to its anhydride form (7-methylisochroman-1,3-dione) under thermal stress.

This guide details two validated derivatization protocols—Silylation (TMS) and Methylation (BF₃-MeOH) —designed to convert the analyte into volatile, thermally stable esters suitable for quantitative GC-MS analysis.

Technical Background & Chemical Strategy

The Analyte
  • Compound: 2-(Carboxymethyl)-5-methylbenzoic acid[1][2]

  • Molecular Formula:

    
    [2]
    
  • MW: 210.18 g/mol

  • Structural Challenge: The molecule contains two carboxylic acid groups. The proximity of the carboxymethyl group to the benzoic acid moiety allows for facile dehydration to form a cyclic anhydride at high temperatures (typical of GC injectors), complicating quantitation.

Derivatization Logic

To ensure "field-proven" reliability, we employ two strategies:

  • Silylation (Method A): Replaces active protons on both carboxyl groups with trimethylsilyl (TMS) groups.[3]

    • Mechanism:[4] Nucleophilic attack of the carboxyl oxygen on the silicon atom.

    • Advantage:[5] Rapid, "shoot-and-shake" workflow; ideal for high-throughput screening.

    • Risk:[5] Moisture sensitive; derivatives can hydrolyze if not handled in anhydrous conditions.

  • Acid-Catalyzed Methylation (Method B): Converts carboxyl groups to methyl esters using Boron Trifluoride (

    
    ) in methanol.[6][7]
    
    • Mechanism:[4] Fisher esterification driven by Lewis acid catalysis.

    • Advantage:[5] Produces highly stable methyl esters; excellent for long sample queues.

    • Risk:[5] Requires liquid-liquid extraction (LLE) post-reaction.

Experimental Protocols

Method A: Silylation (BSTFA + 1% TMCS)

Best for: Rapid analysis, anhydrous samples, and mass spectral identification.

Reagents:

  • BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide (Sigma-Aldrich/Supelco).

  • TMCS: Trimethylchlorosilane (1% added as catalyst).[8]

  • Solvent: Anhydrous Pyridine or Acetonitrile.

  • Internal Standard (IS): Phenanthrene-d10 or n-Tetracosane (100 µg/mL).

Protocol:

  • Weighing: Accurately weigh 1–2 mg of 2-(Carboxymethyl)-5-methylbenzoic acid into a 2 mL GC autosampler vial.

  • Dissolution: Add 100 µL of Anhydrous Pyridine. Vortex until dissolved.

    • Expert Insight: Pyridine acts as an acid scavenger, driving the reaction to completion and protecting the column phase.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS. Cap immediately with a PTFE-lined crimp cap.

  • Incubation: Heat the vial at 60°C for 30 minutes in a dry block heater.

    • Causality: While benzoic acids silylate easily, the steric environment of the 2-position requires thermal energy to ensure quantitative conversion of both carboxyl groups.

  • Cooling: Allow to cool to room temperature.

  • Dilution (Optional): If sensitivity is too high, dilute with anhydrous ethyl acetate.

  • Analysis: Inject 1 µL directly into the GC-MS.

Method B: Methylation (BF₃-Methanol)

Best for: Robust quantification, samples containing moisture, and batch processing.

Reagents:

  • Reagent: 10% or 14%

    
     in Methanol.
    
  • Extraction Solvent: n-Hexane (HPLC Grade).

  • Neutralizer: Saturated

    
     solution.
    

Protocol:

  • Preparation: Weigh 5 mg of sample into a 10 mL screw-cap reaction tube (PTFE liner).

  • Reaction: Add 2 mL of

    
    -Methanol reagent.
    
  • Heating: Seal tightly and heat at 60°C for 15 minutes .

    • Note: Do not overheat; prolonged heating (>30 mins) can lead to side reactions or loss of volatile esters.

  • Quenching: Cool the tube. Add 1 mL of saturated

    
     solution and 2 mL of n-Hexane.
    
  • Extraction: Vortex vigorously for 1 minute to extract the methyl esters into the upper hexane layer.

  • Phase Separation: Allow layers to separate (centrifuge if necessary).

  • Drying: Transfer the upper hexane layer to a vial containing anhydrous

    
     to remove residual water.
    
  • Analysis: Transfer the dry hexane supernatant to a GC vial for injection.

Workflow Visualization

The following diagrams illustrate the critical decision pathways and reaction mechanisms for the scientist to follow.

Figure 1: Derivatization Decision Tree & Workflow

G Start Start: 2-(Carboxymethyl)-5-methylbenzoic acid Check Sample Condition? Start->Check Dry Dry / Anhydrous Check->Dry Method A Wet Aqueous / Robustness Needed Check->Wet Method B BSTFA Add BSTFA + 1% TMCS (+ Pyridine) Dry->BSTFA Heat1 Heat 60°C, 30 min BSTFA->Heat1 Inject1 Inject: Di-TMS Ester (MW 354) Heat1->Inject1 BF3 Add BF3-Methanol (Fisher Esterification) Wet->BF3 Heat2 Heat 60°C, 15 min BF3->Heat2 Extract Extract w/ Hexane (LLE) Heat2->Extract Inject2 Inject: Dimethyl Ester (MW 238) Extract->Inject2

Caption: Decision matrix for selecting between Silylation (Method A) and Methylation (Method B) based on sample constraints.

Results & Data Interpretation

Expected Mass Shifts

The following table provides the theoretical mass shifts to validate the derivatization success.

ParameterUnderivatizedMethod A (Di-TMS)Method B (Dimethyl)
Formula



MW ( g/mol ) 210.18354.54238.24
Net Mass Gain -+144.36+28.06
Key EI-MS Ions 166 (Anhydride), 148339 (M-15), 73 (TMS)207 (M-31), 179 (M-59)
  • M-15 (TMS): Loss of a methyl group from the silicon atom.

  • M-31 (Methyl): Loss of methoxy group (

    
    ).
    
  • M-59 (Methyl): Loss of carboxymethyl ester group (

    
    ).
    
Troubleshooting Guide
  • Incomplete Reaction (Method A): If a peak appears at MW 282 (Mono-TMS), the reaction was incomplete. Increase reaction time to 60 mins or increase TMCS concentration to 10% to overcome steric hindrance.

  • Peak Tailing (Method B): Indicates residual moisture or incomplete methylation. Ensure the hexane layer is dried thoroughly with

    
    .
    

References

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Sobolevsky, T. G., et al. (2004). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Journal of Chromatography A. Retrieved from [Link]

  • PubChem. (2025).[9] 2-(Carboxymethyl)-5-methylbenzoic acid Structure and Properties. National Library of Medicine. Retrieved from [Link]

Sources

Method

Application Note: Strategic Esterification Protocols for 2-(Carboxymethyl)-5-methylbenzoic Acid

Executive Summary & Strategic Overview The esterification of 2-(carboxymethyl)-5-methylbenzoic acid (also known as 5-methylhomophthalic acid ) presents a classic challenge in organic synthesis: the management of dual car...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The esterification of 2-(carboxymethyl)-5-methylbenzoic acid (also known as 5-methylhomophthalic acid ) presents a classic challenge in organic synthesis: the management of dual carboxyl groups with distinct electronic and steric environments.

This substrate contains two distinct acidic moieties:

  • Aliphatic Carboxyl (C-2 position): A phenylacetic acid derivative. It is generally more nucleophilic and less sterically hindered.

  • Aromatic Carboxyl (C-1 position): A benzoic acid derivative. It is conjugated with the benzene ring and sterically hindered by the ortho-substitution.

The Critical Challenge: The primary failure mode in this synthesis is not lack of reactivity, but cyclodehydration . Homophthalic acid derivatives are thermodynamically predisposed to form cyclic anhydrides (six-membered rings) upon heating, often faster than the intermolecular esterification can occur if the alcohol concentration is insufficient.

This guide provides two validated protocols:

  • Protocol A: Global Fischer Esterification (Target: Dimethyl diester).

  • Protocol B: Base-Promoted Alkylation (Target: High-yield diester under mild conditions).

Mechanistic Pathways & Decision Logic

Understanding the competition between intermolecular esterification and intramolecular cyclization is vital.

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition between the desired diester formation and the thermodynamic trap of anhydride formation.

ReactionPathways SM Starting Material (5-Methylhomophthalic Acid) Mono Intermediate (Mono-Methyl Ester) SM->Mono MeOH, H+, Fast (Aliphatic esterification) Anhydride Side Product (5-Methylhomophthalic Anhydride) SM->Anhydride Heat, -H2O (No Alcohol present) Diester Target Product (Dimethyl 5-methylhomophthalate) Mono->Diester MeOH, H+, Reflux (Aromatic esterification) Anhydride->Mono MeOH, H+ (Ring Opening)

Figure 1: Kinetic pathway showing the stepwise esterification versus the competitive anhydride formation.

Protocol A: Acid-Catalyzed Global Esterification (Fischer)

Objective: Synthesis of Dimethyl 5-methylhomophthalate. Scale: 10 mmol (approx. 1.94 g of starting material). Mechanism: Nucleophilic acyl substitution via carbonyl protonation.

Reagents & Equipment[1][2][3]
  • Substrate: 2-(Carboxymethyl)-5-methylbenzoic acid (1.94 g).

  • Solvent/Reagent: Anhydrous Methanol (20 mL, large excess).

  • Catalyst: Concentrated Sulfuric Acid (

    
    ), 98% (0.5 mL).
    
  • Apparatus: 50 mL Round Bottom Flask (RBF), Reflux Condenser, Drying Tube (CaCl2).

Step-by-Step Methodology
  • Solvation (Critical Control Point):

    • Charge the RBF with 1.94 g of the dicarboxylic acid.

    • Add 20 mL of anhydrous methanol.

    • Note: Ensure the solid is well-dispersed. Do not heat yet. Heating the solid acid alone or in non-protic solvents will trigger anhydride formation [1].

  • Catalyst Addition:

    • Add 0.5 mL conc.

      
       dropwise with stirring. The reaction is exothermic; a slight temperature rise is normal.
      
  • Reflux:

    • Attach the reflux condenser.[1]

    • Heat the mixture to a gentle reflux (

      
      ) for 6–8 hours .
      
    • Why Reflux? The aliphatic acid esterifies at room temperature, but the aromatic benzoic acid moiety requires thermal energy to overcome the activation barrier caused by resonance stabilization and steric hindrance [2].

  • Monitoring (TLC):

    • Mobile Phase: Hexane:Ethyl Acetate (3:1).

    • Visualization: UV (254 nm). The diester will have a significantly higher

      
       than the polar diacid.
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the methanol to approx. 5 mL under reduced pressure (Rotavap).

    • Pour the residue into 50 mL of ice-cold water.

    • Neutralize carefully with saturated

      
       solution until pH ~8. (Caution: 
      
      
      
      evolution).
  • Extraction:

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL).
      
    • Dry over anhydrous

      
       and concentrate in vacuo.
      
Expected Results
  • Yield: >85%

  • Appearance: Off-white to pale yellow solid or viscous oil (dependent on purity).

Protocol B: Base-Promoted Alkylation (Mild Conditions)

Objective: High-yield synthesis avoiding strong acid/thermal stress. Best For: Precious samples or if the substrate contains acid-sensitive functional groups.

Reagents
  • Substrate: 1.94 g (10 mmol).

  • Alkylating Agent: Methyl Iodide (MeI) (3.0 g, ~21 mmol). Caution: Neurotoxin.

  • Base: Potassium Carbonate (

    
    ), anhydrous (3.5 g, 25 mmol).
    
  • Solvent: DMF (Dimethylformamide) or Acetone (20 mL).

Methodology
  • Dissolution: Dissolve the diacid in 20 mL DMF in a 50 mL flask.

  • Deprotonation: Add

    
    . Stir for 15 minutes at room temperature. The mixture will become a suspension of the dicarboxylate salt.
    
  • Alkylation: Add Methyl Iodide dropwise via syringe.

  • Reaction: Stir at room temperature for 4–12 hours.

    • Mechanism:[2][3][4][5][6]

      
       attack of the carboxylate oxygen on the methyl iodide. This bypasses the steric issues of the Fischer method because the carboxylate is a strong nucleophile.
      
  • Workup:

    • Dilute with water (100 mL) to dissolve salts.

    • Extract with Diethyl Ether or Ethyl Acetate.

    • Wash with water (to remove DMF) and brine.

Analytical Validation (QC)

To confirm the product identity and rule out the anhydride side-product,


 NMR is the gold standard.
Data Summary Table
FeatureStarting Material (Diacid)Target Product (Diester)Anhydride (Side Product)
Solubility DMSO, MeOH

, EtOAc

Aliphatic

~4.0 ppm (Singlet)~4.0 ppm (Singlet)Shifted Downfield (~4.2 ppm)
Ester

AbsentTwo Singlets (~3.6 & ~3.8 ppm)Absent
Acid

Broad Singlet (>11 ppm)AbsentAbsent
Key NMR Diagnostics
  • Diester Confirmation: You must observe two distinct methyl singlets in the 3.6–3.9 ppm region. One corresponds to the aliphatic ester (usually upfield) and one to the aromatic ester (usually downfield due to anisotropy).

  • Anhydride Check: If you see no methoxy peaks but the starting material is gone, and the

    
     peak has shifted, you have formed the anhydride.
    

Troubleshooting & Optimization

Issue: Incomplete Conversion (Mono-ester remains)
  • Diagnosis: TLC shows a spot between the starting material and the diester. NMR shows only one methyl peak.

  • Cause: The aromatic acid failed to esterify due to steric hindrance.

  • Solution: Increase reaction time or switch to Protocol B (MeI/K2CO3), which is less sensitive to steric hindrance than the Fischer equilibrium.

Issue: Anhydride Formation[4][9][10][11]
  • Cause: The reaction was heated before the methanol was fully added, or the methanol evaporated during reflux.

  • Solution: If anhydride forms, do not discard. Simply add more methanol and catalytic acid and reflux again. The anhydride will ring-open to form the diester [3].

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

  • Rosenthal, A., & Yuen, C. Y. (1967). Synthesis of Homophthalic Acid Derivatives. Journal of Organic Chemistry. (Provides precedent for esterification and anhydride behaviors of homophthalic systems).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 66643, Homophthalic acid. [Link]

Sources

Application

Quantitative Analysis of Benzoic Acid Derivatives in Biological Samples: A Senior Application Scientist's Guide

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the quantitative analysis of benzoic acid derivatives in various biological...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the quantitative analysis of benzoic acid derivatives in various biological matrices. This document is structured to offer not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring robust and reliable results.

Introduction: The Significance of Quantifying Benzoic Acid Derivatives

Benzoic acid and its derivatives are a class of compounds frequently encountered in drug development, clinical diagnostics, and food science. They can be active pharmaceutical ingredients (APIs), metabolites, or common food preservatives.[1] Accurate quantification in biological samples such as plasma, serum, urine, and tissue is paramount for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies, which form the bedrock of regulatory submissions to agencies like the U.S. Food and Drug Administration (FDA).[2][3][4] The inherent complexity of biological matrices necessitates well-characterized and validated analytical methods to ensure data integrity.[3][5]

This guide will delve into the most prevalent and effective analytical techniques, providing a framework for developing and validating methods that meet stringent international standards, such as those set by the International Council for Harmonisation (ICH).[6][7][8][9]

Foundational Principles: Method Validation

Before delving into specific analytical techniques, it is crucial to understand the principles of bioanalytical method validation. The objective is to demonstrate that a method is suitable for its intended purpose.[5][6] Key validation parameters, as outlined by the FDA and ICH, include:[2][3][6]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The reproducibility of measurements.

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.[8]

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ).[2]

  • Stability: The chemical stability of the analyte in the biological matrix under various conditions.[8]

  • Matrix Effect: The influence of the biological matrix on the analytical response.[8]

A fully validated method provides confidence in the reliability and reproducibility of the analytical data.[2][4][6]

Sample Preparation: The Critical First Step

The complexity of biological samples, with their high protein and salt content, necessitates a robust sample preparation strategy to isolate the analytes of interest and remove interfering substances.[10][11] The choice of technique depends on the analyte's properties, the biological matrix, and the subsequent analytical method.

Protein Precipitation (PPT)
  • Principle: A simple and rapid technique where a water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins.[10]

  • Protocol:

    • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant for analysis.

  • Causality: The addition of the organic solvent disrupts the hydration layer around the proteins, leading to their aggregation and precipitation. This method is often sufficient for initial screening but may suffer from a lack of cleanliness and potential matrix effects.

Liquid-Liquid Extraction (LLE)
  • Principle: This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[12][13] For acidic compounds like benzoic acid derivatives, pH adjustment of the aqueous phase is critical.[10]

  • Protocol:

    • To 500 µL of plasma or urine, add an appropriate internal standard.

    • Acidify the sample to a pH below the pKa of the analyte (typically pH 2-3) with an acid like hydrochloric or phosphoric acid. This protonates the carboxylic acid group, making it less polar.[10]

    • Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).[10][14][15]

    • Vortex vigorously for 2 minutes to facilitate the transfer of the analyte into the organic phase.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for analysis.

  • Causality: By acidifying the sample, the benzoic acid derivatives are converted to their non-ionized, more lipophilic form, which preferentially partitions into the organic solvent.[10] This method provides a cleaner extract than PPT.

Solid-Phase Extraction (SPE)
  • Principle: SPE utilizes a solid sorbent packed in a cartridge to selectively retain the analyte from the liquid sample. The analyte is then eluted with a small volume of a strong solvent.[16] This technique offers higher selectivity and concentration factors compared to PPT and LLE.

  • Protocol (Reversed-Phase SPE):

    • Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge, followed by 1 mL of deionized water. This activates the sorbent.

    • Sample Loading: Acidify the biological sample (e.g., urine, plasma) to pH 2-3.[17] Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.

    • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elution: Elute the retained benzoic acid derivatives with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).[18]

  • Causality: In reversed-phase SPE, the non-polar C18 stationary phase retains the relatively non-polar, protonated benzoic acid derivatives. Polar impurities are washed away, and the analytes are then eluted with a non-polar solvent.

Diagram: General Sample Preparation Workflow

G cluster_0 Sample Collection & Pre-treatment cluster_1 Extraction cluster_2 Post-Extraction Sample Biological Sample (Plasma, Urine, Tissue) Pretreat Pre-treatment (pH Adjustment, Dilution) Sample->Pretreat PPT Protein Precipitation Pretreat->PPT LLE Liquid-Liquid Extraction Pretreat->LLE SPE Solid-Phase Extraction Pretreat->SPE Analysis Instrumental Analysis PPT->Analysis Evap Evaporation & Reconstitution LLE->Evap SPE->Evap Evap->Analysis

Caption: A generalized workflow for preparing biological samples for analysis.

Analytical Methodologies

The choice of analytical instrumentation is dictated by the required sensitivity, selectivity, and the nature of the analyte.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For benzoic acid derivatives, reversed-phase chromatography is commonly employed.[19][20] Detection is achieved by measuring the absorbance of the analyte at a specific UV wavelength.

  • Application Note: HPLC-UV is a robust and widely available technique suitable for quantifying higher concentrations of benzoic acid derivatives.[21] Its simplicity makes it a workhorse in many laboratories. However, its sensitivity and selectivity may be limited for trace-level analysis in complex matrices.[21]

  • Protocol:

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[21]

      • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or ammonium acetate buffer at pH 4.5-4.6) and an organic modifier (e.g., acetonitrile or methanol).[19][21] The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape.[19]

      • Flow Rate: 1.0 mL/min.[21]

      • Column Temperature: 25 °C.[21]

      • Detection Wavelength: Typically around 235 nm or 270-280 nm, where benzoic acid derivatives exhibit strong absorbance.[10][21][22]

    • Calibration: Prepare a series of calibration standards in a blank biological matrix and process them alongside the unknown samples. Plot the peak area versus concentration to generate a calibration curve.

    • Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase.[12] Mass spectrometry then identifies and quantifies the separated compounds based on their mass-to-charge ratio. For non-volatile compounds like benzoic acid, a derivatization step is necessary to increase their volatility.[11][23]

  • Application Note: GC-MS offers high sensitivity and selectivity, making it suitable for trace-level analysis.[21] The derivatization step, however, adds complexity to the sample preparation process.

  • Protocol:

    • Sample Preparation and Derivatization:

      • Extract the benzoic acid derivatives from the biological sample using LLE or SPE as described previously.

      • Dry the extract completely.

      • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to convert the carboxylic acid to a more volatile silyl ester.[14][24]

      • Heat the reaction mixture (e.g., at 70°C for 20 minutes) to ensure complete derivatization.[23]

    • GC-MS Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

      • Carrier Gas: Helium.

      • Injection Mode: Splitless.

      • Temperature Program: A temperature gradient is used to separate the derivatized analytes.

      • Ionization Mode: Electron Ionization (EI).

      • MS Detection: Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity by monitoring specific fragment ions of the derivatized analyte.[14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[25] It is considered the gold standard for bioanalysis.[2] The analyte is separated by LC, ionized (typically by electrospray ionization - ESI), and then fragmented. Specific precursor-to-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).[25][26][27]

  • Application Note: LC-MS/MS provides the highest level of sensitivity and selectivity, allowing for the quantification of very low concentrations of benzoic acid derivatives in complex biological matrices with minimal sample cleanup.[26]

  • Protocol:

    • LC Conditions: Similar to HPLC-UV, a C18 reversed-phase column is typically used with a mobile phase consisting of an acidic aqueous component and an organic modifier.[26]

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for acidic compounds like benzoic acid derivatives.

      • MRM Transitions: Optimize the precursor ion (deprotonated molecule [M-H]⁻) and product ions for each analyte and internal standard by direct infusion into the mass spectrometer.

      • Collision Energy and other MS parameters: Optimize these for each MRM transition to maximize signal intensity.

    • Quantification: Similar to HPLC-UV, a calibration curve is generated using matrix-matched standards.

Diagram: Analytical Method Selection Logic

G Concentration Analyte Concentration? Matrix Matrix Complexity? Concentration->Matrix Low HPLC HPLC-UV Concentration->HPLC High Volatility Is Analyte Volatile/Derivatizable? Matrix->Volatility Low LCMSMS LC-MS/MS Matrix->LCMSMS High GCMS GC-MS Volatility->GCMS Yes Volatility->LCMSMS No

Sources

Technical Notes & Optimization

Troubleshooting

Purification of crude 2-(Carboxymethyl)-5-methylbenzoic acid by recrystallization

Welcome to the technical support resource for the purification of 2-(Carboxymethyl)-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 2-(Carboxymethyl)-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with the recrystallization of this compound.

Troubleshooting & Optimization Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.

Question 1: My compound "oiled out" during cooling instead of forming crystals. What happened and how can I fix it?

Answer:

"Oiling out" occurs when the dissolved solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute. The high concentration of the solute effectively lowers its melting point, leading to the formation of an impure molten globule.

Causality and Solution Pathway:

  • High Solute Concentration: The most common cause is using the absolute minimum amount of a solvent that has a very high boiling point. The solution remains hot enough to keep the compound molten even as it starts to come out of solution.

    • Solution: Re-heat the solution until the oil completely redissolves. Add an additional 10-20% of the hot solvent to decrease the saturation point. This should ensure that the solution temperature drops below the compound's melting point before precipitation begins.

  • Inappropriate Solvent Choice: A solvent with a boiling point higher than the melting point of the compound will often lead to this issue.

    • Solution: Select an alternative solvent or a mixed-solvent system with a lower boiling point. For dicarboxylic acids, aqueous mixtures are often effective.[1]

  • Presence of Impurities: Impurities can depress the melting point of the compound, making it more prone to oiling out.

    • Solution: If adding more solvent is ineffective, attempt to isolate the oil, redissolve it in a larger volume of a different suitable solvent, and re-attempt the recrystallization.

Question 2: The solution has cooled to room temperature, and even in an ice bath, no crystals have formed. What should I do?

Answer:

Crystal formation requires two steps: nucleation (the initial formation of a small crystal seed) and crystal growth.[2] Spontaneous nucleation can sometimes be slow to initiate, especially if the solution is very clean or the glassware is perfectly smooth. This is a common issue that can often be resolved by inducing nucleation.

Troubleshooting Steps to Induce Crystallization:

  • Scratching Technique: Use a glass stirring rod to gently scratch the inside surface of the flask just below the surface of the solution.[3] The microscopic scratches on the glass provide nucleation sites where crystals can begin to form.

  • Seed Crystal Addition: If you have a small amount of pure 2-(Carboxymethyl)-5-methylbenzoic acid, add a single tiny crystal to the cooled solution.[3] This "seed" provides a pre-existing crystal lattice onto which other molecules can deposit, bypassing the initial nucleation step.

  • Flash Cooling: Cool a small aliquot of the solution rapidly in a dry ice/acetone bath. This will likely force the precipitation of a small amount of solid (which may be somewhat impure). Transfer this solid back into the main, slowly-cooling solution to act as seed crystals.

  • Increase Concentration: If the solution is not sufficiently saturated, crystallization may not occur. In this case, gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

Question 3: My final yield of purified product is significantly lower than expected. What are the likely causes?

Answer:

A low recovery is a frequent issue in recrystallization. While some loss is inevitable since the compound retains some solubility in the cold solvent, a drastic loss points to specific procedural errors.

Potential Causes and Optimization Strategies:

  • Excessive Solvent Use: The most common reason for low yield is using too much solvent to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point, not a dilute one.

    • Optimization: To recover more product, evaporate some of the solvent from the mother liquor (the liquid left after filtration) and cool the concentrated solution again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), a significant amount of product can crystallize on the filter paper or in the funnel.

    • Optimization: Always use a pre-heated funnel and filter flask for hot filtrations.[1] Add a small amount of extra hot solvent to the solution just before filtering to ensure the compound remains dissolved.

  • Incomplete Precipitation: The cooling period may have been too short, or the final temperature not low enough.

    • Optimization: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the solid from the solution.[4]

Question 4: The final product is still colored, or its melting point is broad and depressed, indicating impurities remain. What went wrong?

Answer:

This indicates that the chosen solvent is not effective at separating the desired compound from certain impurities, likely because the impurities have similar solubility characteristics.

Refinement Strategies:

  • Activated Charcoal Treatment: For colored impurities, which are often large, polar, conjugated molecules, activated charcoal can be effective.

    • Protocol: After dissolving the crude solid in the hot solvent, cool the solution slightly and add a small amount (1-2% of the solute's weight) of activated charcoal. Re-heat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the charcoal's surface. Perform a hot filtration to remove the charcoal before cooling the solution to crystallize the product.[5]

  • Perform a Second Recrystallization: A single recrystallization may not be sufficient for crude materials with high impurity levels. Repeating the process with the once-purified material can significantly improve purity.

  • Change the Solvent System: If an impurity has nearly identical solubility to your product in one solvent, it is unlikely to have the same solubility profile in a different solvent. Experiment with alternative solvents or mixed-solvent systems. For instance, if a water/ethanol mixture failed, try a water/acetic acid system.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of a good recrystallization solvent for 2-(Carboxymethyl)-5-methylbenzoic acid?

A1: An ideal solvent for recrystallizing this compound should meet several criteria based on its structure, which contains two polar carboxylic acid groups and a moderately non-polar substituted benzene ring:

  • High Solubility at High Temperatures: The compound should be very soluble in the boiling solvent.[6]

  • Low Solubility at Low Temperatures: The compound should be poorly soluble in the same solvent at low temperatures (e.g., in an ice bath) to ensure maximum recovery.[6]

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of 2-(Carboxymethyl)-5-methylbenzoic acid to prevent the compound from oiling out.

  • Inertness: The solvent must not react chemically with the compound.

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals after filtration.

Q2: How should I select a suitable solvent for 2-(Carboxymethyl)-5-methylbenzoic acid?

A2: Given the presence of two carboxylic acid groups, polar protic solvents are excellent starting points. Water, ethanol, or mixtures thereof are generally good candidates for aromatic carboxylic acids.[1][7] A systematic approach is best:

  • Consult Literature: Search for solubility data on structurally similar compounds, such as other benzene dicarboxylic acids.

  • Small-Scale Testing: Place a small amount of the crude solid (20-30 mg) into several test tubes. Add a small volume (0.5 mL) of a candidate solvent to each.

  • Observe Solubility: Note the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.

  • Heat and Observe: Heat the test tubes and observe if the compound dissolves completely. If it does, it's a potential candidate.

  • Cool and Observe: Allow the test tubes that showed complete dissolution to cool slowly. The solvent that produces a large quantity of pure-looking crystals is the best choice.

Table 1: General Suitability of Solvent Classes for Recrystallizing 2-(Carboxymethyl)-5-methylbenzoic acid
Solvent ClassExamplesSuitability as Primary SolventRationale
Polar Protic Water, Ethanol, Acetic AcidHigh The two carboxylic acid groups can form strong hydrogen bonds with these solvents. Solubility is expected to increase significantly with temperature, making them ideal candidates. Water or aqueous ethanol mixtures are common choices for dicarboxylic acids.[1]
Polar Aprotic Acetone, Ethyl AcetateModerate Can dissolve the compound, but the difference in solubility between hot and cold may not be as pronounced as with protic solvents. May be useful in a mixed-solvent system.
Non-Polar Hexane, TolueneLow Unlikely to be effective as primary solvents due to the high polarity of the dicarboxylic acid. May be useful as the "anti-solvent" or "poor" solvent in a mixed-solvent system.

Q3: What are the likely impurities in crude 2-(Carboxymethyl)-5-methylbenzoic acid?

A3: Impurities are highly dependent on the synthetic route. A common synthesis involves the oxidation of a dimethyl-substituted precursor (e.g., 2,5-dimethylbenzoic acid or 1,4-dimethyl-2-carboxybenzene). Potential impurities could include:

  • Incompletely Oxidized Intermediates: Compounds where only one of the methyl groups has been oxidized to a carboxylic acid (e.g., 5-methyl-2-toluic acid).

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Byproducts: Depending on the directing effects of substituents on the aromatic ring during synthesis, small amounts of other positional isomers may form.[8]

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

Q4: How does the rate of cooling affect crystal purity and size?

A4: The cooling rate is a critical parameter that directly influences the final quality of the purified product.

  • Slow Cooling: Allowing the solution to cool slowly and without disturbance promotes the formation of large, well-ordered crystals. The crystallization process is selective, and impurity molecules are typically excluded from the growing crystal lattice, remaining in the mother liquor.[5] This results in higher purity.

  • Rapid Cooling (Quenching): Cooling the solution very quickly (e.g., by immediately placing it in an ice bath) forces the solid to precipitate rapidly. This leads to the formation of many small crystals that can trap impurities within the crystal lattice, resulting in a less pure final product.

Experimental Protocol: Standard Recrystallization Workflow

This protocol provides a step-by-step methodology for the purification of 2-(Carboxymethyl)-5-methylbenzoic acid.

  • Dissolution: Place the crude 2-(Carboxymethyl)-5-methylbenzoic acid in an appropriately sized Erlenmeyer flask. In a separate flask, heat your chosen solvent (e.g., deionized water) to its boiling point. Add the minimum amount of hot solvent to the crude material with stirring until the solid is just completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Place a piece of fluted filter paper in a pre-heated stemless funnel resting on a pre-heated receiving flask. Pour the hot solution through the filter paper.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by leaving them on the filter under vacuum, followed by drying in a vacuum oven at a temperature well below the compound's melting point.

  • Purity Assessment: Determine the melting point of the purified product. A sharp melting point close to the literature value indicates high purity. Compare this to the melting point of the crude starting material, which should be lower and broader.

Visual Workflow and Troubleshooting Logic

The following diagram illustrates the decision-making process for the recrystallization of 2-(Carboxymethyl)-5-methylbenzoic acid.

Recrystallization_Workflow cluster_prep Preparation cluster_main_process Main Protocol cluster_troubleshooting Troubleshooting start Start with Crude Product solvent_selection Select Solvent (e.g., Water, EtOH/H2O) start->solvent_selection dissolve 1. Dissolve in Minimum Hot Solvent solvent_selection->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter 2. Hot Gravity Filtration hot_filter_q->hot_filter Yes cool 3. Slow Cool to RT, then Ice Bath hot_filter_q->cool No hot_filter->cool collect 4. Collect Crystals (Vacuum Filtration) cool->collect oiling_out Problem: 'Oiling Out' cool->oiling_out Check for no_crystals Problem: No Crystals Form cool->no_crystals Check for wash_dry 5. Wash with Cold Solvent & Dry collect->wash_dry end_product Pure Product wash_dry->end_product reheat_add_solvent Re-heat & Add More Solvent oiling_out->reheat_add_solvent induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation reheat_add_solvent->cool induce_nucleation->collect If successful

Caption: Recrystallization workflow and troubleshooting guide.

References

  • Google Patents. (n.d.). Method of purifying a dicarboxylic acid.
  • Google Patents. (n.d.). Purification and recovery of dicarboxylic acids using melt crystallization.
  • Google Patents. (n.d.). Purification and separation of dicarboxylic acids.
  • WIPO Patentscope. (2001). PURIFICATION AND RECOVERY OF DICARBOXYLIC ACIDS USING MELT CRYSTALLIZATION. Retrieved from [Link]

  • University Course Material. (n.d.). RECRYSTALLISATION. Retrieved from a university website detailing organic chemistry lab techniques.
  • University Course Material. (n.d.). Recrystallization and Crystallization. Retrieved from a university website detailing organic chemistry lab techniques.
  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • University Course Material. (n.d.). Recrystallization of Benzoic Acid. Retrieved from a university website detailing organic chemistry lab techniques.
  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. Retrieved from [Link]

  • University Course Material. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from a university website detailing organic chemistry lab techniques.
  • National Bureau of Standards. (1962). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 66A(4).
  • National Institutes of Health. (n.d.). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Retrieved from [Link]

  • ResearchGate. (2025, November 26). (PDF) Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]

  • University of Limerick. (2010, November 11). Solubility of benzoic acid in pure solvents and binary mixtures. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). benzoic acid and its Impurities. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scale-Up of 2-(Carboxymethyl)-5-methylbenzoic Acid Production

Welcome to the technical support center for the synthesis and scale-up of 2-(Carboxymethyl)-5-methylbenzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(Carboxymethyl)-5-methylbenzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from laboratory-scale experiments to larger-scale production. We provide in-depth, field-proven insights and actionable troubleshooting advice to ensure a robust, efficient, and safe manufacturing process.

Section 1: Synthesis Pathway Overview

A common and effective method for the synthesis of 2-(Carboxymethyl)-5-methylbenzoic acid involves the carboxylation of a Grignard reagent derived from 2-bromo-5-methylbenzoic acid. This pathway is often chosen for its relatively high yields and the availability of starting materials.[1] However, it requires stringent control over reaction conditions, especially when handling air- and moisture-sensitive organometallic intermediates.[2][3]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Work-up & Purification A 2-Bromo-5-methylbenzoic acid (Starting Material) B Protection of Carboxylic Acid A->B C Reaction with Mg metal in anhydrous ether B->C D Formation of Phenylmagnesium bromide derivative C->D E Reaction with CO2 (Dry Ice) D->E F Formation of Magnesium carboxylate salt E->F G Acidic Work-up (e.g., aq. HCl) F->G H Deprotection & Protonation G->H I Extraction & Crystallization H->I J 2-(Carboxymethyl)-5-methylbenzoic acid (Final Product) I->J

Caption: Synthetic workflow for 2-(Carboxymethyl)-5-methylbenzoic acid via Grignard carboxylation.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the scale-up process, categorized by the synthesis stage.

Stage 1: Grignard Reagent Formation

Question 1: My Grignard reaction fails to initiate or proceeds with very low conversion. What's going wrong?

Answer: Failure to initiate a Grignard reaction is one of the most common challenges, especially during scale-up where surface area-to-volume ratios change. The primary culprit is almost always the presence of moisture or oxygen, which quenches the highly reactive Grignard reagent.

Probable Causes & Solutions:

Probable Cause Underlying Reason Recommended Solution & Protocol
Residual Moisture in Glassware/Reactor Water protonates and destroys the Grignard reagent as it forms. This is highly exothermic and can be a safety hazard at scale.Protocol: Rigorous Drying. For large-scale reactors, traditional oven-drying is impractical. Implement a nitrogen purge and heat cycle. Heat the reactor jacket to >120°C while purging with dry nitrogen for several hours to remove adsorbed water. For laboratory scale, all glassware should be oven-dried at 150°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.[4]
Impure Magnesium Turnings The surface of the magnesium can be coated with magnesium oxide, which is unreactive and prevents the reaction from starting.Protocol: Magnesium Activation. Use fresh, high-purity magnesium turnings. For scale-up, consider mechanical activation by stirring the dry magnesium under nitrogen to abrade the oxide layer. A small crystal of iodine or a few drops of 1,2-dibromoethane can also be used as a chemical activator.[5] The disappearance of the iodine color is a good visual indicator of initiation.
Wet Solvent (Ether) Commercial anhydrous solvents can still contain trace amounts of water that are significant at scale.Protocol: Solvent Distillation. For multi-liter to pilot-scale reactions, it is best practice to distill the solvent (e.g., diethyl ether or THF) from a suitable drying agent like sodium-benzophenone ketyl immediately before use. This ensures the solvent is truly anhydrous.
Low Reaction Temperature While Grignard reactions are exothermic, initiation sometimes requires a small amount of thermal energy to overcome the activation barrier.Solution: Gentle Heating. If the reaction has not started after adding a small portion of the halide solution, gently warm a small spot of the flask with a heat gun (lab scale) or apply minimal heat via the reactor jacket. Be prepared for a vigorous, exothermic reaction once it initiates and have cooling ready.
Stage 2: Carboxylation & Work-up

Question 2: The yield of my desired dicarboxylic acid is low, and I'm isolating significant amounts of biphenyl-type impurities. How can I suppress this side reaction?

Answer: The formation of biphenyl impurities (Wurtz-type coupling) is a known side reaction in Grignard syntheses.[4] It occurs when the Grignard reagent reacts with the unreacted starting halide. This becomes more problematic at scale due to challenges with mixing and maintaining homogenous reaction conditions.

Probable Causes & Solutions:

Probable Cause Underlying Reason Recommended Solution & Protocol
Poor Mass Transfer/Mixing Localized high concentrations of the halide can promote the coupling side reaction. This is a common scale-up issue as simple magnetic stirring becomes ineffective.Solution: Improved Agitation & Dosing. Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure good mixing. Add the halide solution slowly and sub-surface to the vortex of the stirred magnesium suspension. This ensures rapid dispersion and minimizes localized high concentrations.
Reaction with CO₂ is Inefficient If the Grignard reagent is not consumed quickly by the carbon dioxide, it has more time to react with the starting halide.Protocol: Efficient CO₂ Addition. For large-scale reactions, bubbling CO₂ gas is inefficient. The best method is to pour the Grignard solution onto a large excess of freshly crushed dry ice with vigorous stirring.[6] This maximizes the surface area for the reaction. The CO₂ should be of high purity to avoid introducing moisture.
Premature Quenching Adding the acidic work-up solution before the carboxylation is complete will destroy the Grignard reagent.Solution: In-Process Monitoring. Before the work-up, take a small, carefully quenched aliquot of the reaction mixture. Analyze by TLC or HPLC to ensure the consumption of the starting halide.
Stage 3: Purification

Question 3: I'm struggling to purify the final product. Recrystallization gives poor recovery, and the product is still off-color.

Answer: Purifying aromatic dicarboxylic acids can be challenging due to their polarity and the nature of potential impurities.[7] Success often lies in a multi-step purification strategy.

Probable Causes & Solutions:

Probable Cause Underlying Reason Recommended Solution & Protocol
Incomplete Removal of Neutral Impurities Neutral by-products like biphenyls will co-precipitate with your product during recrystallization, leading to low purity.Protocol: Acid-Base Extraction. After the acidic work-up, perform a liquid-liquid extraction. The dicarboxylic acid product is acidic and will be deprotonated by a weak base (like sodium bicarbonate solution) and move into the aqueous layer. Neutral impurities will remain in the organic layer (e.g., ether). Carefully separate the layers, and then re-acidify the aqueous layer to precipitate the purified product.[6] This is a crucial step for removing non-acidic impurities.
Presence of Colored Impurities (Fluorenones) Oxidation of aromatic compounds can sometimes lead to highly colored, conjugated by-products like fluorenones, which are difficult to remove by simple crystallization.[7]Solution: Activated Carbon Treatment. Before the final crystallization, dissolve the crude product in a suitable solvent and treat it with activated charcoal. The charcoal will adsorb many of the colored impurities. Filter the hot solution through a pad of celite to remove the charcoal before allowing it to cool and crystallize.
Inappropriate Recrystallization Solvent The chosen solvent may be too good (low recovery) or too poor (impurities co-crystallize).Solution: Solvent Screening. Perform small-scale screening to find an optimal solvent or solvent system. A good system is one where the product is sparingly soluble at room temperature but highly soluble when hot. Water, or a mixed solvent system like ethanol/water or acetic acid/water, is often a good starting point for dicarboxylic acids.

graph "Purification_Workflow" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

A[label="Crude Product from Work-up"]; B[label="Dissolve in Organic Solvent\n(e.g., Ethyl Acetate)"]; C [label="Wash with aq. NaHCO3"]; D [label="Separate Layers"]; E [label="Aqueous Layer\n(Contains Product Salt)"]; F [label="Organic Layer\n(Contains Neutral Impurities)"]; G [label="Acidify Aqueous Layer\n(e.g., with HCl)"]; H [label="Precipitate Crude Acid"]; I[label="Filter & Collect Solid"]; J [label="Recrystallize from\nOptimal Solvent (e.g., EtOH/H2O)"]; K [label="Pure 2-(Carboxymethyl)-5-methylbenzoic acid"];

A -> B -> C -> D; D -> E [label="Product"]; D -> F [label="Waste"]; E -> G -> H -> I -> J -> K; }

Caption: A typical purification workflow for isolating the dicarboxylic acid product.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the key safety concerns when scaling up this process? A1: The primary hazards are associated with the Grignard reagent formation.[8]

  • Flammability: Diethyl ether is extremely flammable and volatile. Ensure the reactor is properly grounded and use intrinsically safe equipment to avoid ignition sources.

  • Exothermic Reaction: The Grignard formation is highly exothermic. A runaway reaction can lead to a rapid increase in temperature and pressure. Ensure adequate cooling capacity and add the halide reagent at a controlled rate.

  • Reactivity with Water: Grignard reagents react violently with water, producing flammable gases. All equipment must be scrupulously dried, and the reaction must be run under an inert atmosphere (Nitrogen or Argon).[2]

Q2: Which analytical techniques are recommended for in-process control and final product analysis? A2: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress (disappearance of starting material, appearance of product).

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative analysis. A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic or phosphoric acid) and UV detection is typically effective for separating the starting materials, product, and key impurities.[9][10]

  • ¹H NMR and ¹³C NMR Spectroscopy: Essential for structural confirmation of the final product and for identifying unknown impurities.

  • Melting Point: A sharp melting point is a good indicator of high purity for the final crystalline solid.

Q3: Can I use a different carboxylation method instead of a Grignard reaction? A3: Yes, other carboxylation methods exist, though they come with their own challenges.[11] For instance, a Kolbe-Schmitt type reaction could be explored, but this typically requires a phenolic starting material and often high pressures and temperatures.[12][13] Direct carboxylation of C-H bonds is an area of active research but may not yet be robust enough for industrial scale-up.[14] For this specific target molecule, the Grignard route remains one of the most direct and well-understood methods.

References

  • Kirihara, M., Sakamoto, Y., Yamahara, S., Kitajima, A., Kugisaki, N., & Kimura, Y. (2022). Aerobic Photooxidation of Toluene Derivatives into Carboxylic Acids with Bromine–Water under Catalyst-Free Conditions. Synlett, 33(16), 1670-1674. Available at: [Link]

  • Martin, C., & Martin, E. (2024). Carboxylation reactions for the sustainable manufacture of chemicals and monomers. Green Chemistry. Available at: [Link]

  • Thieme Chemistry. (2022). Photooxidation of Toluene Derivatives into Carboxylic Acids. Thieme Group. Available at: [Link]

  • University of Toronto. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. University of Toronto Scarborough. Available at: [Link]

  • Glatz, M., et al. (2022). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Angewandte Chemie International Edition, 61(43), e202209149. Available at: [Link]

  • University of Calgary. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. University of Calgary. Available at: [Link]

  • Al-Amsyar, S. M., et al. (2020). Carboxylation reactions for integrating CO2 capture with the production of renewable monomers. Journal of CO2 Utilization, 41, 101258. Available at: [Link]

  • Wikipedia. (2024). Kolbe–Schmitt reaction. Wikipedia. Available at: [Link]

  • Ansari, M. A., et al. (2023). Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. Catalysts, 13(12), 1489. Available at: [Link]

  • Mettler Toledo. (n.d.). Organometallic Synthesis and Chemistry. Mettler Toledo. Available at: [Link]

  • Kumar, A., et al. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. Scientific Reports, 11(1), 6148. Available at: [Link]

  • Smith, C. A., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. Available at: [Link]

  • Smith, C. A., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(7), 2639–2645. Available at: [Link]

  • Kadrowski, B. (2020, October 30). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. YouTube. Available at: [Link]

  • Kadrowski, B. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab. YouTube. Available at: [Link]

  • Hone, C. A., et al. (2024). Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. Organic Process Research & Development. Available at: [Link]

  • BYJU'S. (n.d.). Kolbe's Reaction Mechanism. BYJU'S. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of toluene derivatives with sulfonamides and olefins (Li and co-workers). ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). EP1091922B1 - Method of purifying aromatic dicarboxylic acids. Google Patents.
  • Wang, Z., et al. (2025). A Para‐Selective Kolbe–Schmitt Reaction. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (2022). (PDF) Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. ResearchGate. Available at: [Link]

  • UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). UCLA Chemistry and Biochemistry. Available at: [Link]

  • Brauer, G. M., & Simon, L. (1962). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 66A(4), 313–317. Available at: [Link]

  • Organic Chemistry Portal. (2022). Aerobic Photooxidation of Toluene Derivatives into Carboxylic Acids with Bromine-Water under Catalyst-Free Conditions. Organic Chemistry Portal. Available at: [Link]

  • Google Patents. (n.d.). US20050043411A1 - Process for preparing homophthalate derivatives. Google Patents.
  • Slanina, T., et al. (2022). The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. Molecules, 27(23), 8501. Available at: [Link]

  • Organic Syntheses. (n.d.). Homophthalic acid and anhydride. Organic Syntheses. Available at: [Link]

  • Dahiya, S., et al. (2017). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. Bioengineering, 4(2), 49. Available at: [Link]

  • Crisenza, G. E. M., et al. (2018). Asymmetric Photocatalytic C–H Functionalization of Toluene and Derivatives. Journal of the American Chemical Society, 140(26), 8162–8166. Available at: [Link]

  • Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Analytical Methods in Chemistry, 2020, 8795327. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem. Available at: [Link]

  • ResearchGate. (2025). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. Available at: [Link]

  • Li, X., et al. (2022). Progress and challenges in dicarboxylation with CO2. National Science Open, 1(1), 20220015. Available at: [Link]

  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. Google Patents.
  • Google Patents. (n.d.). EP3083544A1 - Process for the separation of dicarboxylic acids from aqueous mixtures. Google Patents.
  • Tai, X. S., & Liu, L. L. (2011). Synthesis and structural characterization of homophthalic acid and 4,4-bipyridine. Journal of Chemical and Pharmaceutical Research, 3(6), 843-847. Available at: [Link]

  • Bhakta, C., & Mukherjee, S. K. (1980). Convenient Preparation of Homophthalic Acids. Journal of the Indian Chemical Society, 57(5), 535-536. Available at: [Link]

  • Al-Qubati, M., et al. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Analysis of 2-(Carboxymethyl)-5-methylbenzoic Acid

Current Status: Operational Ticket ID: T-CMBA-001 Subject: Resolving Peak Tailing & Asymmetry Assigned Specialist: Senior Application Scientist Analyte Profile & Chemical Context To resolve peak tailing, we must first un...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: T-CMBA-001 Subject: Resolving Peak Tailing & Asymmetry Assigned Specialist: Senior Application Scientist

Analyte Profile & Chemical Context

To resolve peak tailing, we must first understand the molecule. 2-(Carboxymethyl)-5-methylbenzoic acid (a homophthalic acid derivative) presents a unique "double-trouble" functionality for HPLC separation:

  • Dual Carboxylic Acids: It contains two ionizable protons with distinct pKa values (typically

    
     and 
    
    
    
    ).
  • Chelation Potential: The spatial arrangement of the carboxylic groups allows for bidentate coordination with metal ions (e.g., iron in stainless steel), a primary cause of severe tailing that is often mistaken for column damage.

This guide moves beyond generic advice to address the specific physicochemical behavior of this dicarboxylic acid.

Troubleshooting Guide (Q&A Format)

Category A: Mobile Phase & pH Strategy

Q: I am using a standard C18 column with a water/acetonitrile gradient. Why is the peak splitting or tailing severely?

A: You are likely operating in the "Ionization Danger Zone." Because this molecule has pKa values in the 3.0–4.5 range, a neutral mobile phase (pH ~7) or a weakly acidic one (pH 4–5) creates a mixture of three species: fully protonated (neutral), mono-anionic, and di-anionic. These species interact differently with the stationary phase, causing peak broadening or splitting.[1][2][3][4][5]

The Fix: The "Rule of 2" You must drive the equilibrium to a single state. For C18 retention, the neutral state is best.

  • Target pH: < 2.5 (ideally 2.1–2.3).

  • Why: At pH 2.0, the molecule is >99% protonated (neutral). This maximizes hydrophobic interaction with the C18 chain and minimizes secondary ionic interactions.

Recommended Protocol:

Buffer: 20 mM Potassium Phosphate (monobasic), adjusted to pH 2.1 with Phosphoric Acid. Note: If using LC-MS, substitute with 0.1% Formic Acid or TFA, though Phosphate provides superior peak shape for this specific acid due to its masking capabilities.

Category B: The "Hidden" Cause (Metal Chelation)

Q: I lowered the pH to 2.1, but the tail is still there. The column is new. What is happening?

A: Your molecule is likely stripping iron from your HPLC system. Dicarboxylic acids can act as chelating agents. If your system has stainless steel tubing, frits, or column hardware, the analyte binds to trace iron sites, causing a "shark fin" tail (sharp rise, very slow decay).

The Fix: System Passivation & Hardware Choice

  • Immediate Test: Add a chelating agent to your mobile phase.

    • Add EDTA (ethylenediaminetetraacetic acid) to the aqueous mobile phase at a concentration of 0.1 mM.

    • Result: If the peak sharpens immediately, metal interaction is the root cause.

  • Long-term Solution:

    • Use PEEK (polyether ether ketone) tubing and column hardware if possible.

    • Switch to a "Glass-Lined" or "Hybrid Surface" column (e.g., Agilent Bio-inert or Waters Premier).

Category C: Stationary Phase Selection

Q: Can I use a standard C18 column, or do I need something special?

A: Standard C18 columns often fail due to "Silanol Activity." Even at low pH, accessible silanol groups (Si-OH) on the silica surface can hydrogen bond with the carboxylic acid groups of your analyte.

The Fix: High-Density End-Capping You need a column that physically blocks the analyte from touching the base silica.

Column FeatureRecommendationWhy?
Bonding Trifunctional C18More steric protection of the silica surface.
End-Capping "Exhaustive" or "Double"Caps residual silanols to prevent H-bonding.
Alternative Polar-Embedded GroupAn embedded polar group (e.g., amide) shields silanols and provides a "water-rich" layer that improves acid peak shape.
Category D: Injection Solvent Mismatch

Q: My peak looks like a distorted rectangle or has a fronting shoulder. Why?

A: Your sample diluent is too strong. If you dissolve the sample in 100% Methanol or Acetonitrile but your gradient starts at 95% Water, the sample travels faster than the mobile phase at the column head. This causes "Solvent Washout."

The Fix:

  • Dissolve the sample in the starting mobile phase (e.g., 90% Buffer / 10% Organic).

  • If solubility is an issue, use the minimum amount of organic solvent possible or reduce injection volume (e.g., < 5 µL).

Diagnostic Logic Pathways

Workflow 1: Systematic Troubleshooting

Troubleshooting Start Problem: Peak Tailing CheckPH Is Mobile Phase pH < 2.5? Start->CheckPH ActionPH Action: Adjust pH to 2.1 (Use Phosphate/Phosphoric Acid) CheckPH->ActionPH No CheckMetal Does adding EDTA improve shape? CheckPH->CheckMetal Yes ActionPH->CheckMetal ActionMetal Cause: Metal Chelation Action: Use PEEK/Passivate CheckMetal->ActionMetal Yes CheckDiluent Is Diluent = Mobile Phase? CheckMetal->CheckDiluent No ActionDiluent Action: Match Diluent to Initial Gradient CheckDiluent->ActionDiluent No CheckCol Is Column End-capped? CheckDiluent->CheckCol Yes ActionCol Action: Switch to Polar-Embedded C18 CheckCol->ActionCol No

Figure 1: Step-by-step decision tree for isolating the root cause of peak tailing.

Workflow 2: Mechanism of Interaction

Mechanism cluster_0 Interactions Causing Tailing Analyte 2-(Carboxymethyl)- 5-methylbenzoic acid Silanol Residual Silanol (Si-OH) Analyte->Silanol H-Bonding (If not End-capped) Metal Trace Iron (Fe2+/Fe3+) Analyte->Metal Chelation (If no EDTA/PEEK) PartialIon Partial Ionization (COO- / COOH mix) Analyte->PartialIon pH near pKa (3.0 - 4.5)

Figure 2: The three primary chemical mechanisms disrupting the chromatography of this dicarboxylic acid.

Summary of Optimized Parameters

ParameterSpecificationScientific Rationale
Column C18 with Polar Embedding or "Aq" typePrevents phase collapse in high water; shields silanols.
Mobile Phase A 20mM Phosphate Buffer, pH 2.1Suppresses ionization of both carboxyl groups (

).
Mobile Phase B AcetonitrileStandard organic modifier (Methanol creates higher pressure).
Flow Rate 1.0 mL/min (for 4.6mm ID)Standard linear velocity.
Temperature 35°C - 40°CReduces viscosity and improves mass transfer kinetics.
Injection Vol 2 - 5 µLLow volume prevents overload and solvent effects.

References

  • Dolan, J. W. (2025).[6] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC International.

  • Agilent Technologies. (2023). Control pH During Method Development for Better Chromatography. Agilent Application Note.

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions.

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.

  • ChemicalBook. (2026). Homophthalic Acid Properties and pKa Data.

Sources

Optimization

Side reactions to avoid when working with 2-(Carboxymethyl)-5-methylbenzoic acid

Welcome to the technical support guide for 2-(Carboxymethyl)-5-methylbenzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered by researchers during...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Carboxymethyl)-5-methylbenzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered by researchers during the experimental use of this versatile dicarboxylic acid. Our goal is to explain the causality behind common side reactions and provide robust, field-proven protocols to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Section 1: Reactivity and Selectivity of the Carboxyl Groups

Question 1: I'm attempting a selective mono-amidation reaction but my results show a mixture of di-amides and regioisomers. How can I selectively target just one of the carboxylic acid groups?

Answer: This is a common challenge stemming from the differential reactivity of the two carboxylic acid groups. The aliphatic carboxylic acid (the carboxymethyl group) and the aromatic carboxylic acid (the benzoic acid group) have distinct electronic properties and steric environments. Generally, the aliphatic carboxylic acid is slightly more acidic and less sterically hindered, making it more kinetically favorable for reactions. However, this difference is often not large enough to ensure perfect selectivity without careful control of reaction conditions.

The formation of mixed products occurs when the reaction conditions are harsh enough to activate both acid groups, or when the reaction is allowed to proceed for too long. Standard amide coupling reagents activate both sites, leading to competitive reactions.[1]

Core Cause: Insufficient differentiation between the activation energies of the two carboxyl groups under the chosen reaction conditions.

Troubleshooting Protocol: Achieving Selective Mono-Amidation

To favor the formation of the amide on the more reactive carboxymethyl group, a kinetically controlled approach at low temperatures is recommended.

  • Reagent Selection: Use a carbodiimide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt). These reagents form a highly reactive O-acylisourea intermediate.[2]

  • Stoichiometry Control:

    • Dissolve 1.0 equivalent of 2-(Carboxymethyl)-5-methylbenzoic acid in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

    • Cool the solution to 0 °C in an ice bath.

    • Add 1.05 equivalents of EDC and 1.05 equivalents of HOBt. Stir for 30 minutes to allow for the pre-activation of the more reactive carboxyl group.

    • Slowly add 1.0 equivalent of your desired amine.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress carefully using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30-60 minutes.

  • Quenching: Once the starting material is consumed and before significant formation of the di-amide is observed, quench the reaction by adding water.

  • Work-up and Purification: Perform a standard aqueous work-up to remove the urea byproduct and unreacted reagents. Purify the resulting mono-amide product using flash column chromatography.

G cluster_0 Phase 1: Controlled Activation cluster_1 Phase 2: Nucleophilic Attack cluster_2 Phase 3: Termination & Purification A 1.0 eq. Dicarboxylic Acid in Anhydrous DCM @ 0°C B Add 1.05 eq. EDC + 1.05 eq. HOBt A->B C Stir 30 min for Selective Intermediate Formation B->C D Slowly Add 1.0 eq. Amine @ 0°C C->D Proceed Immediately E Monitor by TLC/LC-MS (Target: Mono-amide) D->E F Observe Disappearance of Starting Material E->F G Quench with Water F->G Crucial Timing: Avoid Di-amide Formation H Aqueous Work-up G->H I Column Chromatography H->I J Isolate Pure Mono-amide I->J

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Comparative Analysis of 2-(Carboxymethyl)-5-methylbenzoic Acid Isomers

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Imperative of Isomer Analysis in Drug Discovery In the realm of medicinal chemistry, the spatial arrangement of function...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Isomer Analysis in Drug Discovery

In the realm of medicinal chemistry, the spatial arrangement of functional groups on a core scaffold can dramatically alter a molecule's biological activity. This principle, a cornerstone of Structure-Activity Relationship (SAR) studies, dictates that even subtle changes, such as the repositioning of a methyl group, can profoundly impact how a compound interacts with its biological target. Benzoic acid derivatives, for instance, are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer effects.[1][2] The specific nature and position of substituents on the aromatic ring are critical in modulating these activities by influencing the molecule's electronic properties, lipophilicity, and steric profile.[1]

This guide provides a comprehensive framework for conducting a comparative analysis of the biological activity of 2-(Carboxymethyl)-5-methylbenzoic acid and its positional isomers. As there is limited publicly available data on the specific biological activities of these particular isomers, this document serves as a blueprint for a research program designed to elucidate their therapeutic potential. We will proceed from a hypothesized biological rationale to a tiered, systematic experimental workflow, complete with detailed protocols and data interpretation guidelines. This approach is central to the modern drug discovery process, which involves screening, iterative medicinal chemistry, and optimization of initial "hits" to enhance efficacy and reduce potential side effects.[3]

Our focus will be on a logical, efficient workflow that begins with broad-based screening and progresses to more specific, mechanistic assays.[4][5] This ensures that resources are utilized effectively while building a comprehensive biological profile of each isomer.

The Isomers in Focus: A Case Study in Structure-Activity Relationships

The parent compound for this investigation is 2-(Carboxymethyl)-5-methylbenzoic acid . The primary isomers for a comparative study would involve the repositioning of the methyl group on the phenyl ring, while keeping the carboxymethyl and carboxyl groups fixed. This allows for a direct assessment of the steric and electronic influence of the methyl group's position on biological activity.

The core set of isomers for this comparative analysis are:

  • Isomer A: 2-(Carboxymethyl)-3-methylbenzoic acid

  • Isomer B: 2-(Carboxymethyl)-4-methylbenzoic acid

  • Isomer C: 2-(Carboxymethyl)-5-methylbenzoic acid (Parent Compound)

  • Isomer D: 2-(Carboxymethyl)-6-methylbenzoic acid

The fundamental hypothesis is that the varying positions of the electron-donating and lipophilic methyl group will alter the molecule's interaction with target proteins, potentially leading to differences in potency and selectivity.[1]

Proposed Tiered Experimental Workflow

A structured, multi-tiered approach is essential for efficiently screening and characterizing a novel series of compounds. This workflow is designed to move from general cytotoxicity to specific, hypothesis-driven assays.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Primary Biological Activity Screening cluster_2 Tier 3: Mechanistic & Secondary Assays cluster_3 Tier 4: Structure-Activity Relationship (SAR) Analysis A Compound Acquisition & QC (Purity, Identity Verification) B Cytotoxicity Profiling (e.g., MTT Assay in relevant cell lines) A->B Establish safe concentration range C In Vitro Anti-Inflammatory Assays (COX-1/COX-2, 5-LOX Inhibition) B->C Proceed with non-toxic concentrations D Broad Spectrum Enzyme Inhibition (Panel Screening - Optional) E Dose-Response & IC50 Determination (For active 'hit' isomers) C->E Isomers showing >50% inhibition F Secondary Cellular Assays (e.g., Cytokine release, Reporter assays) E->F Confirm cellular activity G Data Consolidation & Comparative Analysis H SAR Postulation & Next-Gen Compound Design G->H Identify key structural motifs G cluster_0 COX Inhibition Workflow A Prepare Reaction Mix (Assay Buffer, Heme, COX-1 or COX-2 Enzyme) B Add Test Isomer (or Vehicle/Positive Control) A->B C Pre-incubate at 37°C B->C D Initiate Reaction (Add Arachidonic Acid) C->D E Incubate for 2 mins D->E F Stop Reaction (e.g., with HCl) E->F G Quantify Prostaglandin Product (e.g., PGE2 via LC-MS/MS or ELISA) F->G

Caption: Workflow for the in vitro COX enzyme inhibition assay.

Protocol (Fluorometric/Colorimetric Kit-based):

  • Reagent Preparation: Prepare all reagents (Assay Buffer, Heme, Enzyme, Substrate) as per the manufacturer's instructions (e.g., BPS Bioscience Cat# 79397, Cayman Chemical Cat# 701050). [6][7]2. Enzyme Addition: Add diluted COX-1 or COX-2 enzyme to the appropriate wells of a 96-well plate. [6]Include wells for "Negative Control" (no enzyme), "Positive Control" (enzyme + vehicle), and "Test Inhibitor".

  • Inhibitor Addition: Add 10 µL of the test isomer (at a fixed, non-toxic screening concentration, e.g., 10 µM) to the designated wells. Add vehicle (e.g., 1% DMSO) to the control wells.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at the recommended temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme. [8][9]5. Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells. [6]6. Signal Detection: Immediately read the fluorescence (e.g., Ex/Em = 535/590 nm) or absorbance (e.g., 590 nm) kinetically using a plate reader. [6][7]7. Data Analysis: Calculate the percent inhibition for each isomer relative to the positive control.

    • % Inhibition = [1 - (Signal_Inhibitor / Signal_PositiveControl)] * 100

Protocol (Fluorometric Kit-based):

  • Reagent Preparation: Prepare reagents according to the kit protocol (e.g., BioVision Cat# K980-100). This typically involves warming the assay buffer and preparing dilutions of the probe, enzyme, and substrate.

  • Inhibitor Addition: Add 2 µL of the test isomer solution to the wells of a 96-well white plate. Include a "Solvent Control" and an "Inhibitor Control" (e.g., Zileuton). 3. Reaction Mix: Prepare and add the reaction mix (Assay Buffer, LOX Probe, 5-LOX Enzyme) to all wells. Incubate at room temperature for 10 minutes. 4. Reaction Initiation: Add the LOX substrate to each well.

  • Signal Detection: Immediately read the fluorescence (e.g., Ex/Em = 500/536 nm) in kinetic mode, recording every 30 seconds. 6. Data Analysis: Compare the rate of fluorescence increase in the presence of the test isomers to the solvent control to determine the percent inhibition.

Tier 3: Dose-Response and IC₅₀ Determination

Rationale: For any isomer that shows significant activity (>50% inhibition) in the primary screens, a dose-response analysis is required to quantify its potency. The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for comparing the potency of different compounds.

Protocol:

  • Serial Dilutions: For each active isomer, prepare a series of 8-10 dilutions (e.g., using a 3-fold or half-log dilution series) spanning a wide concentration range around the estimated inhibitory concentration.

  • Assay Performance: Perform the relevant inhibition assay (e.g., COX-2 or 5-LOX) using this full range of concentrations for each active isomer.

  • Data Plotting: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

  • IC₅₀ Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) in a suitable software package (e.g., GraphPad Prism) to calculate the IC₅₀ value. This is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

Data Presentation and Comparative Analysis

Table 1: Comparative Biological Activity Profile of Isomers

Compound IDIsomer StructureCytotoxicity (CC₅₀, µM)% Inhibition @ 10µM (COX-1)% Inhibition @ 10µM (COX-2)% Inhibition @ 10µM (5-LOX)IC₅₀ (COX-2, µM)IC₅₀ (5-LOX, µM)Selectivity Index (COX-1/COX-2)
A 2-(CM)-3-Me-BA>100DataDataDataDataDataData
B 2-(CM)-4-Me-BA>100DataDataDataDataDataData
C 2-(CM)-5-Me-BA>100DataDataDataDataDataData
D 2-(CM)-6-Me-BA>100DataDataDataDataDataData
Control e.g., Celecoxib>100DataDataN/ADataN/AData

CM = Carboxymethyl; Me = Methyl; BA = Benzoic Acid. Data to be filled upon completion of experiments.

Discussion and Structure-Activity Relationship (SAR) Insights

Upon populating the data table, a thorough analysis can be performed. The key is to correlate the observed biological activity with the structural changes across the isomer series.

  • Impact of Methyl Position: Does placing the methyl group ortho (Isomer D), meta (Isomers A, C), or para (Isomer B) to the carboxymethyl group enhance or diminish activity? The steric hindrance from the ortho methyl group in Isomer D might significantly reduce binding affinity compared to the less hindered positions.

  • Selectivity: Compare the IC₅₀ values for COX-1 and COX-2. A higher selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) is desirable for anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition. [8]The position of the methyl group could influence the compound's ability to fit into the distinct active sites of the two isoforms.

  • Dual Inhibition: If an isomer shows potent inhibition of both COX-2 and 5-LOX, it could be a highly valuable lead compound for developing therapies that target multiple inflammatory pathways.

The results of this systematic investigation will provide a clear understanding of the SAR for this series of benzoic acid isomers, guiding the design of more potent and selective next-generation compounds.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • PubMed. (2005). Synthesis and structure-activity relationship of 4-substituted benzoic acids and their inhibitory effect on the biosynthesis of fatty acids and sterols. Retrieved from [Link]

  • Cyrusbio. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Luhata, L. P., Munkombwe, N. M., & Cheuka, M. P. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. Retrieved from [Link]

  • BioVision. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4). Retrieved from [Link]

  • PMC. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Pharma Focus Europe. (2025). Laboratory Workflows for Faster Drug Development. Retrieved from [Link]

  • PubMed. (n.d.). Quantitative structure activity relationship for the effect of benzoic acids, cinnamic acids and benzaldehydes on Listeria monocytogenes. Retrieved from [Link]

  • Vipergen. (n.d.). Drug Discovery Workflow - What is it?. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Drug Discovery and Development Process. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • NIH - PubChem. (n.d.). 2-[(2-Carboxy-5-Methylphenyl)amino]-3-Methylbenzoic Acid. Retrieved from [Link]

  • Dotmatics. (2024). Scientific workflow for hypothesis testing in drug discovery: Part 1 of 3. Retrieved from [Link]

  • Genemod. (2024). 5 Strategies to Improve Workflow Efficiency in Drug Discovery. Retrieved from [Link]

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Comparative

A Comparative Guide to Dicarboxylic Acid Crosslinking Agents: Spotlight on 2-(Carboxymethyl)-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the intricate world of polymer science and drug delivery, the choice of a crosslinking agent is a critical decision that dictates the final properties an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of polymer science and drug delivery, the choice of a crosslinking agent is a critical decision that dictates the final properties and performance of the material. Dicarboxylic acids, a versatile class of compounds featuring two carboxyl groups, are widely employed to form these crucial linkages.[1] This guide provides an in-depth comparison of 2-(Carboxymethyl)-5-methylbenzoic acid, a unique aromatic dicarboxylic acid, against its more common aliphatic counterparts, offering a scientifically grounded perspective on their respective advantages and applications.

Section 1: The Role and Mechanism of Dicarboxylic Acid Crosslinkers

Crosslinking is a chemical process that forms bonds between polymer chains, transforming them from a collection of individual molecules into a robust, three-dimensional network.[2][3] This network structure is responsible for enhancing a material's mechanical strength, thermal stability, and chemical resistance, while also modifying its solubility and swelling behavior.[2]

Dicarboxylic acids act as crosslinkers by reacting with functional groups on polymer backbones, such as hydroxyl (-OH) or amine (-NH2) groups. The most common reaction is esterification with diols (or polyols) to form polyester networks, or amidation with diamines to form polyamides.[4] This reaction, often catalyzed by heat or an acid catalyst, results in the formation of strong, covalent ester or amide bonds that bridge the polymer chains.[5][6]

The choice of dicarboxylic acid—its chain length, flexibility, and chemical structure (aliphatic vs. aromatic)—profoundly influences the crosslinking density and the final properties of the polymer network.[7]

Section 2: A Deep Dive into 2-(Carboxymethyl)-5-methylbenzoic Acid

Also known as 5-Methylhomophthalic acid, this molecule presents a unique structural profile for a dicarboxylic acid crosslinker. Its key feature is an aromatic benzene ring, which imparts significant rigidity compared to linear aliphatic dicarboxylic acids.

Key Structural Features:

  • Aromatic Rigidity: The benzene ring provides a stiff, planar structure, which can lead to materials with higher thermal stability and mechanical strength.[7]

  • Asymmetric Carboxyl Groups: The two carboxyl groups have different chemical environments. One is directly attached to the aromatic ring, while the other is on a methylene (-CH2-) bridge. This difference in proximity to the electron-withdrawing ring affects their acidity (pKa) and, consequently, their reactivity during the crosslinking process.

  • Methyl Group Substitution: The methyl group on the ring can influence solubility and steric hindrance, potentially affecting the kinetics of the crosslinking reaction.

While specific data on its use as a primary crosslinking agent is not widespread, its structure is analogous to other aromatic dicarboxylic acids like terephthalic acid, which is known to produce high-performance polymers such as polyethylene terephthalate (PET).[6][8]

Section 3: Comparative Analysis: Aromatic vs. Aliphatic Dicarboxylic Acids

The primary distinction among dicarboxylic acid crosslinkers lies in their core structure: a flexible aliphatic chain versus a rigid aromatic ring.[9] This fundamental difference gives rise to a cascade of effects on the resulting crosslinked material. Common aliphatic dicarboxylic acids used for comparison include succinic acid (C4), glutaric acid (C5), and adipic acid (C6).[1][10]

Property2-(Carboxymethyl)-5-methylbenzoic AcidSuccinic AcidGlutaric AcidAdipic Acid
Structure AromaticAliphaticAliphaticAliphatic
Molecular Formula C10H10O4C4H6O4C5H8O4C6H10O4
Molecular Weight 194.18 g/mol 118.09 g/mol 132.12 g/mol 146.14 g/mol
Backbone Rigidity HighLowLowLow
pKa1 ~3-4 (estimated for aryl-COOH)4.21[1]4.34[1]4.41[1]
pKa2 ~4-5 (estimated for alkyl-COOH)5.41[1]5.41[1]5.41[1]
  • Mechanical Strength & Modulus: The rigidity of the aromatic ring in 2-(Carboxymethyl)-5-methylbenzoic acid is expected to create a more robust and stiffer polymer network. This generally leads to a higher Young's modulus and tensile strength compared to materials crosslinked with flexible aliphatic diacids.[11] Aliphatic crosslinkers, by contrast, can produce softer, more flexible materials.[12]

  • Thermal Stability: Polymers incorporating aromatic rings in their backbone, such as those crosslinked with aromatic diacids, typically exhibit higher glass transition temperatures (Tg) and enhanced thermal stability.[7] This is because more energy is required to induce motion in the rigid polymer chains.

  • Solubility and Swelling: The introduction of a hydrophobic aromatic ring can decrease the water solubility and swelling ratio of the resulting polymer network compared to its more hydrophilic, short-chain aliphatic counterparts.[2]

  • Reaction Kinetics: The differing pKa values and steric hindrance of the carboxyl groups on 2-(Carboxymethyl)-5-methylbenzoic acid may lead to a stepwise or differential reaction rate, which could be exploited for controlled network formation. Aliphatic diacids, with their more equivalent carboxyl groups, tend to have more uniform reaction kinetics.

Section 4: Experimental Protocols for Evaluation

To empirically validate the performance of a dicarboxylic acid crosslinker, a systematic experimental approach is essential. Here, we outline a general protocol for the synthesis and characterization of a crosslinked polyester.

Objective: To synthesize and compare polyester films crosslinked with 2-(Carboxymethyl)-5-methylbenzoic acid and adipic acid.

Materials:

  • Poly(vinyl alcohol) (PVA)

  • 2-(Carboxymethyl)-5-methylbenzoic acid

  • Adipic acid

  • Sulfuric acid (catalyst)[5]

  • Deionized water

Procedure:

  • PVA Solution Preparation: Prepare a 10% (w/v) aqueous solution of PVA by dissolving it in deionized water at 90°C with constant stirring until the solution is clear.

  • Crosslinker Solution Preparation: Prepare separate equimolar solutions of 2-(Carboxymethyl)-5-methylbenzoic acid and adipic acid. The molar ratio of dicarboxylic acid to PVA hydroxyl groups should be optimized (e.g., 1:10).

  • Casting: Add the dicarboxylic acid solution and a catalytic amount of sulfuric acid (e.g., 0.5% w/w) to the PVA solution.[5] Stir vigorously for 15 minutes. Pour the mixture into a petri dish and allow it to dry in an oven at 60°C to form a film.

  • Curing (Crosslinking): Heat the dried films at a higher temperature (e.g., 120-150°C) for a specified time (e.g., 1-3 hours) to facilitate the esterification reaction and induce crosslinking.[13]

  • Washing: Wash the cured films thoroughly with deionized water to remove any unreacted acid and catalyst, then dry them to a constant weight.

A suite of analytical techniques is required to compare the properties of the resulting films.[14][15]

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Purpose: To confirm the formation of ester crosslinks.

    • Procedure: Acquire spectra of the uncrosslinked PVA and the crosslinked films.

    • Expected Result: Appearance of a new peak around 1730 cm⁻¹ corresponding to the C=O stretch of the ester bond, and a decrease in the broad -OH peak around 3300 cm⁻¹.[14]

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm).[13]

    • Procedure: Heat samples under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).[13]

    • Expected Result: The film crosslinked with the aromatic diacid is expected to show a higher Tg, indicating increased rigidity and thermal stability.[16][17]

  • Swelling Studies:

    • Purpose: To assess the crosslinking density.

    • Procedure: Immerse pre-weighed dry samples in deionized water for 24 hours. Remove, blot excess surface water, and weigh the swollen samples.

    • Calculation: Swelling Ratio (%) = [(Ws - Wd) / Wd] * 100, where Ws is the swollen weight and Wd is the dry weight.

    • Expected Result: A lower swelling ratio for the aromatic-crosslinked film suggests a higher crosslinking density or increased hydrophobicity.[3]

  • Mechanical Testing:

    • Purpose: To measure tensile strength and Young's modulus.[11]

    • Procedure: Use a universal testing machine to perform tensile tests on dumbbell-shaped film samples.

    • Expected Result: The aromatic-crosslinked film is anticipated to exhibit higher tensile strength and modulus, indicating a stronger, stiffer material.[2]

Section 5: Visualization of Key Concepts

Caption: Structures of the aromatic vs. common aliphatic dicarboxylic acids.

G cluster_char Characterization prep Polymer & Crosslinker Solution Preparation cast Film Casting & Drying prep->cast cure Thermal Curing (Crosslinking) cast->cure wash Washing & Drying cure->wash ftir FTIR wash->ftir dsc DSC wash->dsc swell Swelling Test wash->swell mech Mechanical Testing wash->mech analysis Comparative Data Analysis ftir->analysis dsc->analysis swell->analysis mech->analysis

Caption: Workflow for synthesis and characterization of crosslinked films.

Caption: Aliphatic (flexible) vs. Aromatic (rigid) crosslinks in a polymer network.

Section 6: Conclusion and Field-Proven Insights

The choice between an aromatic dicarboxylic acid like 2-(Carboxymethyl)-5-methylbenzoic acid and a linear aliphatic diacid is a trade-off between rigidity and flexibility.

  • Choose an Aromatic Dicarboxylic Acid when: The primary requirements are high thermal stability, superior mechanical strength, and low swelling. Applications in rigid thermosets, high-performance coatings, and structural biocomposites would benefit from the rigidity imparted by the aromatic core.[9][18]

  • Choose an Aliphatic Dicarboxylic Acid when: Flexibility, higher water absorption, and biodegradability are desired.[19] Applications in hydrogels for drug delivery, flexible food packaging films, and soft tissue engineering often utilize aliphatic crosslinkers like adipic or glutaric acid to achieve the desired material properties.[20][21]

The unique, asymmetric structure of 2-(Carboxymethyl)-5-methylbenzoic acid offers intriguing possibilities for creating novel polymer architectures. Researchers should consider this crosslinker as a valuable tool for fine-tuning material properties, providing a middle ground or superior alternative where the balance of stiffness, thermal performance, and chemical resistance is paramount.

References

  • Dynamic Crosslinking of LDPE by Nitroxide Radical Coupling of a Dicyclopentadiene Dicarboxylic Acid and Its Dynamic Properties. (2025). MDPI. Available at: [Link]

  • Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. (2024). MDPI. Available at: [Link]

  • List of dicarboxylic acids evaluated as crosslinking agents of different hydrogels. ResearchGate. Available at: [Link]

  • Mixed Dicarboxylic Acids Derived from Polyethylene as a Feedstock for the Synthesis of Polyesters. (2025). ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Naturally Occurring Acids as Cross-Linkers To Yield VOC-Free, High-Performance, Fully Bio-Based, Degradable Thermosets. (2015). Macromolecules. Available at: [Link]

  • Adipic acid: A green and sustainable crosslinker for innovative food packaging applications. (2026). Food Chemistry. Available at: [Link]

  • Crosslinking of Epoxidized Natural Rubber by Dicarboxylic Acids: An Alternative to Standard Vulcanization. ResearchGate. Available at: [Link]

  • Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. ResearchGate. Available at: [Link]

  • Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. (2012). PMC. Available at: [Link]

  • Polyesters. The Essential Chemical Industry. Available at: [Link]

  • Educational series: characterizing crosslinked polymer networks. (2024). ETH Zurich Research Collection. Available at: [Link]

  • Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. (2024). PubMed. Available at: [Link]

  • Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. (2024). Frontiers in Chemistry. Available at: [Link]

  • Crosslinked polymeric networks of TiO2–polymer composites: a comprehensive review. (2024). RSC Advances. Available at: [Link]

  • Physico-chemical characterization of cross linked chitosan-polyacrylonitrile polymer blends. Scholars Research Library. Available at: [Link]

  • Cross-linking reaction of chitosan with adipic (ChAc4), glutaric (ChAc3), and succinic (ChAc2) acids. ResearchGate. Available at: [Link]

  • Aliphatic–Aromatic Copolyesters with Waste-Sourceable Multiple Chain-Length Building Blocks. (2022). PMC. Available at: [Link]

  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. (2014). MDPI. Available at: [Link]

  • Schematics of mode of crosslinking by dicarboxylic acids a suberic acid... ResearchGate. Available at: [Link]

  • Aliphatic vs Aromatic Polyols. Gantrade. Available at: [Link]

  • Adipic acid − glutaric anhydride − epoxidised linseed oil biobased thermosets with tunable properties. ResearchGate. Available at: [Link]

  • A Comprehensive Review on Properties of Polyvinyl Alcohol (PVA) Crosslinked with Carboxylic Acid. (2023). Journal of Materials and Environmental Science. Available at: [Link]

  • Synthesis of n-5-methyltetrahydrohomofolic acid and related reduced derivatives of homofolic acid. Google Patents.
  • Dicarboxylic acid. Wikipedia. Available at: [Link]

  • Engineering of Biosynthesis Pathway and NADPH Supply for Improved L-5-Methyltetrahydrofolate Production by Lactococcus lactis. (2022). PMC. Available at: [Link]

  • Aliphatic and Aromatic Polyamides. ResearchGate. Available at: [Link]

  • Could glutaric acid (GA) replace glutaraldehyde in the preparation of biocompatible biopolymers with high mechanical and thermal. (2014). Bulletin of Materials Science. Available at: [Link]

  • Benzoic acid, 5-(mercaptomethyl)-2-methyl- Properties. EPA. Available at: [Link]

  • Adipic Acid Dihydrazide – A Unique Crosslinking Agent and Curative. Gantrade Corporation. Available at: [Link]

  • Synthesis of 5-substituted Isophthalic Acids and Competitive Inhibition Studies With Bovine Liver Glutamate Dehydrogenase. (1976). PubMed. Available at: [Link]

  • Adipic acid: A green and sustainable crosslinker for innovative food packaging applications. (2024). ScienceDirect. Available at: [Link]

  • pKa values in organic chemistry – making maximum use of the available data. (2018). Tetrahedron Letters. Available at: [Link]

  • Table of Acids with Ka and pKa Values. CLAS. Available at: [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. NIST. Available at: [Link]

  • Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. (2023). Journal of Inorganic and Organometallic Polymers and Materials. Available at: [Link]

  • 2-Amino-5-methylbenzoic acid. PubChem. Available at: [Link]

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Validation

Strategic Validation Guide: HPLC-UV Quantification of 2-(Carboxymethyl)-5-methylbenzoic Acid

Executive Summary & Strategic Rationale In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and polycyclic scaffolds, 2-(Carboxymethyl)-5-methylbenzoic acid (CMBA) serves as a critical intermediate. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and polycyclic scaffolds, 2-(Carboxymethyl)-5-methylbenzoic acid (CMBA) serves as a critical intermediate. While modern analytical trends often gravitate toward LC-MS, this guide argues that for the routine quantification and purity assessment of CMBA, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) remains the superior choice regarding robustness, cost-efficiency, and transferability.

This guide provides a chemically grounded, step-by-step validation framework aligned with ICH Q2(R2) guidelines. It moves beyond simple "recipes" to explain the causality of method parameters, ensuring you can defend your data in a regulatory setting.

Chemical Context & Method Selection

To validate a method, one must first understand the molecule. CMBA is a dicarboxylic acid containing a toluene core.

  • Acidity (pKa): It possesses two ionizable carboxyl groups. The pKa is likely in the range of 3.0–4.5.

    • Chromatographic Implication: To retain this molecule on a hydrophobic C18 column, we must suppress ionization. The mobile phase pH must be maintained below 3.0 (ideally pH 2.5) to keep the molecule in its neutral, protonated form.

  • Chromophore: The benzene ring provides strong UV absorption.

    • Detection Implication: While 210 nm offers higher sensitivity (carbonyls), 254 nm is recommended for higher selectivity, minimizing baseline noise from mobile phase modifiers.

Comparative Analysis: Why HPLC-UV?

The following table contrasts HPLC-UV with alternative methodologies for CMBA quantification.

FeatureHPLC-UV (Recommended) LC-MS/MS GC-FID
Primary Use Case Purity Assay, Content Uniformity, Stability TestingTrace Impurity Profiling, Bioanalysis (Plasma/Urine)Volatile Impurities, Residual Solvents
Sample Prep Simple Dilution (Dissolve & Shoot)Complex (SPE/PPT required to remove salts)High Burden: Requires derivatization (e.g., silylation) to make CMBA volatile.
Linearity Range High (µg/mL to mg/mL)Low (ng/mL to µg/mL) - Detector saturation is common.Moderate
Robustness High (Tolerates non-volatile buffers like Phosphate)Low (Requires volatile buffers; prone to ion suppression)Low (Derivatization efficiency varies)
Cost Per Sample Low ($)High (

$)
Moderate (

)

The Optimized HPLC-UV Protocol

This protocol is designed to be a "Self-Validating System." If the system suitability parameters are met, the data is reliable.

Chromatographic Conditions
  • Column: C18 (L1), 150 mm × 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

    • Why: Proven stability at low pH; 5µm particles prevent high backpressure, ensuring instrument longevity.

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.2).

    • Why: Phosphate buffers provide sharper peak shapes for acids than Formic/Acetic acid due to better ionic strength, though they are incompatible with MS.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Elution Mode: Isocratic (60% A : 40% B).

    • Note: Adjust %B ±5% based on column age to maintain retention time (

      
      ) ~5-7 mins.
      
  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C (Controlled).

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase A : Acetonitrile (50:50).

System Suitability Criteria (The "Go/No-Go" Check)

Before running samples, ensure:

  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for dicarboxylic acids).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • RSD of Peak Area (n=6):

    
    .
    

Validation Workflow (ICH Q2 R2 Aligned)

The following diagram illustrates the logical flow of the validation process, ensuring all regulatory requirements are met sequentially.

ValidationWorkflow Start Method Optimization (pH & Mobile Phase) Specificity Specificity (Stress Testing) Start->Specificity Pass Specificity->Start Interference Found Linearity Linearity & Range (5 Levels: 50-150%) Specificity->Linearity No Interference Accuracy Accuracy (Spike Recovery) Linearity->Accuracy R² > 0.999 Accuracy->Start Matrix Effect Precision Precision (Repeatability & Intermediate) Accuracy->Precision Recovery 98-102% Robustness Robustness (Design of Experiments) Precision->Robustness RSD < 2% Final Validated Method Standard Operating Procedure Robustness->Final Design Space Defined

Figure 1: Sequential Validation Lifecycle. Adherence to this flow prevents wasted resources on failing methods.

Experimental Data & Acceptance Criteria

A. Specificity (Forced Degradation)

To prove the method measures CMBA unequivocally, subject the sample to stress.

Stress ConditionDuration/TempAcceptance Criteria
Acid Hydrolysis 0.1N HCl, 60°C, 2hPeak Purity Index > 0.999 (No co-elution)
Base Hydrolysis 0.1N NaOH, 60°C, 2hResolution (

) > 1.5 between CMBA and degradants
Oxidation 3%

, RT, 2h
Mass Balance > 95% (Sum of all peaks)
B. Linearity

Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.1 mg/mL).

  • Target:

    
    .
    
  • Y-Intercept: Should be statistically insignificant (check via Student's t-test).

C. Accuracy & Precision

This is the core of "Trustworthiness."

ParameterMethodologyAcceptance Limit
Accuracy Spike Placebo at 80%, 100%, 120% levels (Triplicate).Recovery: 98.0% – 102.0%
Repeatability 6 injections of 100% standard.RSD ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

2.0%
Intermediate Precision Different Day, Different Analyst, Different Column.Overall RSD

2.0%

Robustness & Troubleshooting Logic

Robustness is not just a checkbox; it defines the "Design Space" where your method is valid.

RobustnessLogic Root Robustness Check Flow Flow Rate (± 0.1 mL/min) Root->Flow Temp Temperature (± 5°C) Root->Temp pH Mobile Phase pH (± 0.2 units) Root->pH Result1 Retention Time Shift Flow->Result1 Linear Effect Temp->Result1 Inverse Effect Result2 Peak Shape Change (Tailing) pH->Result2 CRITICAL: Ionization State Action System Suitability Fail? Adjust pH first. Result2->Action

Figure 2: Robustness Logic Map. Note that for CMBA, pH is the critical failure mode due to its carboxylic acid groups.

Troubleshooting Guide
  • Drifting Retention Times: Check column temperature equilibration. If using isocratic, ensure organic evaporation isn't altering the ratio.

  • Peak Tailing: The #1 cause for CMBA is silanol interaction. Ensure mobile phase pH is

    
    . If tailing persists, add 5mM Triethylamine (TEA) as a competing base, though modern C18 columns rarely need this.
    
  • Split Peaks: Sample solvent is too strong. Ensure the diluent matches the initial mobile phase conditions (high water content).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][2][3][4] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography. (3rd Ed., 2010). Wiley. (General reference for HPLC theory regarding acidic analytes).

Sources

Comparative

Comparative Guide to the Structure-Activity Relationships of 2-(Carboxymethyl)-5-methylbenzoic Acid Derivatives for Novel Enzyme Inhibition

For researchers and scientists in drug discovery, the systematic exploration of a novel chemical scaffold is the foundation of identifying new therapeutic agents. This guide provides a comprehensive, albeit illustrative,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in drug discovery, the systematic exploration of a novel chemical scaffold is the foundation of identifying new therapeutic agents. This guide provides a comprehensive, albeit illustrative, analysis of the structure-activity relationships (SAR) for a hypothetical series of compounds derived from 2-(carboxymethyl)-5-methylbenzoic acid. While this specific scaffold is not widely documented in existing SAR literature, this guide constructs a robust framework for its evaluation. By synthesizing established principles from related benzoic acid inhibitors, we will explore how strategic chemical modifications can transform a simple starting molecule into a potent and selective enzyme inhibitor.

The narrative will follow a logical drug discovery progression: analyzing the core scaffold, designing a library of derivatives, interpreting hypothetical screening data, and providing the detailed experimental protocols necessary to generate such data. This serves as a practical blueprint for researchers embarking on the optimization of new chemical entities.

The Core Pharmacophore: Analyzing the 2-(Carboxymethyl)-5-methylbenzoic Acid Scaffold

The parent molecule presents several key features that are ripe for medicinal chemistry exploration. Understanding these regions is crucial for designing a library of derivatives with diverse physicochemical properties.

  • Aromatic Ring: The benzene ring serves as a rigid core, positioning the other functional groups in a defined three-dimensional space. The unoccupied positions (3, 4, and 6) are prime candidates for substitution to explore interactions with the target protein.

  • Benzoic Acid Moiety (Position 1): The carboxylic acid is a strong hydrogen bond donor and acceptor and is ionized at physiological pH. This group frequently engages in critical ionic or hydrogen-bonding interactions with positively charged residues (e.g., Arginine, Lysine) in an enzyme's active site[1]. Its modification (e.g., to an ester or amide) is a classic test of its importance in target binding.

  • Carboxymethyl Moiety (Position 2): This second acidic group provides another potential interaction point. Its flexibility allows it to adopt different conformations to bind within a pocket. The spatial relationship between the two carboxylic acids is a key determinant of target affinity and selectivity.

  • Methyl Group (Position 5): This small, lipophilic group provides a steric marker and can be used to probe hydrophobic pockets within the binding site. Modifying its size or replacing it can provide insights into the steric tolerance of the target[1].

cluster_scaffold 2-(Carboxymethyl)-5-methylbenzoic Acid Scaffold cluster_points Key Modification Points for SAR Analysis mol mol R1 R1: Aromatic Ring Substitution mol->R1 R2 R2: Benzoic Acid Modification mol->R2 R3 R3: Carboxymethyl Modification mol->R3 R4 R4: Methyl Group Modification mol->R4 A Scaffold Selection & Library Design B Chemical Synthesis of Derivatives A->B C Primary Screening: Enzyme Inhibition Assay (IC₅₀) B->C D Data Analysis & SAR Identification C->D D->A Iterative Design (New Derivatives) E Secondary Screening: Antimicrobial Assay (MIC) D->E F Lead Optimization E->F

Caption: A typical workflow for a structure-activity relationship study.

B. Protocol: Enzyme Inhibition Assay for Target X (IC₅₀ Determination)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the hypothetical Target X enzyme.

  • Objective: To determine the concentration of a test compound required to inhibit the activity of Target X by 50%. [1][2]* Materials:

    • Purified recombinant Target X enzyme.

    • Substrate (e.g., a fluorogenic or chromogenic substrate specific to the enzyme).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).

    • Test compounds and a known positive control inhibitor, dissolved in 100% DMSO.

    • 96-well or 384-well microplates (black plates for fluorescence).

    • Microplate reader.

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold serial dilution starting from 100 µM is appropriate. Dispense a small volume (e.g., 100 nL) of these dilutions into the microplate wells. Also include wells for a positive control inhibitor and a DMSO-only (negative control) vehicle.

    • Enzyme Addition: Dilute the Target X enzyme to its working concentration in cold assay buffer. Add the enzyme solution (e.g., 10 µL) to all wells except for a "no enzyme" blank.

    • Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This pre-incubation allows the compounds to bind to the enzyme before the reaction starts.

    • Reaction Initiation: Prepare the substrate at its working concentration (typically at or near its Km value) in assay buffer. Add the substrate solution (e.g., 10 µL) to all wells to start the reaction.

    • Signal Detection: Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 30°C). Monitor the increase in fluorescence or absorbance over time (kinetic read).

  • Data Analysis:

    • Calculate the reaction rate (slope of the kinetic read) for each well.

    • Normalize the data: The average rate of the DMSO-only wells represents 0% inhibition, and the average rate of the positive control (or no enzyme) wells represents 100% inhibition.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the resulting data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.

C. Protocol: Minimum Inhibitory Concentration (MIC) Assay

This secondary assay validates that enzyme inhibition translates to whole-cell antimicrobial activity.

  • Objective: To determine the lowest concentration of a test compound that prevents visible growth of the target bacterium. [1]* Materials:

    • Target bacterial strain.

    • Growth medium (e.g., Mueller-Hinton Broth).

    • Test compounds and a known antibiotic (positive control) dissolved in DMSO.

    • Sterile 96-well microplates.

    • Plate shaker/incubator.

  • Procedure:

    • Compound Dilution: In a 96-well plate, prepare 2-fold serial dilutions of the test compounds in the growth medium.

    • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a specific optical density (e.g., 0.5 McFarland standard).

    • Inoculation: Add the standardized bacterial suspension to each well containing the diluted compounds.

    • Controls: Include a positive control (bacteria with a known antibiotic), a negative/growth control (bacteria with medium and DMSO only), and a sterility control (medium only).

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours with shaking.

    • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest compound concentration in which no turbidity (bacterial growth) is observed.

Conclusion and Future Directions

This guide outlines a foundational strategy for probing the structure-activity relationships of the novel 2-(carboxymethyl)-5-methylbenzoic acid scaffold. Our hypothetical analysis against Target X yielded several critical insights:

  • The dual carboxylic acid moieties are likely essential for target engagement, with the benzoic acid playing a primary role.

  • Substitution on the aromatic ring is well-tolerated and crucial for potency.

  • An amino group at the 4-position provides a significant potency boost, identifying it as a "hotspot" for further optimization.

Based on these findings, the next logical steps in a drug discovery campaign would be:

  • Explore the 4-Amino Position: Synthesize analogs with secondary and tertiary amines, as well as various amides, to further probe the hydrogen-bonding and steric requirements at this position.

  • Investigate Other Ring Positions: Move the optimal 4-amino substituent to the 3- and 6-positions to confirm positional importance.

  • Bioisosteric Replacement: Replace the less critical carboxymethyl group with other acidic bioisosteres, such as a tetrazole or a hydroxamic acid, to potentially improve cell permeability and pharmacokinetic properties.

By methodically applying the principles of SAR and employing robust experimental protocols, promising new chemical scaffolds like 2-(carboxymethyl)-5-methylbenzoic acid can be systematically optimized into valuable lead compounds for therapeutic development.

References

  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (2025). Benchchem.
  • Comparative Guide to the Reproducibility of Experiments Using 3-(4-Acetyloxyphenyl)benzoic Acid. (2025). Benchchem.
  • Evaluation of Benzoic Acid Deriv
  • Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. (2017). MDPI.
  • Synthesis, biological evaluation, and structure-activity relationships of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues as inhibitors of adenovirus replication. (2012).
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv
  • Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. (2013). J. Dinesh.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. [No Source Found].
  • Potential antiatherosclerotic agents. 3. Substituted benzoic and non benzoic acid analogues of cetaben. (1983). PubMed.
  • Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.

Sources

Validation

A Comparative Guide to the Regioselective Synthesis and Spectroscopic Confirmation of 2-(Carboxymethyl)-5-methylbenzoic Acid

Introduction In the landscape of pharmaceutical and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount. Regiochemistry dictates a molecule's three-dimensional shape, its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount. Regiochemistry dictates a molecule's three-dimensional shape, its electronic properties, and ultimately, its biological activity or material function. The synthesis of disubstituted benzoic acid derivatives, such as 2-(Carboxymethyl)-5-methylbenzoic acid, presents a classic challenge in regiochemical control. This guide, intended for researchers and drug development professionals, provides an in-depth analysis of a regioselective synthetic strategy for this target molecule. More critically, it establishes a robust, self-validating framework for unambiguously confirming the desired regiochemistry through a comparative analysis of spectroscopic data against its potential isomers. We will explore the theoretical underpinnings of the synthesis, present detailed experimental protocols, and offer a clear guide to interpreting the analytical data that forms the cornerstone of structural verification.

The Theoretical Basis of Regioselectivity

The key to achieving the desired 2,5-substitution pattern on the benzoic acid core lies in understanding the principles of Electrophilic Aromatic Substitution (EAS) and the directing effects of the substituents already present on the ring.[1] Our logical starting material is p-toluic acid (4-methylbenzoic acid), which possesses two directing groups: a methyl group (-CH₃) and a carboxylic acid group (-COOH).

  • The Methyl Group (-CH₃): As an alkyl group, it is an electron-donating group (EDG) through an inductive effect. EDGs activate the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[2][3] They are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.[4]

  • The Carboxylic Acid Group (-COOH): This is a carbonyl-containing group and is therefore an electron-withdrawing group (EWG) through both inductive and resonance effects. EWGs deactivate the aromatic ring, making it less reactive. They are classified as meta-directors, directing incoming electrophiles to the position two carbons away.[4][5]

When both groups are present on the same ring, their directing effects are combined. In our starting material, 4-methylbenzoic acid, the para position is already occupied by the other substituent. The methyl group, therefore, directs incoming electrophiles to its two ortho positions (C-3 and C-5). The carboxylic acid group directs to its two meta positions (also C-3 and C-5).

Figure 1: Combined directing effects on 4-methylbenzoic acid.

Since both groups direct to the same positions (C-3 and C-5 relative to the carboxyl group, which are C-2 and C-6 relative to the methyl group), the substitution is strongly favored at these sites. This provides a strong theoretical foundation for a regioselective synthesis.

Proposed Synthetic Strategy: Friedel-Crafts Acylation

A reliable method to introduce a carboxymethyl group (-CH₂COOH) is via a two-step process: a Friedel-Crafts acylation to install an acyl group, followed by a reduction or rearrangement. For our purpose, we will propose the acylation of methyl 4-methylbenzoate with ethyl chlorooxoacetate, followed by hydrolysis. Esterifying the starting carboxylic acid protects it from reacting with the Lewis acid catalyst.

Synthesis_Workflow start Start: 4-Methylbenzoic Acid esterification Step 1: Esterification (MeOH, H₂SO₄) start->esterification acylation Step 2: Friedel-Crafts Acylation (Ethyl chlorooxoacetate, AlCl₃) esterification->acylation hydrolysis Step 3: Saponification (NaOH, H₂O, then H₃O⁺) acylation->hydrolysis product Product: 2-(Carboxymethyl)- 5-methylbenzoic Acid hydrolysis->product

Figure 2: Proposed synthetic workflow for the target molecule.

This strategy is expected to yield the desired 2-substituted product. However, the formation of a small amount of the other regioisomer (substitution at C-6) is possible. Therefore, rigorous spectroscopic confirmation is essential.

Confirming Regiochemistry: A Comparative Spectroscopic Analysis

The most powerful tool for distinguishing between regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy.[6] The substitution pattern on the benzene ring creates a unique electronic environment for each proton and carbon atom, resulting in a distinct "fingerprint" in the NMR spectrum. We will compare the expected spectra for our target product, 2-(Carboxymethyl)-5-methylbenzoic acid (Isomer A) , and its most likely byproduct, 3-(Carboxymethyl)-4-methylbenzoic acid (Isomer B) .

¹H NMR Spectroscopy

The aromatic region (typically 7.0-8.5 ppm) of the ¹H NMR spectrum is the most diagnostic. The number of signals, their chemical shifts, and their splitting patterns (multiplicity) allow for unambiguous assignment.

Table 1: Predicted ¹H NMR Data for Aromatic Protons

ProtonPredicted Chemical Shift (δ)Predicted MultiplicityRationale for Isomer A (Target)Rationale for Isomer B (Byproduct)
H-3~7.3 ppmDoublet of Doublets (dd)Coupled to both H-4 and H-6.Coupled to H-5. Would appear as a doublet.
H-4~7.2 ppmDoublet (d)Coupled to H-3.Would be the H-5 proton, coupled to H-6 and H-2. Appears as a doublet of doublets.
H-6~7.9 ppmSinglet (or narrow d)Weakly coupled to H-4 (meta-coupling).Would be the H-2 proton, coupled to H-5. Appears as a doublet.

Analysis: The key differentiator is the proton at the 6-position in Isomer A . Due to the lack of adjacent protons, it will appear as a near-singlet, a stark contrast to the doublet-rich spectrum expected for Isomer B . This single peak provides a clear, self-validating confirmation of the 2,5-disubstitution pattern.

¹³C NMR Spectroscopy

While more complex, the ¹³C NMR spectrum provides complementary evidence. The number of unique carbon signals and the chemical shifts of the quaternary (non-protonated) carbons are particularly informative.

Table 2: Predicted ¹³C NMR Data for Aromatic Carbons

CarbonIsomer A (Target)Isomer B (Byproduct)Rationale
Total Aromatic Signals66Both isomers are unsymmetrical, leading to six distinct aromatic carbon signals.
Quaternary CarbonsC-1, C-2, C-5C-1, C-3, C-4The positions of the substituted carbons are different.
C-1 (bearing -COOH)~170 ppm~170 ppmSimilar environment, little diagnostic value.
C-2/C-3 (bearing -CH₂COOH)~138 ppm~140 ppmThe chemical shift of the carbon bearing the carboxymethyl group will be distinct.
C-5/C-4 (bearing -CH₃)~142 ppm~145 ppmThe chemical shift of the carbon bearing the methyl group will be a key differentiator.[6]

Analysis: While absolute chemical shifts can vary, the distinct pattern of quaternary carbon signals, when analyzed with predictive software or by comparison to known compounds, can corroborate the structure determined by ¹H NMR.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(Carboxymethyl)-5-methylbenzoic Acid

Step 1: Esterification of 4-Methylbenzoic Acid

  • To a round-bottom flask, add 4-methylbenzoic acid (1.0 eq).

  • Add methanol (10 volumes) and a catalytic amount of concentrated sulfuric acid (0.05 eq).

  • Reflux the mixture for 4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture, remove methanol under reduced pressure, and dilute with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-methylbenzoate.

Step 2: Friedel-Crafts Acylation

  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 2.5 eq) to anhydrous dichloromethane (DCM).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add ethyl chlorooxoacetate (1.2 eq) to the suspension and stir for 15 minutes.

  • Add a solution of methyl 4-methylbenzoate (1.0 eq) in DCM dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

  • Carefully quench the reaction by slowly pouring it over crushed ice with concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude acylated diester.

Step 3: Saponification (Hydrolysis)

  • Dissolve the crude diester from the previous step in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (NaOH, 3.0 eq) and reflux the mixture for 2 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH ~2 with cold 6M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(Carboxymethyl)-5-methylbenzoic acid.

Protocol 2: NMR Data Acquisition for Structural Confirmation
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry product. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[6][7]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for optimal signal dispersion).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 2 seconds, and 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C nucleus.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Analysis: Integrate the proton signals and analyze the chemical shifts and coupling patterns to assign the structure as described in the comparative analysis section.

Analytical_Workflow start Purified Synthetic Product nmr_prep NMR Sample Preparation (5-10 mg in 0.7 mL DMSO-d₆) start->nmr_prep acquire_h1 ¹H NMR Acquisition (400 MHz Spectrometer) nmr_prep->acquire_h1 acquire_c13 ¹³C NMR Acquisition nmr_prep->acquire_c13 process Data Processing (Referencing, Phasing) acquire_h1->process acquire_c13->process analysis Spectra Analysis (Compare to Predictions) process->analysis decision Confirm Regiochemistry? analysis->decision isomer_A Structure Confirmed: Isomer A decision->isomer_A Yes isomer_B Incorrect Isomer or Mixture: Re-evaluate Synthesis decision->isomer_B No

Figure 3: Analytical workflow for spectroscopic confirmation.

Conclusion

The synthesis of 2-(Carboxymethyl)-5-methylbenzoic acid is a prime example of leveraging fundamental principles of physical organic chemistry to achieve a desired regiochemical outcome. By selecting a starting material where the directing effects of existing substituents converge, a highly regioselective synthesis can be designed. However, theoretical prediction must always be validated by empirical data. This guide demonstrates that a careful, comparative analysis of ¹H and ¹³C NMR spectra provides an irrefutable method to confirm the product's structure, distinguishing it from potential isomers. This dual approach of predictive synthesis and rigorous analytical validation is a cornerstone of modern chemical and pharmaceutical development, ensuring the production of well-characterized, isomerically pure compounds.

References

  • Title: Directing Groups in SE Ar Source: Google Cloud Search Result URL
  • Title: Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor Source: Organic Chemistry Tutor URL
  • Title: Directing Effects - A Level Chemistry Revision Notes Source: Save My Exams URL
  • Title: 16.
  • Title: Electrophilic aromatic directing groups - Wikipedia Source: Wikipedia URL
  • Title: Spectroscopic Profile of 2-Iodo-5-methylbenzoic Acid: A Technical Guide Source: BenchChem URL
  • Title: A Comparative Spectroscopic Analysis of 2-Hydroxymethyl Benzoic Acid and Its Isomers Source: BenchChem URL

Sources

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Method

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
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